1,10-Phenanthroline-4,7-dicarboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,10-phenanthroline-4,7-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-13(18)9-3-5-15-11-7(9)1-2-8-10(14(19)20)4-6-16-12(8)11/h1-6H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOIBXSDCWRKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475786 | |
| Record name | 1,10-PHENANTHROLINE-4,7-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31301-31-2 | |
| Record name | 1,10-Phenanthroline-4,7-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31301-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,10-PHENANTHROLINE-4,7-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1,10-Phenanthroline-4,7-dicarboxylic acid
An In-Depth Technical Guide to the Synthesis of 1,10-Phenanthroline-4,7-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,10-Phenanthroline and its derivatives are foundational ligands in coordination chemistry, catalysis, and materials science. Their rigid, planar structure and excellent chelating properties make them indispensable building blocks for creating functional metal complexes, photosensitizers, and supramolecular assemblies.[1] Among these derivatives, this compound stands out as a particularly versatile intermediate. The carboxylic acid groups at the 4 and 7 positions provide crucial anchor points for covalent attachment to surfaces, polymerization into metal-organic frameworks (MOFs), or conjugation to biological molecules.[2][3] This guide provides a detailed, field-proven methodology for the synthesis of this key compound, focusing on the underlying chemical principles and offering a self-validating, step-by-step protocol for researchers.
Strategic Overview: A Two-Stage Synthetic Approach
The most reliable and frequently employed is not a direct construction of the final molecule but a two-stage process. This strategy hinges on the initial synthesis of a stable, easily accessible precursor, 4,7-dimethyl-1,10-phenanthroline, followed by a robust oxidation of the methyl groups. This approach is favored due to the high yields and purity achievable at each stage and the commercial availability of the necessary starting materials.
The logical flow of this synthesis is depicted below:
Caption: High-level overview of the synthetic strategy.
Part 1: Synthesis of the Precursor, 4,7-Dimethyl-1,10-phenanthroline
Principle: The synthesis of the 4,7-dimethyl-1,10-phenanthroline core is typically achieved via a modified Doebner-von Miller reaction, a classic method for constructing quinoline and phenanthroline ring systems. This reaction involves the condensation of an aromatic amine with α,β-unsaturated carbonyl compounds under strong acid and oxidizing conditions. In this specific case, p-phenylenediamine reacts with two equivalents of crotonaldehyde. The acidic environment catalyzes the initial Michael addition and subsequent cyclization, while an oxidizing agent facilitates the final aromatization to the rigid phenanthroline scaffold.
Experimental Protocol:
-
Reagents and Equipment:
-
p-Phenylenediamine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Arsenic Pentoxide (As₂O₅) or alternative oxidant (e.g., iron(III) sulfate)
-
Crotonaldehyde
-
30% Ammonium Hydroxide (NH₄OH)
-
Toluene
-
Activated Charcoal
-
Standard reflux apparatus, mechanical stirrer, large beaker for neutralization.
-
-
Step-by-Step Procedure:
-
Reaction Setup (Caution: Highly Exothermic): In a fume hood, equip a multi-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. To the flask, add concentrated sulfuric acid. Cool the acid in an ice bath.
-
Addition of Reactants: Slowly and carefully add p-phenylenediamine to the cooled sulfuric acid with vigorous stirring. Once dissolved, add arsenic pentoxide portion-wise, ensuring the temperature does not rise excessively.
-
Aldehyde Addition: Once the mixture is homogenous, begin the dropwise addition of crotonaldehyde via the dropping funnel. Maintain a reaction temperature of approximately 140-150°C. The addition rate should be controlled to manage the exothermic reaction.
-
Reaction and Work-up: After the addition is complete, maintain the reaction at temperature for an additional 2-3 hours. Allow the mixture to cool to room temperature.
-
Neutralization (Caution: Highly Exothermic): Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice in a large beaker. With continuous stirring, neutralize the acidic solution by the slow addition of 30% ammonium hydroxide until the pH is approximately 8. This will precipitate the crude product.
-
Isolation and Purification: Filter the resulting solid precipitate and wash thoroughly with water. The crude product can be purified by recrystallization. A common method involves dissolving the crude solid in hot toluene, treating with activated charcoal to remove colored impurities, filtering while hot, and allowing the filtrate to cool slowly to yield purified crystals of 4,7-dimethyl-1,10-phenanthroline.
-
Causality and Field Insights:
-
Choice of Acid: Concentrated sulfuric acid serves as both the solvent and the catalyst for the cyclization steps. Its dehydrating nature drives the condensation reactions to completion.
-
Oxidizing Agent: Arsenic pentoxide is a traditional and highly effective oxidant for the final aromatization step. However, due to its high toxicity, modern protocols often substitute it with milder or less hazardous oxidants like iron(III) sulfate or nitrobenzene. The choice of oxidant is critical for achieving high yield and avoiding over-oxidation or side reactions.
Part 2: Oxidation to this compound
Principle: The conversion of the robust methyl groups on the phenanthroline ring to carboxylic acids requires a potent oxidizing agent. Potassium permanganate (KMnO₄) in an alkaline medium is a classic and effective choice for this transformation.[4] The reaction proceeds via a free-radical mechanism at the benzylic positions, with the alkaline conditions helping to solubilize the intermediate and final dicarboxylic acid salt. Subsequent acidification precipitates the final product. An alternative, milder method using sodium chlorite has also been reported.[5]
The workflow for this critical transformation is outlined below:
Caption: Step-by-step workflow for the oxidation reaction.
Experimental Protocol:
-
Reagents and Equipment:
-
4,7-Dimethyl-1,10-phenanthroline
-
Sodium Hydroxide (NaOH)
-
Potassium Permanganate (KMnO₄)
-
Ethanol (or Sodium Bisulfite)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Reflux apparatus, filtration setup (Büchner funnel).
-
-
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dimethyl-1,10-phenanthroline in an aqueous solution of sodium hydroxide.
-
Oxidation: Heat the solution to reflux. Slowly add solid potassium permanganate in small portions over several hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Continue the addition until a faint persistent purple color remains, indicating a slight excess of oxidant.
-
Quenching: After the reaction is complete (as indicated by the persistent purple color), cool the mixture slightly and add a small amount of ethanol to quench the excess KMnO₄. The solution should become colorless, and the brown MnO₂ precipitate will remain.
-
Filtration: While still hot, filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product salt.
-
Precipitation: Cool the clear filtrate in an ice bath. With stirring, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2-3). A white or off-white precipitate of this compound will form.
-
Isolation: Allow the suspension to stand in the cold to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove any inorganic salts, and dry under vacuum.
-
Causality and Self-Validation:
-
Alkaline Conditions: The reaction is run under basic conditions because the dicarboxylic acid product is soluble as its disodium salt, preventing it from precipitating and coating the unreacted starting material. This ensures the reaction goes to completion.
-
Portion-wise Addition: KMnO₄ is added in portions to control the highly exothermic oxidation process and to maintain an effective concentration of the oxidant throughout the reaction period.
-
Filtration of MnO₂: The removal of the manganese dioxide byproduct before acidification is a critical purification step. If not removed, it will contaminate the final product.
-
Purity Check: The purity of the final product can be readily assessed by ¹H NMR spectroscopy. The disappearance of the methyl proton signal (typically around 2.7 ppm[6]) and the appearance of a downfield-shifted aromatic proton pattern are key indicators of a successful reaction.
Data Summary
The following table provides representative data for the described synthetic pathway. Actual yields may vary based on reaction scale and purification efficiency.
| Step | Key Reagents | Typical Yield | Purity |
| 1. Precursor Synthesis | p-Phenylenediamine, Crotonaldehyde, H₂SO₄ | 60-75% | >98% |
| 2. Oxidation | 4,7-Dimethyl-1,10-phenanthroline, KMnO₄, NaOH | 75-85% | >97%[3] |
| Overall Yield | 45-64% |
Conclusion
The is most effectively achieved through a two-stage process involving the Doebner-von Miller synthesis of the 4,7-dimethyl precursor, followed by a robust alkaline permanganate oxidation. This methodology is scalable, relies on well-understood chemical transformations, and produces the target molecule in high purity. The protocols described herein are designed to be self-validating, with clear checkpoints and rationales for each step, empowering researchers to confidently produce this valuable building block for advanced applications in chemistry and materials science.
References
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Barański, P., et al. (2020). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules, 25(23), 5697. Available at: [Link]
-
Li, Y., et al. (2010). Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene. Bioorganic & Medicinal Chemistry Letters, 20(18), 5532-5535. Available at: [Link]
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Schmittel, M., et al. (1998). A Short Synthetic Route to 4,7-Dihalogenated 1,10-Phenanthrolines with Bulky 3,8-Disubstitution. Synthesis, 1998(6), 837-841. Available at: [Link]
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Kim, Y., et al. (2012). Facile Synthesis of 4,7-Disubstituted Conjugation-Extended 1,10-Phenanthrolines. Bulletin of the Korean Chemical Society, 33(7), 2443-2446. Available at: [Link]
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Larsen, A. F., & Ulven, T. (2011). Efficient Synthesis of 4,7-Diamino Substituted 1,10-Phenanthroline-2,9-dicarboxamides. Organic Letters, 13(13), 3546-3548. Available at: [Link]
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Nycz, J. E., et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 29(6), 1335. Available at: [Link]
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Gorrafa, A. A. S., et al. (2019). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. IOSR Journal of Applied Chemistry, 12(12), 08-10. Available at: [Link]
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Wang, X., et al. (2019). Synthesis of 2,9-Dialkyl-4,7-bis(carboxy-aryl)-1,10-phenanthroline Derivatives. Molecules, 24(18), 3326. Available at: [Link]
- Google Patents. (2010). One-step synthesis method of symmetrical 1,10- phenanthroline derivative. CN102127027A.
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Lyubimov, S. E., et al. (2019). 1,10-Phenanthroline Carboxylic Acids for Preparation of Functionalized Metal-Organic Frameworks. European Journal of Organic Chemistry, 2019(44), 7381-7393. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). Expert Insights: Using 1,10-Phenanthroline-4-carboxylic Acid in Organic Synthesis. Available at: [Link]
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ResearchGate. (2024). Review articles in DICARBOXYLIC ACIDS. Available at: [Link]
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Kozhevnikov, D. N., et al. (2001). Oxidation of 4,7-Phenanthroline Derivatives. Chemistry of Heterocyclic Compounds, 37(10), 1289-1294. Available at: [Link]
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An In-Depth Technical Guide to 1,10-Phenanthroline-4,7-dicarboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,10-Phenanthroline-4,7-dicarboxylic acid is a highly functionalized heterocyclic compound that has garnered significant interest across multiple scientific disciplines. Its rigid, planar structure, combined with the strong chelating properties of its nitrogen atoms and the reactive potential of its carboxylic acid groups, makes it a versatile building block in coordination chemistry, materials science, and drug discovery. This guide provides a comprehensive overview of its core physicochemical properties, details common synthetic methodologies, and explores its critical applications, offering field-proven insights for its effective utilization in research and development.
Core Physicochemical Properties and Molecular Structure
This compound, identified by the CAS Number 31301-31-2, is a derivative of the well-known chelating agent 1,10-phenanthroline.[1][2][3] The addition of two carboxylic acid groups fundamentally alters its properties, enhancing its utility as a linker in larger molecular assemblies and modulating its solubility.
The foundational characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈N₂O₄ | [3][4] |
| Molecular Weight | 268.22 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| Appearance | Typically an off-white to light yellow solid | [5] |
| Purity | Commercially available in purities of 95-98% | [1][2] |
The molecule's structure is key to its function. The two nitrogen atoms form a classic "pincer" ligand capable of forming highly stable, colored complexes with a wide range of metal ions.[6][7] The carboxylic acid groups at the 4 and 7 positions provide crucial functionality, acting as anchoring points for the construction of Metal-Organic Frameworks (MOFs) or as sites for derivatization to create novel bioactive molecules.[8][9]
Caption: Molecular structure of this compound.
Synthesis and Derivatization Strategies
The synthesis of this compound is a critical aspect of its accessibility for research. Several synthetic routes have been established, often starting from more common phenanthroline precursors.
A prevalent and effective method involves the oxidation of 4,7-dimethyl-1,10-phenanthroline.[10] This approach leverages a commercially available starting material and employs strong oxidizing agents to convert the methyl groups into carboxylic acids. The choice of oxidant and reaction conditions is crucial for achieving high yields and purity. Alternative methods, such as the hydrolysis of corresponding dinitrile or diester precursors, have also been explored.[10]
The true synthetic value of this molecule lies in its capacity for derivatization. The carboxylic acid groups are amenable to standard organic transformations, including:
-
Amide Formation: Reaction with amines to form amides, creating complex ligands or linking to biological molecules.
-
Esterification: Conversion to esters, which can modify solubility or serve as protecting groups during multi-step syntheses.[9]
-
Coordination: Direct use of the carboxylate form to bridge metal centers in the formation of coordination polymers and MOFs.[9]
Caption: Generalized workflow for the synthesis via oxidation.
Core Applications in Scientific Research
The unique combination of a rigid chelating core and versatile functional groups has positioned this compound as a key player in several research domains.
Drug Development and Bioinorganic Chemistry: The 1,10-phenanthroline scaffold is present in molecules with demonstrated biological activity, including anticancer and antibacterial properties.[6][11] Metal complexes of phenanthroline derivatives have shown potent cytotoxicity against human cancer cell lines, in some cases exceeding that of established drugs like cisplatin.[12] The dicarboxylic acid derivative serves as a platform to design novel metal-based therapeutics where the ligands can fine-tune the complex's stability, solubility, and cellular uptake.
Materials Science and MOFs: As a bifunctional organic linker, this molecule is highly valuable for constructing Metal-Organic Frameworks (MOFs).[9][13] The nitrogen atoms coordinate to metal ions to form the structural nodes, while the carboxylate groups link these nodes into extended, porous frameworks. These materials have significant potential in gas storage, separation, and catalysis.[13]
Analytical Chemistry and Sensing: Phenanthroline compounds are classic chromogenic reagents for the detection of metal ions, most notably iron(II).[6][7] The dicarboxylic acid variant can be immobilized onto surfaces or incorporated into polymers to create robust chemical sensors. The formation of a metal complex often results in a distinct color change or fluorescent response, enabling sensitive and selective quantification of target analytes.
Caption: Key application areas for the title compound.
Experimental Protocol: Synthesis via Oxidation of 4,7-Dimethyl-1,10-phenanthroline
This protocol is a representative example and must be adapted and optimized based on laboratory conditions and safety assessments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Objective: To synthesize this compound.
Materials:
-
4,7-Dimethyl-1,10-phenanthroline
-
Potassium permanganate (KMnO₄) or another suitable oxidant
-
Sulfuric acid (H₂SO₄), concentrated and dilute solutions
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve a specific molar equivalent of 4,7-dimethyl-1,10-phenanthroline in a dilute sulfuric acid solution. This step protonates the nitrogen atoms, increasing solubility in the aqueous medium.
-
Oxidant Addition: While stirring vigorously, slowly add a stoichiometric excess of potassium permanganate in small portions. The reaction is exothermic and the rate of addition must be controlled to maintain a safe temperature.
-
Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Quenching and Clarification: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bisulfite until the brown MnO₂ precipitate dissolves and the solution becomes clear or pale yellow. This step reduces the excess oxidant and manganese dioxide.
-
Precipitation: Cool the clarified solution in an ice bath. The desired product, this compound, is sparingly soluble in cold, acidic water and will precipitate out as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acid and salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, FT-IR spectroscopy, and melting point analysis.
Safety, Handling, and Storage
As with any laboratory chemical, this compound should be handled with care.
-
Hazard Identification: While specific toxicity data for this derivative may be limited, related phenanthroline compounds can be harmful if ingested or inhaled and may cause skin and eye irritation.[3][14]
-
Handling: Always use appropriate PPE, including safety glasses, gloves, and a lab coat. Handle the solid powder in a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Conclusion: Future Perspectives
This compound is more than just a chemical compound; it is an enabling tool for innovation. Its future utility will likely expand in areas such as the development of "smart" materials that respond to chemical stimuli, the design of targeted metallodrugs for personalized medicine, and the creation of highly selective sensors for environmental and diagnostic applications. As synthetic methods become more refined and our understanding of its coordination chemistry deepens, this versatile molecule will undoubtedly continue to be a cornerstone of advanced chemical research.
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MDPI. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. [Link]
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PubMed. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. [Link]
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PubMed. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. [Link]
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An In-depth Technical Guide to 1,10-Phenanthroline-4,7-dicarboxylic Acid Derivatives and Analogs
This guide provides a comprehensive overview of 1,10-phenanthroline-4,7-dicarboxylic acid, its derivatives, and analogs for researchers, scientists, and professionals in drug development. It delves into their synthesis, physicochemical properties, coordination chemistry, and diverse applications, with a focus on the scientific rationale behind experimental methodologies.
Introduction: The Versatile Scaffold of 1,10-Phenanthroline
The 1,10-phenanthroline (phen) molecule is a robust, planar heterocyclic aromatic compound composed of three fused rings, featuring two nitrogen atoms positioned for bidentate chelation.[1] This structure provides a unique combination of stability, a large π-conjugated system, and excellent coordination capabilities with a wide range of metal ions.[2] These intrinsic properties have established 1,10-phenanthroline and its derivatives as crucial building blocks in numerous scientific fields, including supramolecular chemistry, catalysis, and the development of luminescent materials.[3][4]
The strategic functionalization of the phenanthroline core at the 4 and 7 positions with carboxylic acid groups significantly enhances its utility. The introduction of these moieties not only improves the aqueous solubility of the ligand—a critical factor for biological and environmental applications—but also provides additional coordination sites, enabling the formation of more complex and stable metal-organic frameworks and coordination polymers.[5][6][7] This guide explores the synthesis, properties, and applications of these dicarboxylic acid derivatives, offering insights into their design and experimental use.
Synthetic Strategies for this compound and Its Derivatives
The synthesis of this compound and its analogs can be approached through several established methods. The choice of a particular synthetic route is often dictated by the desired purity, yield, and the availability of starting materials.
Core Synthesis Methodologies
The primary methods for synthesizing the dicarboxylic acid core can be broadly categorized as follows:
-
Oxidation of Methyl Precursors: A common and effective method involves the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine). This reaction typically employs a strong oxidizing agent, such as sodium chlorite, under aqueous conditions. The reaction is initiated at room temperature and then heated to reflux to drive the conversion to completion.[5] The rationale for this approach lies in the relative stability of the phenanthroline core to oxidation compared to the methyl groups, allowing for selective transformation.
-
Hydrolysis of Nitrile or Ester Groups: An alternative route involves the hydrolysis of precursor molecules containing nitrile or ester functionalities at the 4 and 7 positions. However, this method can sometimes lead to unexpected side products or require harsh reaction conditions to achieve complete hydrolysis.[5][6] For instance, attempts to hydrolyze 4,7-dichloro-1,10-phenanthroline-5-carbonitrile have resulted in unexpected cyclization products rather than the desired carboxylic acid.[3][5]
-
Palladium-Catalyzed Carbonylation: A more advanced technique for synthesizing phenanthroline carboxylic acids involves the palladium-catalyzed alkoxycarbonylation of bromo-substituted phenanthrolines. This method offers good yields and can be adapted to produce various ester derivatives that can subsequently be hydrolyzed to the corresponding carboxylic acids.[8]
Synthesis of Derivatives
The synthesis of functionalized derivatives often starts from a pre-functionalized phenanthroline core, such as 4,7-dichloro-1,10-phenanthroline. The reactive chlorine atoms serve as versatile handles for nucleophilic substitution reactions, allowing for the introduction of various functional groups like amines, azides, and methoxy groups.[8][9] This modular approach enables the systematic tuning of the ligand's electronic and steric properties for specific applications.
Caption: Synthetic routes to the core and derivatives.
Physicochemical and Spectroscopic Properties
The introduction of carboxylic acid groups at the 4 and 7 positions imparts distinct physicochemical properties to the 1,10-phenanthroline scaffold.
| Property | Value | Source |
| IUPAC Name | This compound | [10] |
| Molecular Formula | C14H8N2O4 | [10] |
| Molecular Weight | 268.22 g/mol | [10] |
| CAS Number | 31301-31-2 | [10] |
| Solubility | Enhanced solubility in aqueous solutions | [5] |
The carboxylic acid moieties significantly increase the polarity of the molecule, leading to improved water solubility, which is advantageous for biological studies and applications in aqueous media.[5][6]
Spectroscopic Characteristics
The spectroscopic properties of these compounds are dominated by their extended π-electron system.
-
Absorption: In solution, 1,10-phenanthroline derivatives exhibit strong absorption bands in the UV-visible region, corresponding to π-π* transitions. Protonation of the nitrogen atoms or coordination to a metal center can cause a red-shift (bathochromic shift) of these absorption bands.[11]
-
Luminescence: Many 1,10-phenanthroline derivatives are fluorescent. The emission properties are sensitive to the local environment, including solvent polarity and the presence of metal ions. Upon protonation, the intensity of the π-π* fluorescence band typically decreases, and a new, unstructured fluorescence band may appear at a longer wavelength.[11]
Coordination Chemistry and Metal Complexes
A defining feature of 1,10-phenanthroline and its derivatives is their ability to form stable complexes with a wide variety of transition metals.[12] The dicarboxylic acid derivatives offer multiple coordination modes, acting as bidentate or tridentate ligands, which allows for the construction of intricate and stable metal-organic frameworks (MOFs).[7]
The nitrogen atoms of the phenanthroline ring act as strong σ-donors, while the extended π-system can act as a π-acceptor, strengthening the metal-ligand bond.[1] The carboxylate groups can coordinate to metal centers in a monodentate, bidentate, or bridging fashion, leading to the formation of polynuclear complexes and coordination polymers.
Caption: Metal chelation by the phenanthroline core.
These metal complexes have found applications as:
-
Luminescent Sensors: The fluorescence of the ligand can be quenched or enhanced upon binding to specific metal ions, forming the basis for selective sensors.[3]
-
Photosensitizers: Ruthenium and other transition metal complexes of phenanthroline derivatives are used as photosensitizers in solar cells and photodynamic therapy due to their strong absorption in the visible region and long-lived excited states.[3]
-
Catalysts: The well-defined coordination sphere and tunable electronic properties of these complexes make them effective catalysts for a variety of organic transformations.[5]
Applications in Drug Development and Life Sciences
The unique ability of 1,10-phenanthroline derivatives to interact with biological macromolecules has made them attractive candidates for drug development.[2]
Anticancer and Antibacterial Activity
Several metal complexes of 1,10-phenanthroline have demonstrated significant anticancer and antibacterial activity.[2][4] The proposed mechanisms of action often involve:
-
DNA Intercalation: The planar aromatic structure of the phenanthroline ligand allows it to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cell death.[12] Metal complexes can bind to DNA through intercalation of the phenanthroline ligand into the minor groove.[4]
-
Enzyme Inhibition: 1,10-phenanthroline is a known inhibitor of metallopeptidases, particularly those containing zinc.[12] It functions by chelating the active site metal ion, rendering the enzyme inactive. This property is being explored for the development of novel therapeutics.[12]
-
Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalytically generate reactive oxygen species, which induce oxidative stress and damage cellular components, leading to apoptosis.[4]
Caption: DNA intercalation by a phenanthroline derivative.
Bio-inorganic Probes
The water-soluble nature of the dicarboxylic acid derivatives makes them suitable for use as bio-inorganic probes in cellular environments.[6] Their luminescence can be used to visualize cellular structures or track the distribution of metal ions within a cell.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine).[5]
Objective: To synthesize this compound via oxidation of neocuproine.
Materials:
-
2,9-dimethyl-1,10-phenanthroline (neocuproine)
-
Sodium chlorite (NaClO2)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2.08 g (10 mmol) of 2,9-dimethyl-1,10-phenanthroline in 100 mL of deionized water.
-
Addition of Oxidant: While stirring vigorously at room temperature, add 9.04 g (100 mmol) of sodium chlorite in small portions over 30 minutes. Causality Note: A slow, portion-wise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
-
Reflux: After the addition is complete, heat the suspension to reflux (approximately 100°C) and maintain this temperature with constant stirring for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. The crude product should precipitate out of the solution.
-
Filter the suspension to collect the solid product.
-
Wash the solid with copious amounts of cold deionized water to remove any unreacted sodium chlorite and other water-soluble impurities.
-
-
Purification:
-
Suspend the crude product in 50 mL of 1 M NaOH to deprotonate the carboxylic acid groups and dissolve the product.
-
Filter the basic solution to remove any insoluble impurities.
-
Acidify the filtrate slowly with concentrated HCl until the pH is approximately 2. The purified this compound will precipitate as a white or off-white solid. Self-Validation Note: This acid-base purification step ensures the selective isolation of the desired dicarboxylic acid from any non-acidic byproducts.
-
Collect the purified product by filtration, wash with cold deionized water, and dry under vacuum.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion and Future Outlook
This compound and its derivatives represent a class of highly versatile and functional molecules. Their unique combination of a rigid, planar structure, excellent chelating ability, and tunable solubility makes them invaluable tools in coordination chemistry, materials science, and drug discovery. The synthetic methodologies are well-established, allowing for the rational design and creation of novel analogs with tailored properties.
Future research in this area is likely to focus on:
-
Development of Novel MOFs: The use of these ligands in the construction of novel metal-organic frameworks with applications in gas storage, separation, and catalysis.
-
Advanced Therapeutic Agents: The design of highly targeted anticancer and antimicrobial agents with improved efficacy and reduced side effects.
-
Smart Materials: The incorporation of these molecules into "smart" materials that respond to external stimuli, such as light or the presence of specific analytes.
The continued exploration of this remarkable molecular scaffold promises to yield exciting new discoveries and applications across a broad spectrum of scientific disciplines.
References
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- The synthesis of 1,10-phenanthroline carboxylic acids compares... (n.d.).
- Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. (n.d.). MDPI.
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- RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. (n.d.).
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- Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution. (1992). Journal of the Chemical Society, Faraday Transactions.
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spectroscopic data for 1,10-Phenanthroline-4,7-dicarboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,10-Phenanthroline-4,7-dicarboxylic acid
Introduction: The Molecular Architect's Tool
In the landscape of advanced chemical synthesis, this compound (CAS: 31301-31-2) emerges as a molecule of significant strategic importance.[1][2][3] Its rigid, planar 1,10-phenanthroline core provides a robust scaffold, while the carboxylic acid groups at the 4 and 7 positions offer versatile handles for chemical modification and coordination. This unique combination of properties makes it a highly sought-after building block in diverse fields, from the development of novel anticancer therapeutics to the construction of sophisticated functional materials.[4][5][6]
For researchers in drug development and materials science, the ability to unequivocally verify the structure, purity, and electronic properties of this compound is paramount. This guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound, grounded in the principles of analytical chemistry and field-proven insights. We will not only present the expected data but also delve into the causality behind the spectroscopic features, empowering researchers to interpret their own results with confidence.
Core Molecular Properties and Structure
Understanding the fundamental properties of a molecule is the first step in its characterization. This compound is a heterocyclic compound with a well-defined structure that dictates its chemical behavior and spectroscopic signature.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈N₂O₄ | [1] |
| Molecular Weight | 268.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 31301-31-2 | [1] |
The planarity of the phenanthroline ring system, combined with the electron-withdrawing nature of the two carboxylic acid groups, defines its electronic and coordination properties, which are critical for its application as a ligand in metal-organic frameworks (MOFs) and as a pharmacophore.[7][8]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the unambiguous confirmation of the molecule's connectivity.
¹H NMR Spectroscopy
Expertise & Experience: In the ¹H NMR spectrum of this compound, we expect to see signals corresponding to the aromatic protons. The symmetry of the molecule simplifies the spectrum. The protons at positions 2 and 9 are chemically equivalent, as are the protons at positions 3 and 8, and those at 5 and 6. The electron-withdrawing carboxylic acid groups at positions 4 and 7 will significantly deshield the adjacent protons (H-3, H-8, H-5, and H-6), causing their signals to appear at a lower field (higher ppm) compared to the unsubstituted 1,10-phenanthroline.[9][10] The signal for the acidic protons of the carboxyl groups is often broad and may exchange with residual water in the solvent, making its observation variable.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃). The choice of DMSO-d₆ is strategic as it can solubilize the polar carboxylic acid and its acidic protons are less likely to exchange rapidly compared to using D₂O.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton Position(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-9 | ~9.2 - 9.4 | Doublet (d) | ~5 Hz | 2H |
| H-3, H-8 | ~8.0 - 8.2 | Doublet (d) | ~5 Hz | 2H |
| H-5, H-6 | ~8.8 - 9.0 | Singlet (s) | - | 2H |
| -COOH | ~13 - 14 | Broad Singlet (br s) | - | 2H |
¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. We expect to see signals for the seven unique carbon environments in the molecule due to its symmetry. The most downfield signal will correspond to the carbonyl carbons of the carboxylic acids. The quaternary carbons to which the carboxylic acids are attached (C-4, C-7) will also be significantly downfield.
Experimental Protocol (¹³C NMR):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A longer acquisition time or a higher number of scans is typically required due to the lower natural abundance of ¹³C.
-
Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon Position(s) | Predicted Chemical Shift (δ, ppm) |
| C=O | ~166 - 168 |
| C-2, C-9 | ~152 - 154 |
| C-4a, C-10a | ~148 - 150 |
| C-4, C-7 | ~140 - 142 |
| C-11, C-12 | ~128 - 130 |
| C-5, C-6 | ~126 - 128 |
| C-3, C-8 | ~124 - 126 |
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the IR spectrum will be dominated by features from both the aromatic core and the carboxylic acid moieties. The most telling feature of a carboxylic acid is the extremely broad O-H stretching vibration, which typically spans from 2500 to 3300 cm⁻¹, often obscuring the aromatic C-H stretches. This is complemented by a strong, sharp absorption from the C=O (carbonyl) stretch. The phenanthroline core will contribute characteristic C=C and C=N stretching vibrations in the 1650-1400 cm⁻¹ region.[11][12]
Experimental Protocol (FT-IR):
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dry sample with potassium bromide (KBr) and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid |
| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid |
| 1620 - 1580 | C=N stretch | Phenanthroline Ring |
| 1550 - 1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Carboxylic Acid |
| ~920 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer |
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Landscape
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule, which are crucial for applications in photochemistry and optoelectronics.
UV-Visible Spectroscopy
Expertise & Experience: The extended π-conjugated system of the phenanthroline core is expected to give rise to strong absorption bands in the UV region, corresponding to π→π* transitions.[13] The parent 1,10-phenanthroline typically shows a strong absorption peak around 230-270 nm.[14][15] The addition of carboxylic acid groups, which are electron-withdrawing, may cause a slight shift in the absorption maxima (λ_max). The spectrum can be sensitive to the solvent and pH, as protonation or deprotonation of the nitrogen atoms and carboxylic acids will alter the electronic structure.[16]
Experimental Protocol (UV-Vis):
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). A concentration in the micromolar range is typical.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance from approximately 200 nm to 400 nm, using the pure solvent as a blank.
-
Analysis: Identify the absorption maxima (λ_max) and calculate the molar absorptivity (ε) if the concentration is known accurately.
Predicted UV-Vis Data (in Ethanol):
| Transition | Predicted λ_max (nm) |
| π→π | ~235 |
| π→π | ~275 |
Fluorescence Spectroscopy
Expertise & Experience: While the parent 1,10-phenanthroline has weak fluorescence, its derivatives can be highly emissive. The fluorescence properties of this compound are expected to be highly dependent on the environment. In particular, pH will play a critical role; the deprotonation of the carboxylic acids to form carboxylates can significantly alter the emission wavelength and quantum yield. This pH sensitivity can be exploited in sensing applications. Metal coordination is also known to modulate the fluorescence of phenanthroline ligands.[17][18]
Experimental Protocol (Fluorescence):
-
Sample Preparation: Use a very dilute solution (typically 1-10 µM) prepared for UV-Vis analysis to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition: First, acquire an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength. Then, acquire an emission spectrum by exciting the sample at the λ_max determined from the excitation spectrum (or UV-Vis spectrum) and scanning the emission wavelengths.
-
Analysis: Determine the excitation and emission maxima. The influence of solvent, pH, and metal ions should be investigated to fully characterize the photophysical behavior.
Integrated Analytical Workflow
The confirmation of a compound's identity and purity is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. The workflow below illustrates a logical sequence for the comprehensive characterization of this compound.
Caption: A logical workflow for the synthesis and spectroscopic validation.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that provides a complete picture of its molecular identity. Through the systematic application of NMR, IR, and UV-Vis/Fluorescence spectroscopies, researchers can confidently verify the structure, confirm the presence of essential functional groups, and probe the electronic properties of this versatile molecule. This rigorous analytical approach is not merely a quality control step; it is the foundation upon which reliable and reproducible scientific innovation is built, ensuring the integrity of data in both drug discovery and the design of next-generation materials.
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The Coordination Chemistry of 1,10-Phenanthroline-4,7-dicarboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals
Abstract
1,10-Phenanthroline and its derivatives have long been cornerstone ligands in coordination chemistry, prized for their rigid, planar structure and potent chelating abilities. The introduction of carboxylic acid functionalities at the 4 and 7 positions of the phenanthroline scaffold creates a versatile and highly preorganized ligand, 1,10-phenanthroline-4,7-dicarboxylic acid. This modification not only enhances its coordination capabilities, allowing for the formation of intricate multi-dimensional structures such as metal-organic frameworks (MOFs), but also imbues the resulting metal complexes with novel photophysical and biological properties. This in-depth technical guide provides a comprehensive overview of the coordination chemistry of this compound, with a particular focus on its synthesis, coordination behavior with various metal ions, and the burgeoning applications of its complexes in materials science and, most notably, as potential therapeutic agents in drug development.
Introduction: The Strategic Design of a Multifunctional Ligand
The deliberate fusion of the classic 1,10-phenanthroline core with carboxylic acid groups at the 4 and 7 positions is a strategic design choice that unlocks a wealth of chemical possibilities. The phenanthroline moiety provides a robust, electron-deficient aromatic system with two nitrogen atoms pre-disposed for strong chelation to a wide array of metal ions.[1] The carboxylic acid groups, on the other hand, introduce versatile coordination sites that can act as anionic donors, participate in hydrogen bonding, and bridge multiple metal centers to form extended structures.[2] This dual functionality makes this compound an exemplary building block for the rational design of functional coordination compounds with tailored properties.
This guide will navigate the key aspects of the coordination chemistry of this ligand, beginning with its synthesis and proceeding to a detailed exploration of the structure, properties, and applications of its metal complexes. A significant emphasis will be placed on the potential of these complexes in the realm of medicinal inorganic chemistry, particularly as anticancer agents.
Synthesis of this compound and its Precursors
The synthesis of this compound can be approached through various synthetic routes, often involving the oxidation of precursor molecules. While a direct, one-pot synthesis is challenging, multi-step procedures starting from more readily available phenanthroline derivatives are commonly employed. A representative synthetic strategy involves the preparation of a versatile intermediate, 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid, which can then be further modified.[3]
Experimental Protocol: Synthesis of 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid[3]
This high-yielding, multi-gram synthesis provides a crucial intermediate for further derivatization.
Step 1: Synthesis of 2,9-dimethyl-4,7-dichloro-1,10-phenanthroline
-
A mixture of 2,9-dimethyl-1,10-phenanthroline and a chlorinating agent (e.g., phosphoryl chloride) is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess chlorinating agent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Step 2: Oxidation to 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid
-
The 2,9-dimethyl-4,7-dichloro-1,10-phenanthroline is suspended in an aqueous solution of a strong oxidizing agent (e.g., potassium permanganate).
-
The mixture is heated to reflux for several hours.
-
The resulting manganese dioxide is removed by filtration.
-
The filtrate is acidified to precipitate the dicarboxylic acid.
-
The product is collected by filtration, washed with water, and dried.
Note: The synthesis of the target this compound would involve a similar oxidation strategy starting from 4,7-dimethyl-1,10-phenanthroline, which can be synthesized via established methods such as the Skraup reaction.[4]
Coordination Chemistry: Weaving Metals into Molecular Architectures
The true utility of this compound is realized in its coordination to metal ions. The ligand can adopt a variety of coordination modes, leading to a diverse range of molecular and supramolecular structures.
Coordination Modes
The presence of both N-donor and O-donor sites allows for versatile binding to metal centers. The phenanthroline nitrogens typically act as a bidentate chelating unit, while the carboxylate groups can coordinate in monodentate, bidentate chelating, or bridging fashions.[2] This flexibility is key to the formation of polynuclear complexes and coordination polymers.
Caption: Common coordination modes of this compound.
Formation of Metal-Organic Frameworks (MOFs)
The ability of the carboxylate groups to bridge metal centers makes this compound an excellent ligand for the construction of Metal-Organic Frameworks (MOFs). These porous, crystalline materials have applications in gas storage, separation, and catalysis.[5][6]
This protocol for a related system illustrates the general procedure for MOF synthesis.
-
Reactants: A lanthanide salt (e.g., LaBr₃·7H₂O), 1,10-phenanthroline, and a dicarboxylic acid (in this case, 1,3-benzenedicarboxylic acid) are used in a 1:1:1 molar ratio.
-
Solvent: Deionized water.
-
Procedure:
-
The reactants are sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to 140 °C for 96 hours.
-
The autoclave is then cooled to room temperature.
-
The resulting crystals are isolated, washed with deionized water and ethanol, and air-dried.
-
Caption: A typical hydrothermal synthesis workflow for a lanthanide-MOF.
Applications in Drug Development: A New Frontier in Anticancer Therapeutics
Perhaps the most exciting application of metal complexes of this compound and its analogues lies in the field of drug development, particularly as anticancer agents. The coordination of the phenanthroline ligand to a metal center often leads to a significant enhancement of its cytotoxic activity.[7][8]
Enhanced Cytotoxicity and Selectivity
Numerous studies have demonstrated that metal-phenanthroline complexes exhibit superior cytotoxicity against a range of cancer cell lines compared to the uncomplexed ligand and even established chemotherapeutic drugs like cisplatin.[9][10]
| Complex | Cancer Cell Line | IC50 (µM) | Reference |
| [Cu(phen)₂(mal)]·2H₂O | A-498 | ~5 | [7] |
| [Mn(phen)₂(mal)]·2H₂O | A-498 | ~10 | [7] |
| [Ag₂(phen)₃(mal)]·2H₂O | A-498 | ~2 | [7] |
| Cisplatin | A-498 | ~35 | [7] |
| Copper-phenanthroline complex (Cugdupt8) | A549cis | ~1.6 | [10] |
| Cisplatin | A549cis | 61.5 | [10] |
| Iron(III)-phenanthroline complex (2) | HeLa | ~2.5 | [11] |
Table 1: Comparative IC50 values of various metal-phenanthroline complexes and cisplatin against human cancer cell lines.
Importantly, some of these complexes have shown a degree of selectivity, exhibiting lower toxicity towards non-cancerous cell lines, a crucial attribute for any potential therapeutic agent.[9]
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of these complexes is not attributed to a single mode of action but rather a combination of mechanisms that collectively lead to cell death.
-
DNA Interactions: While the planar phenanthroline ligand can intercalate between DNA base pairs, spectroscopic studies suggest that groove binding is a more common mode of interaction for many of these complexes.[11] This interaction can disrupt DNA replication and transcription.
-
Generation of Reactive Oxygen Species (ROS): Many metal-phenanthroline complexes are redox-active and can catalyze the production of ROS within the cell.[11] This leads to oxidative stress, damaging cellular components including DNA, proteins, and lipids, and ultimately triggering apoptosis.
-
Mitochondrial Dysfunction: Some complexes have been shown to target the mitochondria, leading to a decrease in mitochondrial membrane potential and depletion of cellular ATP, thereby compromising the cell's energy supply.[10]
-
Induction of Apoptosis: The culmination of these cellular insults is often the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[9][11]
Caption: A simplified schematic of the multi-modal anticancer mechanism of action.
Future Perspectives and Conclusion
References
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Deegan, C., McCann, M., Devereux, M., Coyle, B., & Egan, D. A. (2007). In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. Cancer Letters, 247(2), 224-233. [Link]
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Li, Y., et al. (2011). Three novel lanthanide MOFs constructed from 1,3-benzenedicarboxylic acid and 1,10-phenanthroline: Hydrothermal synthesis, crystal structure and thermal properties. Inorganic Chemistry Communications, 14(10), 1634-1638. [Link]
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McCann, M., et al. (2021). Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? Journal of Biological Inorganic Chemistry, 26(5), 573-587. [Link]
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Karpagam, V., et al. (2021). Hydrazylpyridine salicylaldehyde-copper(II)-1,10-phenanthroline complexes as potential anticancer agents: synthesis, characterization and anticancer evaluation. Dalton Transactions, 50(41), 14685-14698. [Link]
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Gandra, N., et al. (2019). May iron(III) complexes containing phenanthroline derivatives as ligands be prospective anticancer agents? Journal of Inorganic Biochemistry, 199, 110777. [Link]
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Deegan, C., McCann, M., Devereux, M., Coyle, B., & Egan, D. A. (2007). In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. Cancer Letters, 247(2), 224-233. [Link]
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Gandra, N., et al. (2019). May iron(III) complexes containing phenanthroline derivatives as ligands be prospective anticancer agents? Journal of Inorganic Biochemistry, 199, 110777. [Link]
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Larsen, A. F., & Ulven, T. (2011). Efficient Synthesis of 4,7-Diamino Substituted 1,10-Phenanthroline-2,9-dicarboxamides. Organic Letters, 13(13), 3546–3548. [Link]
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Hancock, R. D. (n.d.). Metal ion complexing properties of the highly preorganized ligand 1, 10-phenanthroline-2,9-dicarboxylic acid. UNCW Institutional Repository. [Link]
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Li, Y., et al. (2023). Lanthanide coordination polymers based on an aromatic dicarboxylic acid and 1,10-phenanthroline ligands: synthesis, structure and luminescence properties. Australian Journal of Chemistry, 77(1), CH23149. [Link]
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Kellett, A., et al. (2022). Potential interactions between metal-based phenanthroline drugs and the unfolded protein response endoplasmic reticulum stress pathway. Experimental Results, 3, e22. [Link]
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ResearchGate. (2015). How can I synthesize 1,10-Phenanthroline-2,9-dicarboxylic acid? I have tried several times by following the attached journal. What to do?. [Link]
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ACS Publications. (2019). Lanthanide–Organic Frameworks Constructed from 2,7-Naphthalenedisulfonate and 1H-Imidazo[4,5-f][9][12]-phenanthroline: Synthesis, Structure, and Luminescence with Near-Visible Light Excitation and Magnetic Properties. [Link]
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An In-depth Technical Guide to the Functionalization of the 1,10-Phenanthroline Ring at the 4,7 Positions
Introduction: The Strategic Importance of 4,7-Functionalized 1,10-Phenanthrolines
1,10-Phenanthroline (phen) stands as a cornerstone ligand in coordination chemistry, prized for its rigid, planar structure and exceptional chelating ability towards a wide array of metal ions.[1][2] This heterocycle is not merely a passive scaffold; its electronic properties and spatial arrangement can be meticulously tailored through functionalization at its peripheral carbon positions. Among these, the 4 and 7 positions offer a unique strategic advantage for substitution. Symmetrically positioned on the "backbone" of the ligand, away from the primary coordination sites at the nitrogen atoms, modifications at these sites can profoundly influence the electronic nature of the entire π-system without sterically hindering metal complexation.
This guide provides a comprehensive overview of the primary synthetic methodologies for introducing a diverse range of functional groups onto the 4,7-positions of the 1,10-phenanthroline core. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 4,7-disubstituted phenanthrolines in their respective fields, from the development of novel therapeutics and advanced materials to the design of highly efficient catalysts.[3][4]
The Gateway Precursor: Synthesis of 4,7-Dihalo-1,10-phenanthrolines
The majority of synthetic routes towards 4,7-functionalized phenanthrolines commence with a halogenated precursor, most commonly 4,7-dichloro-1,10-phenanthroline. The synthesis of this key intermediate is typically achieved through a multi-step process.[3][5] A common method involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) with an orthoester and an ortho-phenylenediamine derivative, followed by thermal cyclization, decarboxylation, and subsequent treatment with a chlorinating agent like phosphoryl chloride (POCl₃).[3][5] This process can be scaled to produce gram quantities of the desired 4,7-dichloro-1,10-phenanthroline with high yields, typically ranging from 68-93%.[3][5] The availability of this precursor opens the door to a wide array of subsequent functionalization reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of the electron-deficient 1,10-phenanthroline ring. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivities, especially given that the phenanthroline substrate can itself act as a ligand and potentially inhibit the catalytic cycle.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is widely used to synthesize 4,7-diaryl-1,10-phenanthrolines, which are valuable in the development of organic light-emitting diodes (OLEDs) and other advanced materials.[6]
Mechanism and Experimental Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of a suitable base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[7] For electron-deficient substrates like dihalophenanthrolines, bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps, leading to higher reaction rates and yields.[8]
Experimental Protocol: Synthesis of 4,7-Diphenyl-1,10-phenanthroline
-
Materials: 4,7-dichloro-1,10-phenanthroline, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos, XPhos), a base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)), and a solvent system (e.g., a mixture of toluene and water).
-
Procedure:
-
In a reaction vessel, combine 4,7-dichloro-1,10-phenanthroline, phenylboronic acid (typically 2.2-3.0 equivalents), and the base.
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst and the phosphine ligand.
-
Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4,7-diphenyl-1,10-phenanthroline.
-
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 | [9] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 85 | [8] |
| 2-Thienylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 88 | N/A |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing 4,7-dialkynyl-1,10-phenanthrolines, which are precursors to π-conjugated systems with interesting photophysical properties for applications in materials science.[10]
Mechanism and Experimental Causality: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.[11] The choice of an amine base is crucial, as it serves to deprotonate the terminal alkyne and also acts as a solvent. For substrates prone to homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed.[10]
Experimental Protocol: Synthesis of a 4,7-Dialkynyl-1,10-phenanthroline Derivative
-
Materials: 4,7-dibromo-1,10-phenanthroline, a terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), a base (e.g., triethylamine or diisopropylamine), and a solvent (e.g., THF or DMF).
-
Procedure:
-
To a solution of 4,7-dibromo-1,10-phenanthroline and the terminal alkyne in the chosen solvent, add the base.
-
Degas the solution with an inert gas.
-
Add the palladium catalyst and the copper(I) salt.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the 4,7-dialkynyl-1,10-phenanthroline product.
-
| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 85-95 | [12] |
| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃/CuI | DIPA | Toluene | ~80 | N/A |
| 1-Hexyne | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 75 | [10] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[13][14] This method provides a direct route to 4,7-diamino-1,10-phenanthroline derivatives, which are of significant interest in medicinal chemistry, particularly as G-quadruplex ligands for anticancer drug development.[15]
Mechanism and Experimental Causality: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[16] The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and a bulky, electron-rich phosphine ligand (e.g., X-Phos, BrettPhos) is critical to facilitate the deprotonation and reductive elimination steps, respectively.[17][18]
Experimental Protocol: Synthesis of a 4,7-Diamino-1,10-phenanthroline Derivative
-
Materials: 4,7-dichloro-1,10-phenanthroline, an amine (e.g., aniline, morpholine), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., X-Phos), a strong base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene or dioxane).
-
Procedure:
-
In a glovebox, charge a reaction tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add a solution of 4,7-dichloro-1,10-phenanthroline and the amine in the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) for the specified time (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Aniline | Pd(OAc)₂/X-Phos | KOt-Bu | Toluene | Good to excellent | [17] |
| Morpholine | Pd₂(dba)₃/BrettPhos | NaOt-Bu | Dioxane | High | [18] |
| Benzophenone imine | Pd(OAc)₂/X-Phos | Cs₂CO₃ | Toluene | High (for primary amine synthesis) | [17] |
Nucleophilic Aromatic Substitution (SNAr): A Classical Approach
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. The electron-deficient nature of the 1,10-phenanthroline ring, particularly at the 4 and 7 positions, makes it susceptible to SNAr reactions, especially when activated by electron-withdrawing groups or when a good leaving group like a halogen is present.[19][20]
Mechanism and Experimental Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[21][22] The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[20] The leaving group is then expelled, restoring the aromaticity of the ring. The rate of the reaction is influenced by the strength of the nucleophile, the nature of the leaving group, and the electron-withdrawing ability of the aromatic system. Microwave irradiation can significantly accelerate these reactions.[3]
Experimental Protocol: Synthesis of 4,7-Di(pyrrolidin-1-yl)-1,10-phenanthroline
-
Materials: 4,7-dichloro-1,10-phenanthroline, pyrrolidine (in excess), and a high-boiling solvent (optional, as the amine can serve as the solvent).
-
Procedure:
-
In a sealed microwave reaction vial, combine 4,7-dichloro-1,10-phenanthroline with a large excess of pyrrolidine.
-
Heat the mixture in a microwave reactor to a specified temperature (e.g., 130 °C) for a short duration (e.g., 30-60 minutes).[3]
-
After cooling, remove the excess amine under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline.
-
| Nucleophile | Conditions | Yield (%) | Reference |
| Pyrrolidine | Microwave, 130 °C | High | [3][5] |
| 10H-Phenothiazine | Reflux | 84-96 | [3] |
| 9H-Carbazole | Reflux | Moderate | [3] |
Grignard Reactions: Direct C-C Bond Formation
Grignard reagents are powerful carbon nucleophiles that can be used for the direct functionalization of N-heterocycles. While reactions with unsubstituted 1,10-phenanthroline tend to occur at the 2 and 9 positions, halogenated phenanthrolines can undergo substitution at the halogenated sites.[2][23]
Mechanism and Experimental Causality: The reaction of a Grignard reagent with an aryl halide can proceed through various mechanisms, including nucleophilic addition-elimination pathways. The high reactivity of Grignard reagents necessitates anhydrous conditions to prevent quenching by protic solvents.[24][25] The choice of ethereal solvent can also influence the regioselectivity of the addition.[2]
Experimental Protocol: Synthesis of a 4,7-Diaryl-1,10-phenanthroline
-
Materials: 4,7-dichloro-1,10-phenanthroline, an arylmagnesium bromide (e.g., phenylmagnesium bromide), and an anhydrous ethereal solvent (e.g., THF or diethyl ether).
-
Procedure:
-
Prepare the Grignard reagent in situ or use a commercially available solution.
-
To a solution of 4,7-dichloro-1,10-phenanthroline in anhydrous ether at a low temperature (e.g., 0 °C or -78 °C), slowly add the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualization of Synthetic Pathways
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Methodological & Application
Application Note: 1,10-Phenanthroline-4,7-dicarboxylic Acid as a Versatile Linker for Functional Metal-Organic Frameworks
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline materials with unprecedented tunability, finding applications from gas storage to catalysis and chemical sensing. The rational design of MOFs hinges on the judicious selection of organic linkers. This guide focuses on 1,10-Phenanthroline-4,7-dicarboxylic acid , a heterobifunctional linker that integrates the rigid, framework-directing capacity of a dicarboxylate with the potent metal-chelating and photophysical properties of the 1,10-phenanthroline core. By embedding this functionality directly into the framework backbone, this linker enables the synthesis of MOFs with pre-designed active sites for luminescence, sensing, and catalysis. This document provides a detailed overview of the design rationale, synthesis protocols, characterization workflows, and key applications for MOFs constructed with this versatile ligand.
The Ligand: A Blueprint for Inherent Functionality
The unique advantage of this compound (PubChem CID: 12011615) lies in its fusion of two distinct chemical functionalities.[1]
-
Dicarboxylate Groups: These serve as the primary structural pillars, coordinating to metal ions or clusters to build the porous, multi-dimensional framework. Their rigid disposition on the phenanthroline core allows for predictable control over the network's topology.
-
N,N'-Chelating Site: The 1,10-phenanthroline core provides a classic bidentate chelating site. This site can be used to coordinate a secondary metal ion post-synthesis, or it can directly participate in the framework construction, creating specific coordination geometries and potentially unsaturated metal centers that can act as Lewis acid catalysts.[2]
The causality behind using this linker is clear: instead of relying solely on post-synthetic modification, the desired functionality is woven directly into the material's fabric. This approach offers greater uniformity of active sites and enhanced stability. Analogous isomers, such as 1,10-phenanthroline-2,9-dicarboxylic acid, have been successfully used to create functional Eu(III)-MOFs for pH sensing, validating the potential of this ligand class.[3]
Caption: Illustrative coordination of the bifunctional ligand.
Principles of MOF Synthesis
The solvothermal method is the most common and effective technique for synthesizing crystalline MOFs using this type of linker.[4][5][6] This process involves heating the constituent metal salts and the organic linker in a high-boiling-point solvent within a sealed vessel (e.g., a Teflon-lined autoclave). The elevated temperature and pressure facilitate the dissolution of precursors and the subsequent crystallization of the MOF product.
Several key parameters must be carefully controlled as they directly influence the final product's structure, crystallinity, and properties.[4]
| Parameter | Typical Range/Values | Causality & Field-Proven Insights |
| Metal Salt | Zn(NO₃)₂, Eu(NO₃)₃, FeBr₂, Co(NO₃)₂ | The choice of metal dictates the potential application. Lanthanides (Eu, Tb) are chosen for luminescence.[3] d¹⁰ metals (Zn) are excellent for stable frameworks with ligand-based fluorescence.[5][7] Redox-active transition metals (Fe, Co) are selected for catalysis.[8] |
| Solvent | DMF, DEF, H₂O, Ethanol (or mixtures) | N,N-Dimethylformamide (DMF) is widely used for its high boiling point and ability to solubilize precursors. Crucial Insight: At high temperatures (>120°C), DMF can slowly decompose to generate dimethylamine and formate, which can act as a base or modulator, influencing crystal growth or even being incorporated into the final structure.[6] |
| Temperature | 80 - 150 °C | Higher temperatures generally increase reaction kinetics, leading to larger, higher-quality crystals. However, excessively high temperatures can favor the formation of dense, non-porous phases or cause ligand degradation.[4] |
| Time | 24 - 72 hours | Reaction time affects crystal growth and phase purity. Shorter times may yield nanocrystalline or amorphous products, while longer times allow for the formation of thermodynamically stable, larger crystals. |
| Molar Ratios | Metal:Ligand (1:1 to 1:2) | The stoichiometry of reactants is a critical factor that dictates the topology and connectivity of the resulting framework.[4] Fine-tuning this ratio is essential for targeting specific crystal phases. |
| Modulators | Benzoic acid, Acetic acid | The addition of monotopic carboxylic acids (modulators) can competitively coordinate to the metal centers, slowing down the nucleation rate. This often leads to more crystalline, defect-engineered materials with larger crystal sizes and potentially higher surface areas. |
Detailed Synthesis Protocols
The following protocols are robust, generalized procedures based on established methodologies for analogous phenanthroline-containing MOF systems. Researchers should consider these as validated starting points for optimization.
Protocol 1: Synthesis of a Luminescent Eu(III)-MOF for Sensing Applications
This protocol is designed to leverage the "antenna effect," where the phenanthroline ligand absorbs UV energy and transfers it to the Europium(III) ion, resulting in a strong red emission characteristic of the metal.
Materials:
-
Europium(III) Nitrate Hexahydrate (Eu(NO₃)₃·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of Eu(NO₃)₃·6H₂O and 0.1 mmol of this compound in a solvent mixture of 8 mL DMF, 1 mL Ethanol, and 1 mL Deionized Water.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial and place it inside a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in a programmable oven to 120°C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature over 24 hours.
-
Colorless, crystalline products should be visible. Collect the crystals by decanting the mother liquor.
-
Washing (Crucial for Porosity): Wash the collected crystals by soaking them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted precursors trapped within the pores.
-
Activation: To prepare the material for analysis, decant the DMF and perform a solvent exchange with a more volatile solvent like ethanol (3 x 10 mL) over 24 hours.
-
Dry the sample under vacuum at 80°C overnight to yield the activated, porous MOF.
Protocol 2: Synthesis of a Heterogeneous Fe(II)-MOF Catalyst
This protocol aims to create a robust framework where the phenanthroline sites can chelate iron, creating active centers for catalytic transformations, such as C-H amination.[8]
Materials:
-
Iron(II) Bromide (FeBr₂) (anhydrous)
-
This compound
-
N,N-Diethylformamide (DEF)
-
Anhydrous Acetone
Procedure:
-
In an inert atmosphere (glovebox): Combine 0.1 mmol of FeBr₂ and 0.1 mmol of this compound in a 20 mL glass vial.
-
Add 10 mL of anhydrous DEF.
-
Sonicate for 15 minutes to form a homogeneous suspension.
-
Seal the vial and transfer it to a Teflon-lined autoclave.
-
Heat the autoclave in an oven to 100°C for 72 hours.
-
After slow cooling to room temperature, a microcrystalline powder (often dark in color) should be present.
-
Washing: Collect the powder by filtration inside the glovebox. Wash thoroughly with fresh DEF (3 x 10 mL) followed by anhydrous acetone (3 x 10 mL).
-
Activation: Dry the material under high vacuum at 120°C for 12 hours to remove all solvent molecules and ensure the accessibility of the catalytic sites. Store the activated material under an inert atmosphere.
Essential Characterization Workflow
A self-validating protocol requires rigorous characterization to confirm the identity, purity, and properties of the synthesized MOF.
Caption: Standard workflow for MOF synthesis and characterization.
-
Powder X-Ray Diffraction (PXRD): The most critical analysis. A sharp, well-defined diffraction pattern confirms the crystalline nature of the material. Comparing the experimental pattern to a simulated one (if a single crystal structure is available) confirms phase purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the coordination of the carboxylate groups to the metal center. A shift in the C=O stretching frequency from the free ligand (typically ~1700 cm⁻¹) to asymmetric and symmetric stretches (~1610 and ~1400 cm⁻¹) is a clear indicator of successful MOF formation.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the framework. A typical TGA curve will show an initial weight loss corresponding to guest/solvent molecules, followed by a plateau, and finally a sharp drop at the decomposition temperature of the framework.
-
Gas Sorption Analysis (N₂ at 77 K): Measures the porosity of the activated MOF. The resulting isotherm is used to calculate the BET surface area, a key metric for applications in storage and catalysis.
-
Photoluminescence (PL) Spectroscopy: Essential for luminescent MOFs. It provides excitation and emission spectra, allowing for the determination of quantum yield and investigation of sensing mechanisms through quenching or enhancement studies.[7][9][10]
Applications in Research and Development
The unique structure of MOFs derived from this compound makes them prime candidates for several high-value applications.
A. Luminescent Sensing
The inherent fluorescence of the phenanthroline core, especially when sensitized in lanthanide MOFs, can be modulated by the presence of specific analytes.[10] This forms the basis for highly sensitive and selective chemical sensors.
Mechanism of Action: The porous MOF can selectively adsorb target analyte molecules. This interaction can either quench the MOF's luminescence (e.g., via electron transfer with nitroaromatics) or enhance it, providing a detectable signal. The uniform distribution of linker sites ensures a consistent and reproducible response.
Caption: Conceptual diagram of luminescence quenching for sensing.
B. Heterogeneous Catalysis
The phenanthroline moiety is a well-known ligand in homogeneous catalysis. Incorporating it into a solid-state MOF creates a recyclable, heterogeneous catalyst that avoids product contamination from catalyst leaching.[8]
Potential Catalytic Reactions:
-
C-H Activation/Amination: The Fe-MOF described in Protocol 2 could be explored for reactions where a homogeneous iron-phenanthroline complex is known to be active.[8]
-
Oxidation Reactions: By coordinating metals like Mn or Co, the MOF could catalyze various aerobic oxidation reactions.
-
Asymmetric Catalysis: If a chiral source is introduced during synthesis, the resulting homochiral MOF could be used for enantioselective catalysis, a significant goal in pharmaceutical development.[11]
References
-
Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. ACS Omega. Available at: [Link]
-
1,10‐Phenanthroline Carboxylic Acids for Preparation of Functionalized Metal‐Organic Frameworks. ResearchGate. Available at: [Link]
-
Luminescent Metal-Organic Frameworks. OSTI.gov. Available at: [Link]
-
Series metal–organic frameworks constructed from 1,10-phenanthroline and 3,3′,4,4′-biphenyltetracarboxylic acid: Hydrothermal synthesis, luminescence and photocatalytic properties. ResearchGate. Available at: [Link]
-
Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. PubMed Central. Available at: [Link]
-
Phenanthroline-based metal–organic frameworks for Fe-catalyzed Csp3–H amination. Faraday Discussions. Available at: [Link]
-
How can I synthesize 1,10-Phenanthroline-2,9-dicarboxylic acid? I have tried several times by following the attached journal. What to do?. ResearchGate. Available at: [Link]
-
Structural Diversity in Partially Fluorinated Metal Organic Frameworks (F-MOFs) Composed of Divalent Transition Metals, 1,10-Phenanthroline, and Fluorinated Carboxylic Acid. Crystal Growth & Design. Available at: [Link]
-
Structure of 1,10‐phenanthroline derivatives for the preparation of MOF... ResearchGate. Available at: [Link]
-
Luminescent metal–organic frameworks. Chemical Society Reviews. Available at: [Link]
-
Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters. MDPI. Available at: [Link]
-
Luminescent metal-organic frameworks as potential sensory materials for various environmental toxic agents. Scite.ai. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Designing metal-organic frameworks for catalytic applications. PubMed. Available at: [Link]
-
Enantioselective catalysis with homochiral metal-organic frameworks. PubMed. Available at: [Link]
-
Development of Multifunctional Metal-Organic Frameworks for Catalytic Applications. Knowledge UChicago. Available at: [Link]
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- 11. Enantioselective catalysis with homochiral metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
1,10-Phenanthroline-4,7-dicarboxylic acid in dye-sensitized solar cells
An Application and Protocol Guide: Leveraging 1,10-Phenanthroline-4,7-dicarboxylic acid for High-Efficiency Dye-Sensitized Solar Cells
Introduction: The Critical Role of Molecular Design in Photovoltaics
Dye-sensitized solar cells (DSSCs) represent a compelling class of photovoltaic technology, offering the potential for low-cost, flexible, and transparent solar energy conversion.[1][2] The operational principle of a DSSC is analogous to artificial photosynthesis, wherein a sensitizing dye absorbs light, leading to the injection of an excited electron into the conduction band of a wide-bandgap semiconductor, typically mesoporous titanium dioxide (TiO₂).[3][4] This process initiates the flow of electric current. The dye is then regenerated by a redox mediator in an electrolyte solution, which is in turn regenerated at a counter electrode, completing the circuit.[3]
The sensitizer dye is the heart of the DSSC, governing light-harvesting efficiency, charge separation, and overall device performance.[1][5] Among the most successful classes of sensitizers are ruthenium(II) polypyridyl complexes.[5][6] The molecular architecture of these complexes, specifically the choice of ligands, is paramount. Ligands can be broadly categorized into anchoring ligands, which bind the complex to the TiO₂ surface, and ancillary ligands, which are used to modulate the dye's photophysical and electrochemical properties.[6]
1,10-Phenanthroline and its derivatives are highly effective ancillary and anchoring ligands.[6][7][8] The rigid, planar structure of the phenanthroline system offers robust coordination to the metal center and facilitates efficient metal-to-ligand charge transfer (MLCT), which is the primary light absorption mechanism. The focus of this guide, This compound , is particularly significant. The carboxylic acid groups at the 4 and 7 positions serve as powerful anchoring moieties, ensuring strong electronic coupling and adsorption onto the TiO₂ photoanode surface for efficient electron injection.[3][9][10] This guide provides detailed protocols for the synthesis of a representative sensitizer using this ligand, the fabrication of a complete DSSC device, and the characterization of its performance.
PART 1: Synthesis of a Ruthenium(II) Sensitizer with this compound
A prominent example of a highly efficient sensitizer utilizing this ligand is cis-bis(4,7-dicarboxy-1,10-phenanthroline)dithiocyanato ruthenium(II).[9][10] The following protocol outlines its synthesis, which involves the complexation of the phenanthroline ligand and thiocyanate groups to a ruthenium(III) precursor.
Protocol 1.1: Synthesis of cis-[Ru(dcphen)₂(NCS)₂]
Materials:
-
RuCl₃·3H₂O
-
This compound (H₂dcphen)
-
Ammonium thiocyanate (NH₄SCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Deionized water
-
Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate, rotary evaporator
Procedure:
-
Step 1: Ligand Chelation.
-
In a round-bottom flask, dissolve RuCl₃·3H₂O (1 mmol) and this compound (2.1 mmol, a slight excess) in 50 mL of anhydrous DMF.
-
Purge the solution with an inert gas (Argon or Nitrogen) for 15 minutes to remove oxygen.
-
Heat the mixture to reflux at approximately 150°C for 4 hours under an inert atmosphere. The color of the solution should change, indicating the formation of the intermediate complex.
-
Scientist's Note: The use of a high-boiling point solvent like DMF is necessary to provide sufficient thermal energy for the ligand exchange reaction. Refluxing under an inert atmosphere prevents oxidation of the Ru(II) species that forms in situ.
-
-
Step 2: Thiocyanate Incorporation.
-
Cool the reaction mixture to about 80°C.
-
Add a large excess of ammonium thiocyanate (NH₄SCN) (e.g., 20 mmol) to the flask.
-
Increase the temperature and continue to reflux for another 4-6 hours. The solution will typically turn a deep red or purple color.
-
Scientist's Note: A large excess of the thiocyanate salt is used to drive the equilibrium towards the substitution of the remaining chloro ligands with thiocyanato (NCS⁻) groups.
-
-
Step 3: Purification and Isolation.
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of DMF to about 10 mL using a rotary evaporator.
-
Pour the concentrated solution into a beaker containing 200 mL of rapidly stirring, acidified deionized water (pH ~3, adjusted with dilute nitric acid). This will cause the crude product to precipitate.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water, followed by a small amount of cold ethanol or diethyl ether to remove any remaining impurities.
-
Dry the final product, a dark-colored powder, under vacuum.
-
PART 2: Fabrication and Assembly of the Dye-Sensitized Solar Cell
The following protocols detail the step-by-step fabrication of a DSSC device, from preparing the electrodes to final assembly.
Protocol 2.1: Photoanode Preparation
-
Substrate Cleaning: Begin with a transparent conducting oxide (TCO) glass substrate, such as fluorine-doped tin oxide (FTO).[3] Clean the substrate by sonicating sequentially in detergent, deionized water, and ethanol, each for 15 minutes.[3] Dry the substrate with a stream of nitrogen.
-
TiO₂ Paste Deposition: A mesoporous layer of TiO₂ is deposited on the conductive side of the FTO glass using the doctor-blade technique.[3][11]
-
Place two layers of adhesive tape on two parallel edges of the FTO glass to act as spacers.
-
Apply a small amount of commercial TiO₂ paste along one edge.
-
Spread the paste evenly across the substrate with a glass rod or razor blade, using the tape as a guide for thickness.
-
-
Sintering: The TiO₂-coated substrate is then sintered at high temperatures.[3] A typical program involves a gradual ramp-up in temperature to 450-500°C, holding for 30 minutes, and then allowing it to cool slowly to room temperature.[3][12]
-
Scientist's Note: Sintering is a critical step that removes organic binders from the paste, ensures strong adhesion to the FTO, and creates electrical contact between the TiO₂ nanoparticles, forming an efficient electron transport network.
-
-
TiCl₄ Treatment (Optional but Recommended): To improve cell performance by increasing the surface area and improving necking between particles, the sintered TiO₂ film can be treated with a 40 mM aqueous solution of TiCl₄ at 70°C for 30 minutes.[3][12] This is followed by rinsing with water and ethanol and another sintering step at 500°C for 30 minutes.[3][12]
Caption: Workflow for the fabrication of a dye-sensitized solar cell.
Protocol 2.2: Dye Sensitization
-
Prepare Dye Solution: Prepare a 0.3-0.5 mM solution of the synthesized Ru(II) complex in a suitable solvent, typically absolute ethanol or a mixture of acetonitrile and tert-butanol.[3]
-
Add Co-adsorbent (Optional): To prevent aggregation of dye molecules on the TiO₂ surface, a co-adsorbent such as chenodeoxycholic acid (CDCA) can be added to the dye solution (e.g., at a concentration of 10 mM).[13]
-
Soaking: Immerse the cooled TiO₂ photoanode in the dye solution for 12-24 hours at room temperature in a dark, sealed container.[3] The film will develop a deep color as the dye adsorbs.
-
Rinsing: After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules, and then dry it gently.[3]
Protocol 2.3: Counter Electrode and Final Assembly
-
Counter Electrode: Prepare a counter electrode by coating another piece of FTO glass with a catalytic material. This is typically a thin layer of platinum or a carbon-based material, which catalyzes the reduction of the electrolyte.[4][11]
-
Assembly: Place a thin polymer spacer (e.g., Surlyn®, ~25-50 µm thick) around the active area of the dye-sensitized photoanode. Place the counter electrode on top, with the conductive/catalytic side facing the TiO₂ film.
-
Sealing: Clamp the two electrodes together and heat them on a hot plate to melt the spacer, forming a seal. Leave one or two small, pre-drilled holes in the counter electrode for electrolyte filling.
-
Electrolyte Injection: Introduce the electrolyte solution (commonly a solution of an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent like acetonitrile) into the cell through the filling holes via vacuum backfilling.
-
Final Sealing: Seal the filling holes with a small piece of Surlyn® and a coverslip to prevent electrolyte leakage and solvent evaporation.
PART 3: Device Characterization and Performance Metrics
After fabrication, the DSSC must be characterized to determine its efficiency and other key performance parameters.
Protocol 3.1: Photovoltaic Measurement
-
Current Density-Voltage (J-V) Testing: The primary characterization method is to measure the J-V curve of the cell under simulated sunlight.
-
Key Performance Parameters:
-
Open-Circuit Voltage (Voc): The maximum voltage the cell can produce, measured at zero current.
-
Short-Circuit Current Density (Jsc): The maximum current density the cell can produce, measured at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as FF = (Jmax × Vmax) / (Jsc × Voc).
-
Power Conversion Efficiency (PCE or η): The overall efficiency of the cell, calculated as η (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the power of the incident light (100 mW/cm²).[15]
-
Data Presentation: Performance of Phenanthroline-based Dyes
The table below summarizes reported photovoltaic performance data for DSSCs sensitized with ruthenium complexes containing 1,10-phenanthroline-dicarboxylic acid and related ligands, demonstrating their effectiveness.
| Sensitizer Name | Jsc (mA/cm²) | Voc (V) | FF | PCE (η%) | Reference |
| cis-[Ru(dcphen)₂(NCS)₂] | 12.5 | 0.74 | 0.71 | 6.6 | [10] |
| cis-[Ru(dcphen)₂(NCS)₂] (Initial Report) | - | - | - | 6.1 | [9] |
| RuLF (Fluoro-substituted phenanthroline ancillary) | - | - | - | 7.28 | [8] |
| N719 (Standard Benchmark) | - | - | - | 7.50 | [8] |
Note: Performance can vary significantly with fabrication conditions, TiO₂ film thickness, and electrolyte composition.
Caption: Energy level diagram illustrating the electron transfer processes in a DSSC.
Conclusion and Future Outlook
This compound stands out as a highly effective anchoring ligand for ruthenium-based sensitizers in dye-sensitized solar cells. Its rigid structure and dual carboxylic acid groups facilitate strong adsorption to the TiO₂ photoanode, promoting efficient electron injection from the dye's excited state into the semiconductor's conduction band. The protocols detailed in this guide provide a comprehensive framework for synthesizing such dyes, fabricating high-performance DSSC devices, and accurately characterizing their photovoltaic output. Further molecular engineering of ancillary ligands attached to the Ru(dcphen) core can lead to broader light absorption and suppressed charge recombination, paving the way for even higher power conversion efficiencies. The continued exploration of robust and efficient sensitizers based on the phenanthroline scaffold remains a promising avenue for advancing DSSC technology towards commercial viability.
References
- Benchchem. Application Notes and Protocols for the Integration of Novel Sensitizers in Dye-Sensitized Solar Cells.
- Takechi, K., Muszynski, R., & Kamat, P.V. Fabrication procedure of dye-sensitized solar cells.
- National Institutes of Health (NIH). On how ancillary ligand substitution affects the charge carrier dynamics in dye-sensitized solar cells.
- ResearchGate. Procedure for the fabrication of the novel series-connected dye-sensitized solar cell and a photographic image.
- JoVE.
- RSC Publishing. Novel phenanthroline-based ruthenium complexes for dye-sensitized solar cells: enhancement in performance through fluoro-substitution.
- Journal of the Chemical Society, Dalton Transactions (RSC Publishing). A new efficient photosensitizer for nanocrystalline solar cells: synthesis and characterization of cis-bis(4,7-dicarboxy-1,10-phenanthroline)
- ACS Publications. Dye-Sensitized Nanocrystalline TiO2 Solar Cells Based on Ruthenium(II) Phenanthroline Complex Photosensitizers | Langmuir.
- Chemical Reviews. Influence of Ancillary Ligands in Dye-Sensitized Solar Cells.
- Dye-Sensitized Solar Cell Using Saffron Petal Extract as a Novel N
- OPEN PEER REVIEW. CHARACTERIZATION OF PLANT BASED ORGANIC DYE MIXTURES FOR DYE SENSITIZED SOLAR CELLS (DSSCS)
- Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes.
- ResearchGate. The characterization circuit of DSSC. | Download Scientific Diagram.
- Review of the Development of Dyes for Dye-Sensitized Solar Cells.
- MDPI. DSSCs Sensitized with Phenothiazine Derivatives Containing 1H-Tetrazole-5-acrylic Acid as an Anchoring Unit.
- MDPI. Dye Sensitized Solar Cells.
- Journal of Materials Chemistry C (RSC Publishing). Introducing chenodeoxycholic acid coadsorbent and strong electron-withdrawing group in indoline dyes to design high-performance solar cells: a remarkable theoretical improvement.
- ResearchGate. Effect of Chenodeoxycholic Acid as Dye Co-Adsorbent and ZnO Blocking Layer in Improving The Performance of Rose Bengal Dye Based Dye Sensitized Solar Cells.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Video: Dye-sensitized Solar Cells: Principle, Fabrication and Performance [jove.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. pubs.acs.org [pubs.acs.org]
- 7. On how ancillary ligand substitution affects the charge carrier dynamics in dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel phenanthroline-based ruthenium complexes for dye-sensitized solar cells: enhancement in performance through fluoro-substitution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A new efficient photosensitizer for nanocrystalline solar cells: synthesis and characterization of cis-bis(4,7-dicarboxy-1,10-phenanthroline)dithiocyanato ruthenium(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. www3.nd.edu [www3.nd.edu]
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- 13. researchgate.net [researchgate.net]
- 14. Introducing chenodeoxycholic acid coadsorbent and strong electron-withdrawing group in indoline dyes to design high-performance solar cells: a remarkable theoretical improvement - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence Studies of 1,10-Phenanthroline-4,7-dicarboxylic acid
Introduction: A Versatile Fluorophore for Sensing Applications
1,10-Phenanthroline and its derivatives represent a robust class of heterocyclic compounds widely employed in analytical chemistry due to their exceptional coordination properties with a variety of metal ions.[1] The rigid, planar structure of the phenanthroline core gives rise to intrinsic fluorescence, a property that can be finely tuned through chemical modification.[2] The introduction of carboxylic acid moieties at the 4 and 7 positions to create 1,10-Phenanthroline-4,7-dicarboxylic acid (PDAC) significantly enhances its utility as a fluorescent probe. These carboxyl groups not only improve aqueous solubility but also introduce pH-dependent fluorescence and additional coordination sites for metal ions, making PDAC a highly versatile tool for researchers in materials science, environmental monitoring, and drug development.[3]
This application note provides a comprehensive guide to the experimental setup for fluorescence studies using this compound. We will delve into the underlying principles of its fluorescence, offer detailed protocols for its application in sensing, and provide insights into data interpretation and troubleshooting.
Core Principles: Understanding the Fluorescence of this compound
The fluorescence of PDAC is governed by the electronic transitions within its extensive π-conjugated system.[1] Upon absorption of light at a specific wavelength (excitation), the molecule is promoted to an excited electronic state. It then relaxes back to the ground state, emitting a photon of lower energy (longer wavelength), a phenomenon known as fluorescence. The intensity and wavelength of this emitted light are highly sensitive to the molecule's microenvironment.
Several key factors can modulate the fluorescence of PDAC, making it a powerful sensing tool:
-
pH: The nitrogen atoms in the phenanthroline ring and the carboxylic acid groups can be protonated or deprotonated depending on the pH of the solution. These changes in protonation state alter the electronic distribution within the molecule, leading to shifts in the excitation and emission spectra and changes in fluorescence intensity.[4] For instance, protonation of the phenanthroline nitrogens at low pH can lead to a decrease in fluorescence.
-
Metal Ion Coordination: The two nitrogen atoms of the phenanthroline ring act as a bidentate chelating agent for various metal ions.[1] The carboxylic acid groups can also participate in coordination. This complex formation can either quench (decrease) or enhance the fluorescence of PDAC.
-
Fluorescence Quenching: This is a common mechanism where the metal ion provides a non-radiative pathway for the excited state to relax, thereby decreasing the fluorescence intensity. This "turn-off" sensing is often observed with transition metal ions like Fe(II) and Cu(II).[5]
-
Fluorescence Enhancement: In some cases, coordination with a metal ion can restrict intramolecular rotations or vibrations, leading to a more rigid structure that fluoresces more efficiently. This "turn-on" sensing is particularly useful for detecting certain metal ions.
-
-
Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state and thus affect the emission wavelength and quantum yield.
Experimental Setup and Protocols
A standard fluorescence spectroscopy setup is required for these studies. This typically includes a light source (e.g., Xenon lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (e.g., photomultiplier tube).[6]
Protocol 1: pH-Dependent Fluorescence Characterization of PDAC
This protocol outlines the steps to determine the fluorescence profile of PDAC across a range of pH values.
Materials:
-
This compound (PDAC)
-
High-purity water (e.g., Milli-Q)
-
Buffer solutions covering a wide pH range (e.g., citrate, phosphate, borate buffers)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Spectrofluorometer
-
pH meter
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of PDAC (e.g., 1 mM) in a suitable solvent. Due to the carboxylic acid groups, solubility may be limited in neutral water. A small amount of a co-solvent like DMSO or ethanol, or adjusting the pH to be slightly basic, can aid dissolution.
-
Working Solution Preparation: Prepare a series of working solutions (e.g., 10 µM) in different buffer solutions covering the desired pH range (e.g., pH 2 to 12).
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Based on the absorbance spectrum of PDAC, determine an appropriate excitation wavelength (a common starting point for phenanthroline derivatives is around 270-350 nm).
-
-
Data Acquisition:
-
Record the emission spectrum of each working solution across a suitable wavelength range (e.g., 300-600 nm).
-
Measure the fluorescence intensity at the emission maximum for each pH value.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH. This will reveal the pH sensitivity of PDAC and can be used to determine its pKa values.
-
Protocol 2: "Turn-Off" Sensing of Metal Ions (e.g., Fe(II))
This protocol describes how to use the fluorescence quenching of PDAC to detect and quantify a metal ion like Fe(II).
Materials:
-
PDAC stock solution (as prepared in Protocol 1)
-
Stock solution of the metal ion of interest (e.g., 10 mM Fe(NH₄)₂(SO₄)₂·6H₂O in water)
-
Buffer solution at an optimal pH (determined from Protocol 1, for 1,10-phenanthroline a pH of around 7.0 is often used for Fe(II) sensing).
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Determine Optimal Excitation and Emission Wavelengths:
-
Prepare a solution of PDAC in the chosen buffer.
-
Record the excitation and emission spectra to determine the wavelengths of maximum excitation and emission. For 1,10-phenanthroline, excitation is around 266 nm and emission around 365 nm.
-
-
Titration Experiment:
-
To a cuvette containing a fixed concentration of PDAC in the buffer solution (e.g., 10 µM), add increasing concentrations of the metal ion stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate.
-
Record the fluorescence intensity at the predetermined emission maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or the ratio of initial to measured fluorescence, F₀/F) against the concentration of the metal ion. This is known as a Stern-Volmer plot and can be used to determine the quenching constant and the limit of detection.
-
Data Presentation and Interpretation
For clear and concise presentation of results, it is recommended to summarize quantitative data in tables.
Table 1: Key Spectroscopic and Experimental Parameters for PDAC Fluorescence Studies
| Parameter | Recommended Value/Range | Rationale/Reference |
| Excitation Wavelength (λex) | ~270 - 350 nm | Based on the absorbance spectrum of the phenanthroline core. |
| Emission Wavelength (λem) | ~350 - 500 nm | Dependent on solvent and pH. |
| pH Range for Sensing | 4.0 - 10.0 | Optimal range for many phenanthroline-based sensors to avoid protonation at low pH and precipitation at high pH. |
| Solvent | Aqueous buffer, potentially with a co-solvent (e.g., DMSO, Ethanol) | Carboxylic acid groups enhance aqueous solubility, but a co-solvent may be needed for higher concentrations. |
| Typical Analyte Concentrations | Micromolar to Nanomolar | The high sensitivity of fluorescence spectroscopy allows for the detection of low concentrations of analytes. |
Visualizing the Experimental Workflow
A clear workflow diagram can aid in understanding the experimental process.
Caption: Experimental workflow for fluorescence-based sensing using PDAC.
Mechanism of Metal Ion Sensing
The interaction of PDAC with a metal ion can be visualized as a coordination complex formation leading to a change in fluorescence.
Caption: "Turn-off" fluorescence sensing mechanism of PDAC with a metal ion.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of PDAC.
-
Optimize the excitation and emission wavelengths.
-
Increase the slit widths (at the cost of spectral resolution).
-
Check the lamp intensity of the spectrofluorometer.
-
-
Precipitation in the Cuvette:
-
The concentration of PDAC or the metal ion may be too high.
-
The pH of the buffer may not be optimal for solubility.
-
Consider using a co-solvent.
-
-
Inconsistent Readings:
-
Ensure thorough mixing after each addition during titration.
-
Allow sufficient time for the reaction to reach equilibrium.
-
Check for and remove any air bubbles in the cuvette.
-
Conclusion
This compound is a highly promising and versatile fluorescent probe. Its sensitivity to pH and its ability to form complexes with metal ions make it a valuable tool for a wide range of applications in chemical and biological sensing. By following the protocols and considering the principles outlined in this application note, researchers can effectively utilize PDAC in their fluorescence-based studies.
References
-
Alreja, P., & Kaur, N. (2016). Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. RSC Advances, 6(27), 23169-23217. [Link]
-
Chemical Properties, Applications, and Future Prospects of 1,10-phenanthroline. (2024). Highlights in Science, Engineering and Technology. [Link]
-
A Sensitive Fluorescence Quenching Method for the Determination of Iron(II) with 1,10-Phenanthroline. (2003). Analytical Sciences, 19(2), 301-304. [Link]
-
A New multifunctional 1, 10–Phenanthroline based fluorophore for anion and cation sensing. (2017). Journal of Photochemistry and Photobiology A: Chemistry, 346, 46-54. [Link]
-
Fluorescence imaging of metal ions implicated in diseases. (2015). Chemical Communications, 51(2), 217-232. [Link]
-
A Phenanthroline-Based Fluorescent Probe for Highly Selective Detection of Extreme Alkalinity (pH > 14) in Aqueous Solution. (2019). Nanoscale Research Letters, 14(1), 305. [Link]
-
A novel 1,10-phenanthroline based chemosensor for differential metal ion sensing and constructing molecular logic gates. (2017). RSC Advances, 7(83), 52718-52726. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). Sensors, 19(3), 580. [Link]
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Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). Sensors, 19(3), 580. [Link]
-
Enantioselective Recognition of Chiral Carboxylic Acids by a β-Amino Acid and 1,10-Phenanthroline Based Chiral Fluorescent Sensor. (2015). Sensors, 15(5), 10723-10735. [Link]
-
A novel 1,10-phenanthroline based chemosensor for differential metal ion sensing and constructing molecular logic gates. (2017). RSC Advances, 7(83), 52718-52726. [Link]
-
A Novel 1, 10-Phenanthroline-Based Fluorescent Probe for Selective Detection of D-3-HB. (2016). Journal of Analytical & Bioanalytical Techniques, 7(6). [Link]
-
A novel acidotropic pH indicator and its potential application in labeling acidic organelles of live cells. (1996). Chemistry & Biology, 3(4), 279-285. [Link]
-
A Novel 1, 10-Phenanthroline-Based Fluorescent Probe for Sel. (n.d.). Retrieved from [Link]
-
Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. (2023). ACS Omega, 8(46), 44009-44017. [Link]
-
First 24-Membered Macrocyclic 1,10-Phenanthroline-2,9-Diamides—An Efficient Switch from Acidic to Alkaline Extraction of f-Elements. (2022). Molecules, 27(19), 6668. [Link]
- Fluorescent pH indicators. (1994).
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Application Notes & Protocols: Synthesis of Luminescent Materials with 1,10-Phenanthroline-4,7-dicarboxylic Acid
Introduction: The Strategic Advantage of 1,10-Phenanthroline-4,7-dicarboxylic Acid
For researchers in materials science and drug development, the design of luminescent molecules is a cornerstone of innovation. 1,10-Phenanthroline (phen) is a renowned scaffold in coordination chemistry, prized for its rigid, planar structure and exceptional ability to chelate metal ions, forming stable and highly luminescent complexes.[1][2] This guide focuses on a particularly strategic derivative: This compound (pdc) .
The ingenuity of the 'pdc' ligand lies in its dual functionality. The phenanthroline core acts as a potent chelating "antenna," capable of absorbing ultraviolet light and efficiently transferring that energy to a coordinated metal center, which then emits light. This "antenna effect" is particularly effective for sensitizing the luminescence of lanthanide ions like Europium(III) and Terbium(III), which otherwise have very weak absorption.[3]
Simultaneously, the carboxylic acid groups at the 4 and 7 positions provide coordination sites for building extended structures. This unique feature allows 'pdc' to act not just as a chelating ligand for a single metal ion, but also as a "linker" or "strut" to construct multi-dimensional architectures such as Metal-Organic Frameworks (MOFs) and coordination polymers.[4][5] These materials offer enhanced stability, processability, and can exhibit unique photophysical properties arising from their ordered structures.
This document provides a comprehensive guide for the synthesis of the 'pdc' ligand and its subsequent use in creating luminescent coordination complexes and MOFs with lanthanide (Eu³⁺, Tb³⁺) and transition metal (Zn²⁺) ions.
Part 1: Synthesis of the Ligand: this compound (pdc)
The synthesis of 'pdc' is a critical first step. While several routes exist for phenanthroline carboxylation, a reliable method involves the oxidation of the more readily available 4,7-dimethyl-1,10-phenanthroline. The following protocol is adapted from established procedures for this type of transformation.
Causality Behind the Method:
Direct carboxylation of the phenanthroline ring is challenging. A more robust strategy is to install methyl groups at the desired positions (4 and 7), which can then be oxidized to carboxylic acids. Selenium dioxide (SeO₂) is a potent oxidizing agent for benzylic methyl groups. The reaction is performed in a dioxane/water mixture to manage the solubility of both the organic starting material and the inorganic oxidant.
Protocol 1: Oxidation of 4,7-Dimethyl-1,10-phenanthroline
Materials:
-
4,7-Dimethyl-1,10-phenanthroline
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Deionized Water
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Celite or filter aid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,7-dimethyl-1,10-phenanthroline (1 equivalent) and selenium dioxide (approx. 5 equivalents).
-
Solvent Addition: Add a solvent mixture of dioxane and water (e.g., 96:4 v/v). The volume should be sufficient to form a slurry.
-
Reflux: Heat the suspension to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of black elemental selenium. A typical reaction time is 2-4 hours.
-
Filtration: After cooling to room temperature, filter the hot suspension through a pad of Celite to remove the selenium precipitate. Wash the filter cake with additional hot dioxane.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (Acid-Base Extraction):
-
Dissolve the crude residue in dilute aqueous NaOH solution.
-
Filter the solution to remove any remaining insoluble impurities.
-
Acidify the clear filtrate slowly with concentrated HCl until a pH of ~2-3 is reached. The dicarboxylic acid product will precipitate out of solution.
-
-
Isolation and Drying: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts. Dry the product in a vacuum oven at 60-80°C.
Self-Validation:
-
The final product should be a white to off-white solid.
-
Confirm the structure using ¹H NMR spectroscopy. The characteristic signals for the methyl groups should be absent, and the aromatic proton signals will show a downfield shift due to the electron-withdrawing carboxylic acid groups.
-
Further confirmation can be obtained via FT-IR spectroscopy (presence of C=O and O-H stretches for the carboxylic acid) and mass spectrometry.
Part 2: Synthesis of Luminescent Materials
The bifunctional nature of 'pdc' allows for the creation of both discrete molecular complexes and extended coordination polymers or MOFs. The choice of metal ion dictates the luminescent properties.
The Role of the Metal Ion
-
Lanthanides (Eu³⁺, Tb³⁺): These ions are chosen for their sharp, line-like emission bands and long luminescence lifetimes. Eu³⁺ typically yields a brilliant red emission (~612 nm), while Tb³⁺ produces a characteristic green emission (~545 nm). The 'pdc' ligand absorbs UV energy and efficiently transfers it to the lanthanide ion, which is essential for achieving bright luminescence.
-
Zinc (Zn²⁺): As a d¹⁰ metal, the Zn²⁺ ion itself is not luminescent. However, its coordination to the 'pdc' ligand can rigidify the ligand's structure, reducing non-radiative decay pathways and leading to intense ligand-based blue fluorescence or phosphorescence. These materials are often used in sensing applications.[6][7]
Experimental Workflow: General Synthesis
The following diagram illustrates the general workflow for synthesizing luminescent materials using the 'pdc' ligand.
Caption: General workflow for solvothermal synthesis of luminescent materials.
Protocol 2: Exemplar Synthesis of a Red-Emissive Eu³⁺-pdc MOF
This protocol is based on established methods for creating lanthanide-carboxylate MOFs. The stoichiometry and conditions are chosen to facilitate the formation of an extended network.
Materials:
-
This compound ('pdc')
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
-
A weak base (e.g., triethylamine or NaOH solution) to deprotonate the carboxylic acids.
Procedure:
-
Ligand Solution: In a 20 mL glass vial, suspend 'pdc' (e.g., 0.1 mmol) in a mixture of DMF (6 mL) and water (2 mL). Add a stoichiometric amount of base (0.2 mmol) to fully deprotonate the ligand and aid dissolution. Stir until a clear solution is obtained.
-
Metal Solution: In a separate vial, dissolve EuCl₃·6H₂O (e.g., 0.1 mmol) in DMF (2 mL).
-
Reaction Mixture: Slowly add the metal solution to the ligand solution with stirring.
-
Solvothermal Reaction: Seal the vial tightly in a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at 120°C for 72 hours.
-
Isolation: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystalline product by filtration.
-
Washing: Wash the crystals sequentially with fresh DMF and then ethanol to remove unreacted starting materials.
-
Drying: Dry the product under vacuum at 80°C overnight.
Self-Validation:
-
The final product should be a crystalline powder.
-
Under UV light (e.g., 365 nm), the powder should exhibit a strong red luminescence, characteristic of Eu³⁺.
-
The formation of a crystalline framework can be confirmed by Powder X-ray Diffraction (PXRD), which should show sharp peaks distinct from the starting materials.
Protocol 3: Exemplar Synthesis of a Green-Emissive Tb³⁺-pdc MOF
The procedure is analogous to the Eu³⁺ synthesis, substituting the europium salt with a terbium salt.
Procedure:
-
Follow Protocol 2 exactly, but replace Europium(III) chloride hexahydrate with Terbium(III) nitrate pentahydrate (Tb(NO₃)₃·5H₂O).
Self-Validation:
-
Under UV light, the resulting crystalline powder should exhibit a bright green luminescence, characteristic of Tb³⁺.
Protocol 4: Exemplar Synthesis of a Blue-Fluorescent Zn²⁺-pdc Coordination Polymer
This protocol uses milder conditions, as the formation of a Zn²⁺ coordination polymer often does not require high-temperature solvothermal synthesis.
Procedure:
-
Ligand Solution: Prepare the deprotonated 'pdc' ligand solution as described in Protocol 2, Step 1.
-
Metal Solution: Dissolve Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O) (0.1 mmol) in 4 mL of water.
-
Reaction Mixture: Layer the aqueous zinc solution slowly on top of the DMF ligand solution in a test tube.
-
Crystal Growth: Seal the test tube and allow it to stand undisturbed at room temperature. Crystals will typically form at the interface over several days.
-
Isolation and Drying: Decant the mother liquor, wash the crystals with a DMF/water mixture, and dry in air.
Self-Validation:
-
The product should be colorless crystals.
-
Under UV light, the crystals should exhibit a blue fluorescence.
Part 3: Characterization and Data
Proper characterization is essential to validate the synthesis and understand the material's properties.
Key Characterization Techniques:
-
Photoluminescence (PL) Spectroscopy: Measures the excitation and emission spectra, confirming the luminescent properties and color. Key parameters are the emission maxima (λ_em) and the excitation wavelength that produces the strongest emission.
-
Luminescence Lifetime (τ): Measures the decay time of the emission. Lanthanide complexes typically have long lifetimes (microseconds to milliseconds), while ligand-based fluorescence is much shorter (nanoseconds).
-
Photoluminescence Quantum Yield (PLQY): This critical parameter quantifies the efficiency of the light emission process (photons emitted / photons absorbed). High PLQY is desirable for applications in lighting and displays.
-
Powder X-ray Diffraction (PXRD): Confirms the crystallinity and phase purity of the synthesized MOF or coordination polymer.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the material and the loss of solvent molecules.
Illustrative Photophysical Data of Materials Based on 4,7-Substituted Phenanthroline Ligands
While specific data for 'pdc' complexes are not widely published, the following table provides representative data for luminescent materials made with structurally similar 4,7-substituted phenanthroline ligands. This serves as a benchmark for the expected performance. The electron-withdrawing nature of the carboxylic acid groups in 'pdc' is expected to modulate the ligand's energy levels, potentially shifting the excitation and emission wavelengths compared to these examples.
| Ligand | Metal Ion | Material Type | Emission Max (nm) | Quantum Yield (QY) | Reference |
| 4,7-Dimethyl-1,10-phenanthroline | Tb³⁺ | MOF | ~545 | 18.4% | [8] |
| 4,7-Diamino-phen-dicarboxamide | Eu³⁺ | Coordination Complex | ~615 | 9.6% | [9] |
| 1,10-Phenanthroline | Zn²⁺ | MOF | ~380 | Not Reported | [6] |
| 4,7-Diphenyl-1,10-phenanthroline | Ru²⁺ | Coordination Complex | Not Reported | 40.3% | Not found |
Part 4: Applications and Future Prospects
The unique properties of materials derived from this compound open doors to numerous advanced applications.
Logical Pathway for Application Development
Caption: Relationship between material properties and applications.
-
Sensing and Bio-imaging: The intense luminescence can be quenched or enhanced by the presence of specific analytes (metal ions, small molecules), making these materials excellent candidates for chemical sensors. The carboxylate groups can also be functionalized to target specific biological entities for imaging applications.
-
Drug Development and Delivery: The porous nature of MOFs allows for the encapsulation of drug molecules. The phenanthroline core itself has known biological activity, suggesting the possibility of creating frameworks that are both the carrier and an active therapeutic agent.
-
Light-Emitting Devices (OLEDs): Highly efficient and color-pure emitters are the foundation of OLED technology. Lanthanide complexes with 'pdc' could serve as red or green phosphorescent dopants in the emissive layer of an OLED device.
References
-
Photoactive Materials Based on Molybdenum Cluster Sulfides. Tesis Doctorals en Xarxa.[Link]
-
4,7-Substituted 1,10-phenanthroline-2,9-dicarboxamides: photophysics of ligands and their complexes with the Eu–Gd–Tb triad. Dalton Transactions (RSC Publishing).[Link]
-
Design and synthesis of a new magnetic metal organic framework as a versatile platform for immobilization of acidic catalysts and CO2 fixation reaction. ResearchGate.[Link]
-
Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. PubMed Central.[Link]
-
Preparation and Characterization of Osmium Complexes... CORE.[Link]
-
A two-dimensional Cd II coordination polymer with 2,2... IUCr Journals.[Link]
-
10000 PDFs | Review articles in DICARBOXYLIC ACIDS. ResearchGate.[Link]
-
Construction of a unique 3D coordination polymer from assembly of... IUCr Journals.[Link]
-
Utilisation simultanée de liaisons hydrogène et de coordination en tectonique moléculaire. Université de Strasbourg.[Link]
-
Chromic soft crystals based on luminescent platinum(II) complexes. IUCr Journals.[Link]
-
RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. Unknown Source.[Link]
-
Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. ResearchGate.[Link]
-
Synthesis, structures, photophysical properties, and catalytic characteristics of 2,9-dimesityl-1,10-phenanthroline (dmesp) transition metal complexes. ResearchGate.[Link]
-
Structures and Luminescent Sensing Properties of Terbium Metal–Organic Frameworks with Methyl-Decorated Phenanthroline Ligand. MDPI.[Link]
-
Universidade Federal da Paraíba. Repositorio UFPB.[Link]
-
Europium(III) and Terbium(III) Luminescent Lanthanidomesogens. ResearchGate.[Link]
-
A three-dimensional Zn coordination framework: poly[[μ2-(E)-1,2-bis(pyridin-4-yl)ethene][μ4-(E)-2,2′-(diazene-1,2-diyl)dibenzoato][μ2-(E). ResearchGate.[Link]
-
Poly[(μ4-2,5-dimethoxybenzene-1,4-dicarboxylato)manganese(II)] and its zinc(II) analogue: three-dimensional coordination polymers containing unusually coordinated metal centres. ResearchGate.[Link]
-
Synthesis, Structure and Selective Luminescence Sensing for iron(III) Ions of a Three-Dimensional zinc(II) (4,6). PubMed.[Link]
-
A Lamellar Zn-Based Coordination Polymer Showing Increasing Photoluminescence upon Dehydration. PubMed Central.[Link]
-
Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps). Frontiers in Pharmacology.[Link]79/full)
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- 8. 4,7-Substituted 1,10-phenanthroline-2,9-dicarboxamides: photophysics of ligands and their complexes with the Eu–Gd–Tb triad - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: Photocatalytic Activity of 1,10-Phenanthroline-4,7-dicarboxylic Acid Complexes
Foreword for the Modern Researcher
In the quest for sustainable chemical transformations, the field of photocatalysis has emerged as a cornerstone technology, offering pathways to harness light energy for driving challenging reactions. At the heart of this endeavor lies the molecular design of the photocatalyst. This guide focuses on a particularly promising class of compounds: metal complexes of 1,10-phenanthroline-4,7-dicarboxylic acid (pdca).
The 1,10-phenanthroline scaffold is a classic bidentate ligand, renowned for forming stable, redox-active complexes with a variety of transition metals, most notably Ruthenium(II).[1][2] These complexes exhibit strong Metal-to-Ligand Charge Transfer (MLCT) bands in the visible spectrum, a critical prerequisite for a solar-driven photocatalyst. The strategic placement of dicarboxylic acid moieties at the 4 and 7 positions serves a dual purpose: it allows for the fine-tuning of the complex's electronic properties (redox potentials and emission energies) and provides robust anchoring groups for immobilization onto semiconductor surfaces or for enhancing solubility in aqueous media.[3][4][5]
This document is not a mere recitation of steps. It is a distillation of established principles in coordination chemistry and photophysics, designed to provide you, the researcher, with the foundational knowledge and practical methodologies to synthesize, characterize, and effectively deploy these powerful photocatalytic agents. We will delve into the causality behind our protocols, ensuring that you understand not just how to perform an experiment, but why each step is critical for achieving reproducible and meaningful results.
Section 1: Synthesis and Characterization of a Representative Photocatalyst: [Ru(bpy)₂(pdca)]Cl₂
The workhorse of polypyridyl photocatalysis is often a Ruthenium(II) center, which offers a near-perfect balance of photostability, suitable excited-state lifetimes, and tunable redox properties.[3] Here, we detail the synthesis of a representative complex, bis(2,2'-bipyridine)(this compound)ruthenium(II) chloride, hereafter denoted as [Ru(bpy)₂(pdca)]Cl₂.
Rationale for Synthesis Strategy
The synthesis follows a stepwise ligand substitution pathway. The precursor, cis-Ru(bpy)₂Cl₂, is first synthesized and isolated. This intermediate is then reacted with the this compound ligand. This stepwise approach is crucial for ensuring the formation of the desired heteroleptic complex, preventing a statistical mixture of [Ru(bpy)₃]²⁺, [Ru(pdca)₃]²⁺, and the desired product. The choice of a high-boiling point solvent like ethanol/water is to provide sufficient thermal energy to overcome the activation barrier for ligand substitution.
Synthesis Workflow Diagram
Caption: Workflow for the two-part synthesis of the target photocatalyst.
Detailed Synthesis Protocol: [Ru(bpy)₂(pdca)]Cl₂
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-bipyridine (bpy)
-
This compound (pdca) (CAS 31301-31-2)[6]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol, absolute
-
Deionized water
-
Acetone, ACS grade
-
Argon or Nitrogen gas supply
Protocol:
-
Synthesis of cis-[Ru(bpy)₂Cl₂] Precursor:
-
In a round-bottom flask equipped with a reflux condenser, combine RuCl₃·xH₂O (1 mmol) and 2,2'-bipyridine (2 mmol).
-
Add 15 mL of anhydrous DMF. The solution will be dark.
-
De-gas the solution by bubbling with N₂ or Ar for 15 minutes.
-
Heat the mixture to reflux under an inert atmosphere for 4 hours. The color should change to a deep reddish-purple.
-
Cool the reaction to room temperature. Pour the solution into 100 mL of rapidly stirring acetone.
-
A dark crystalline solid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water (3 x 20 mL) and then diethyl ether (2 x 20 mL).
-
Dry the product, cis-[Ru(bpy)₂Cl₂], under vacuum.
-
-
Synthesis of [Ru(bpy)₂(pdca)]Cl₂:
-
In a round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂] (0.5 mmol) and this compound (0.5 mmol) in a mixture of 20 mL ethanol and 5 mL water.
-
Wrap the flask in aluminum foil to protect it from light, as the product is photosensitive.
-
Reflux the mixture for 6-8 hours. The suspension should gradually become a homogeneous deep red-orange solution.
-
Cool the solution to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Slowly add 50 mL of acetone to the concentrated solution to precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the orange-red solid by vacuum filtration, wash with a small amount of cold ethanol and then acetone.
-
Dry the final product, [Ru(bpy)₂(pdca)]Cl₂, under vacuum. Store in the dark.
-
Essential Characterization
A full characterization is non-negotiable for confirming the identity and purity of the photocatalyst. The data obtained here are also crucial for understanding its photocatalytic potential.
| Technique | Purpose | Expected Result / Insight |
| ¹H NMR | Structural verification and purity assessment. | Confirms the coordination of both bpy and pdca ligands by observing characteristic aromatic proton signals and their integration ratios. |
| UV-Visible Spectroscopy | Determine light absorption properties. | Shows intense π-π* transitions in the UV region and the critical MLCT absorption band in the visible region (typically 450-500 nm for Ru(II) polypyridyls). The molar extinction coefficient (ε) is vital for quantum yield calculations. |
| Photoluminescence Spectroscopy | Probe the excited state properties. | Reveals the emission maximum (typically ~600-650 nm) and the excited-state lifetime (τ). A longer lifetime is generally desirable for photocatalysis. |
| Cyclic Voltammetry (CV) | Determine ground and excited-state redox potentials. | Provides the oxidation (Ru²⁺/³⁺) and reduction (ligand-based) potentials. These values are essential for predicting the thermodynamic feasibility of photocatalytic reactions. |
| Mass Spectrometry (ESI-MS) | Confirm molecular weight and isotopic pattern. | Provides the mass-to-charge ratio (m/z) of the complex cation, confirming its molecular formula. |
Section 2: Protocols for Evaluating Photocatalytic Activity
The efficacy of a photocatalyst is not an intrinsic property but is defined by its performance in a specific chemical reaction. We present three standardized protocols for common applications: hydrogen evolution, CO₂ reduction, and organic pollutant degradation.
General Experimental Setup
A standardized photoreactor is key for reproducibility. A typical setup includes:
-
Reaction Vessel: A sealed quartz or borosilicate glass vessel with a flat window for light entry.
-
Light Source: A calibrated light source, such as a Xenon lamp with appropriate cutoff filters (e.g., λ > 420 nm to simulate solar light and avoid UV degradation) or a high-power LED of a specific wavelength (e.g., 450 nm) for quantum yield measurements.
-
Gas-Tight System: For H₂ evolution and CO₂ reduction, the system must be connected to a gas chromatograph (GC) for product analysis. This requires gas-tight septa and tubing.
-
Stirring and Temperature Control: A magnetic stirrer and a water jacket or fan to maintain a constant temperature (typically 25 °C).
Caption: Schematic of a typical photocatalysis experimental setup.
Protocol 1: Photocatalytic Hydrogen Evolution
This protocol evaluates the ability of the complex to reduce protons to H₂. It requires a photosensitizer (the Ru complex), a catalytic center (often a co-catalyst like platinum), and a sacrificial electron donor.[7]
Materials:
-
[Ru(bpy)₂(pdca)]Cl₂
-
Ascorbic acid (sacrificial electron donor)
-
Chloroplatinic acid (H₂PtCl₆) solution (for in situ photodeposition of Pt co-catalyst)
-
Solvent: Acetonitrile/Water mixture (e.g., 1:1 v/v) with a pH buffer (e.g., acetate buffer, pH 4.5)
Procedure:
-
Add the solvent mixture (e.g., 4 mL), photocatalyst (e.g., 0.1 mM), and ascorbic acid (e.g., 0.1 M) to the reaction vessel.
-
Add the required volume of H₂PtCl₆ solution to achieve the desired wt% of Pt co-catalyst (e.g., 3 wt% relative to the photocatalyst).
-
Seal the vessel and de-gas thoroughly with Argon for at least 30 minutes to remove all oxygen, which is an efficient quencher of the excited state.
-
Place the vessel in the photoreactor setup and begin stirring.
-
Turn on the light source. At regular intervals (e.g., every 30 minutes), take a 100 µL headspace sample using a gas-tight syringe and inject it into a GC equipped with a TCD detector and a molecular sieve column to quantify H₂.
-
Self-Validation: Run three control experiments in parallel: one without the photocatalyst, one without the light source, and one without the sacrificial donor. No significant H₂ evolution should be observed in any of these controls.
Protocol 2: Photocatalytic CO₂ Reduction
This process typically reduces CO₂ to carbon monoxide (CO). The setup is similar to H₂ evolution but requires a CO₂-saturated environment. Rhenium-phenanthroline complexes are benchmarks for this reaction, but Ru-based systems can also be evaluated.[8][9]
Materials:
-
[Ru(bpy)₂(pdca)]Cl₂
-
Triethylamine (TEA) or 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH) as the sacrificial electron donor.
-
Solvent: Anhydrous acetonitrile or DMF.
-
High-purity CO₂ gas (99.995%).
Procedure:
-
Add the solvent (e.g., 3 mL), photocatalyst (e.g., 0.5 mM), and sacrificial donor (e.g., TEA, 0.5 M) to the reaction vessel.
-
Seal the vessel and purge with CO₂ gas for 30 minutes to ensure the solution is saturated.
-
Irradiate the solution while stirring.
-
Periodically, analyze the headspace gas composition using a GC equipped with a TCD (for H₂) and an FID with a methanizer (for CO and CH₄).
-
Quantify the CO produced against a calibration curve. The turnover number (TON) is a key metric, calculated as (moles of CO produced) / (moles of photocatalyst).
-
Self-Validation: A crucial control is to run the experiment under an Argon atmosphere instead of CO₂. Only trace amounts of CO, if any, should be detected, confirming CO₂ as the carbon source. An isotopic labeling experiment using ¹³CO₂ and analyzing the products with GC-MS provides definitive proof.
Protocol 3: Organic Pollutant Degradation
The oxidative power of the photocatalyst can be tested by monitoring the degradation of a model pollutant, such as an organic dye.[10][11]
Materials:
-
[Ru(bpy)₂(pdca)]Cl₂
-
Model pollutant: Methylene Blue (MB) or Rhodamine B (RhB).
-
Solvent: Air-equilibrated deionized water.
Procedure:
-
Prepare a stock solution of the pollutant (e.g., 10 µM MB in water).
-
Add the photocatalyst to the solution in a beaker or photoreactor vessel (e.g., 1 mg catalyst in 50 mL solution).
-
Stir the suspension in the dark for 60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the dye. Take a baseline sample (t=0).
-
Turn on the light source to initiate the photocatalytic reaction.
-
At set time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 1 mL) of the suspension.
-
Immediately centrifuge or filter the aliquot to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the λₘₐₓ of the dye (e.g., ~664 nm for MB) using a UV-Vis spectrophotometer.
-
The degradation efficiency is calculated as (C₀ - C) / C₀ × 100%, where C₀ is the initial concentration and C is the concentration at time t. The data is often fitted to a pseudo-first-order kinetic model: ln(C₀/C) = k_app * t, where k_app is the apparent rate constant.
-
Self-Validation: Run a photolysis control (dye solution under illumination without catalyst) and an adsorption control (dye solution with catalyst in the dark). Negligible degradation should occur in both cases.
Section 3: Data Interpretation and Advanced Metrics
Performance Metrics
To compare catalysts authoritatively, standardized metrics are essential.
| Metric | Application | Definition & Calculation | Significance |
| Turnover Number (TON) | H₂ Evolution, CO₂ Reduction | Moles of Product / Moles of Catalyst | Measures the total catalytic output before deactivation. |
| Turnover Frequency (TOF) | H₂ Evolution, CO₂ Reduction | TON / time (typically initial linear rate) | Measures the intrinsic speed of the catalyst per site per unit time. |
| Apparent Rate Constant (k_app) | Pollutant Degradation | Slope from the plot of ln(C₀/C) vs. time. | Provides a quantitative measure of degradation speed under specific conditions. |
| Apparent Quantum Yield (AQY) | All | (Moles of product × # electrons per mole) / Moles of incident photons | Measures the efficiency of photon utilization for a given wavelength. Crucial for comparing catalysts measured with different light sources.[6][12] |
Calculating Apparent Quantum Yield (AQY): The AQY is the most rigorous metric for comparing photocatalytic efficiency.[13] AQY (%) = [ (Number of reacted electrons) / (Number of incident photons) ] × 100
For H₂ evolution: AQY (%) = [ (2 × Moles of H₂ produced) / (Moles of incident photons) ] × 100
The number of incident photons must be measured for the specific reactor geometry and wavelength using a calibrated photodiode or chemical actinometry.
Catalyst Stability
A practical photocatalyst must be stable.[8] Stability is assessed through:
-
Recycling Experiments: After a catalytic run, the complex is recovered (e.g., by precipitation or, if immobilized, by filtration) and reused in a subsequent run. A minimal loss of activity over 4-5 cycles indicates good stability.[5]
-
Spectroscopic Analysis: Compare the UV-Vis absorption and ¹H NMR spectra of the catalyst before the first run and after the final run. Significant changes may indicate ligand degradation or decomposition.[3]
References
- 1. soc.chim.it [soc.chim.it]
- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 3. Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C14H8N2O4 | CID 12011615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,10-Phenanthroline-dithiine iridium and ruthenium complexes: synthesis, characterization and photocatalytic dihydrogen evolution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Photocatalytic CO2 Reductions Catalyzed by meso-(1,10-Phenanthrolin-2-yl)-Porphyrins Having a Rhenium(I) Tricarbonyl Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. material.bucea.edu.cn [material.bucea.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 1,10-Phenanthroline-4,7-dicarboxylic acid
Welcome to the technical support guide for 1,10-Phenanthroline-4,7-dicarboxylic acid (CAS: 31301-31-2). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this versatile compound. As application scientists, we combine established chemical principles with practical, field-tested experience to help you overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter while trying to dissolve this compound.
Q1: My this compound won't dissolve in water or common alcohols. What is the recommended approach for preparing aqueous solutions?
This is the most common challenge researchers face with this compound. The poor solubility in neutral water is due to the molecule's structure: a large, rigid, and planar phenanthroline core combined with two carboxylic acid groups that form strong intermolecular hydrogen bonds in the solid state. These forces hold the molecules tightly in a crystal lattice, making it difficult for water to solvate them.
The key to dissolving this compound in an aqueous medium is to leverage the acidic nature of its carboxylic acid groups. By increasing the pH of the solution with a base, you can deprotonate these groups. This transforms the neutral, insoluble molecule into a charged dicarboxylate salt, which is significantly more soluble in water.
Protocol: pH-Mediated Dissolution in Aqueous Buffers
-
Preparation : Weigh the desired amount of this compound powder and place it in a suitable beaker or flask.
-
Suspension : Add the desired volume of deionized water or your target buffer (at a neutral or acidic pH). The compound will not dissolve at this stage and will form a suspension. Stir the mixture to ensure it is homogenous.
-
Basification : While stirring continuously, add a suitable base dropwise. Common choices include 1 M NaOH, 1 M KOH, or an organic base like triethylamine (TEA) if your application is sensitive to inorganic ions.
-
Monitoring : Monitor the pH of the solution as you add the base. You will observe the solid beginning to dissolve as the pH increases. The required pH for complete dissolution will typically be in the basic range (pH > 8), though this can vary depending on the desired final concentration.
-
Completion : Continue adding the base until all the solid material has visibly dissolved, resulting in a clear solution.
-
Final pH Adjustment : Once dissolved, you can carefully adjust the pH back down if required by your experiment, but be aware that the compound may precipitate if the pH becomes too low. It is crucial to determine the pH at which your desired concentration remains stable.
The underlying chemical principle involves shifting the equilibrium from the insoluble protonated form to the soluble deprotonated form.[1][2][3]
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound that dictate its solubility behavior?
This compound (C₁₄H₈N₂O₄, Molar Mass: 268.22 g/mol ) possesses distinct chemical features that govern its solubility:[4][5]
-
Aromatic Core : The 1,10-phenanthroline skeleton is a large, hydrophobic, and planar aromatic system. This structure promotes strong π-π stacking interactions between molecules in the solid state.
-
Carboxylic Acid Groups : The two carboxylic acid groups at the 4 and 7 positions are polar and capable of forming very strong intermolecular hydrogen bonds. This is a primary reason for its low solubility in many solvents.
-
Acidity : The carboxylic protons are acidic and can be removed by a base. Deprotonation creates a charged species (carboxylate), which is much more polar and readily solvated by water. [1][6]* Basicity : The nitrogen atoms in the phenanthroline ring are basic and can be protonated by strong acids. This can also affect solubility, particularly in highly acidic media. [7]
Q2: What is a general solubility profile for this compound?
While exact solubility values can depend on factors like temperature and purity, the following table provides a general guide for researchers.
| Solvent | Type | General Solubility | Notes |
| Water (neutral pH) | Polar Protic | Very Poor / Insoluble | Forms a suspension. |
| Aqueous NaOH (pH > 8) | Aqueous Base | Soluble | Dissolves to form the sodium dicarboxylate salt. |
| Methanol / Ethanol | Polar Protic | Poorly Soluble | May require heating to achieve low concentrations. |
| Acetone | Polar Aprotic | Poorly Soluble | Not a recommended solvent. |
| Dichloromethane | Nonpolar | Insoluble | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Often the best choice for an organic solvent. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A good alternative to DMSO. |
Q3: What safety precautions should be followed when handling this compound and its solutions?
As with any chemical, it is crucial to handle this compound with care and to consult the latest Safety Data Sheet (SDS) from your supplier. General safety protocols include:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [8][9]* Handling Powder : Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust. [10]* Handling Solvents : When using bases like NaOH or solvents like DMSO and DMF, be aware of their specific hazards. Strong bases are corrosive, and organic solvents may be flammable or have specific toxicological properties.
-
Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour solutions down the drain unless permitted. [11] The parent compound, 1,10-phenanthroline, is known to be toxic if swallowed and very toxic to aquatic life. [10][11]While the dicarboxylic acid derivative may have a different toxicological profile, it should be handled with appropriate caution.
References
-
Heriot-Watt University . (2021). Direct C-H Functionalization of Phenanthrolines. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD . (2026). Expert Insights: Using 1,10-Phenanthroline-4-carboxylic Acid in Organic Synthesis. Retrieved from [Link]
-
MDPI . (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Retrieved from [Link]
-
LinkedIn . (2024). 1,10-phenanthroline: Chemical properties, applications, and future prospects. Retrieved from [Link]
-
Bentham Science . (n.d.). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. Retrieved from [Link]
-
Royal Society of Chemistry . (2016). Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. Retrieved from [Link]
-
ResearchGate . (2024). A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. Retrieved from [Link]
-
Austin Publishing Group . (n.d.). Sup-jmbmi-v4-id1029.docx. Retrieved from [Link]
-
MDPI . (n.d.). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Retrieved from [Link]
-
PubChem . (n.d.). 1,10-Phenanthroline-4,7-diol. Retrieved from [Link]
-
Wikipedia . (n.d.). 1,10-Phenanthroline. Retrieved from [Link]
-
Alichem . (n.d.). This compound. Retrieved from [Link]
-
PubChem . (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts . (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Royal Society of Chemistry . (1992). Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution. Retrieved from [Link]
-
YouTube . (2020). Impact of pH on Solubility. Retrieved from [Link]
-
YouTube . (2020). How Does pH Affect Solubility?. Retrieved from [Link]
-
YouTube . (2022). The Effect of pH on Solubility. Retrieved from [Link]
-
PubMed Central . (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Retrieved from [Link]
-
Ruixibiotech . (n.d.). This compound CAS No.:31301-31-2. Retrieved from [Link]
-
ResearchGate . (2019). 1,10‐Phenanthroline Carboxylic Acids for Preparation of Functionalized Metal‐Organic Frameworks. Retrieved from [Link]
-
PubMed . (2010). Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene. Retrieved from [Link]
-
Chemsrc . (2025). CAS#:31301-31-2 | this compound. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 1,10-Phenanthroline-4,7-dicarboxylic acid - Safety Data Sheet [chemicalbook.com]
- 5. This compound | C14H8N2O4 | CID 12011615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. geneseo.edu [geneseo.edu]
- 9. fishersci.com [fishersci.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for 1,10-Phenanthroline-4,7-dicarboxylic acid
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 1,10-Phenanthroline-4,7-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile ligand in their work. As a key building block in the synthesis of metal-organic frameworks (MOFs), photosensitizers, and novel therapeutics, mastering its synthesis is crucial for experimental success.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and the collective experience of our application scientists.
The core 1,10-phenanthroline structure is a robust, bidentate chelating ligand, widely used in coordination chemistry.[3][4][5] The addition of carboxylic acid groups at the 4 and 7 positions introduces critical functionality for further reactions like amide bond formation or for serving as anionic coordinating sites in complex structures.[6] However, the synthesis and purification of this molecule are not without challenges, primarily related to solubility and achieving high purity. This guide will help you navigate these complexities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and handling of this compound.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yield is a frequent issue, often stemming from incomplete reaction, side product formation, or loss of product during workup and purification. Let's break down the common causes based on a typical synthetic route: the oxidation of 4,7-dimethyl-1,10-phenanthroline.
Causality Analysis:
-
Incomplete Oxidation: The oxidation of the methyl groups to carboxylic acids is a demanding transformation. Insufficient oxidant, non-optimal temperature, or short reaction times can lead to the formation of mono-acid or dialdehyde intermediates.[7]
-
Oxidant Reactivity: Strong oxidants like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) are often used. The reactivity of these agents is highly dependent on reaction conditions such as pH and temperature. For instance, SeO₂ oxidation often requires reflux in a solvent mixture like aqueous dioxane for an extended period.[7]
-
Product Loss During Workup: The product's solubility is highly pH-dependent. It is soluble in basic aqueous solutions (as the dicarboxylate salt) but precipitates in acidic conditions. If the pH is not carefully controlled during acidification, the product may not fully precipitate, or it may co-precipitate with impurities.
-
Substrate Purity: The purity of the starting material, 4,7-dimethyl-1,10-phenanthroline, is critical. Impurities can interfere with the oxidant or lead to side reactions, consuming reagents and complicating purification.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yield.
Recommended Actions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. Check for the disappearance of the starting material and the formation of intermediates (like the dialdehyde) and the final product.
-
Optimize Oxidant Stoichiometry: Gradually increase the equivalents of the oxidant (e.g., from 4 to 6 equivalents of KMnO₄). Be cautious, as excessive oxidant can lead to degradation of the phenanthroline core.
-
Temperature and Time: For SeO₂ oxidations, ensure you are at a vigorous reflux for at least 3-10 hours.[7] For KMnO₄, a common approach is to heat the reaction mixture (e.g., in aqueous pyridine) for several hours.
-
Controlled Precipitation: After the reaction is complete, filter off any insoluble inorganic salts (like MnO₂ if using KMnO₄). Cool the filtrate in an ice bath before slowly adding acid (e.g., 1M HCl) to precipitate the product. Aim for a final pH of 2-3 for maximum precipitation.
Question 2: The product is very difficult to dissolve for reaction or analysis. What solvents should I use?
Answer: The poor solubility of this compound in common organic solvents and neutral water is a significant challenge. This is due to the rigid, planar aromatic structure combined with the two polar carboxylic acid groups, which can form strong intermolecular hydrogen bonds.
Solubility Profile:
| Solvent Class | Solubility | Explanation & Recommended Solvents |
| Aqueous (Basic) | High | In the presence of a base (e.g., NaOH, K₂CO₃, NH₄OH), the carboxylic acids are deprotonated to form the highly soluble dicarboxylate salt. This is the preferred method for aqueous reactions. |
| Aqueous (Acidic/Neutral) | Very Low | The neutral, protonated form is poorly soluble in water. |
| Polar Aprotic | Moderate to High | Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can dissolve the compound, especially with gentle heating. These are excellent choices for subsequent organic reactions. |
| Alcohols | Low | Sparingly soluble in methanol or ethanol, though solubility may increase slightly upon heating.[8] |
| Non-polar / Halogenated | Very Low | Essentially insoluble in solvents like hexane, toluene, diethyl ether, and dichloromethane.[9] |
Practical Recommendations:
-
For Subsequent Reactions: If you are performing a reaction at the carboxyl groups (e.g., esterification or amidation), dissolving the compound in dry DMSO or DMF is the most effective approach.
-
For Purification (Recrystallization): A mixed solvent system can be effective. For example, dissolving the crude product in a minimal amount of hot DMSO and then adding a co-solvent like water or ethanol until turbidity is observed, followed by slow cooling, can yield high-purity crystals.
-
For NMR Analysis: Deuterated DMSO (DMSO-d₆) is the solvent of choice for obtaining a clear NMR spectrum.
Question 3: My final product is off-color (yellow or brown) and shows impurities in the NMR spectrum. How can I purify it effectively?
Answer: Off-color products typically indicate the presence of residual inorganic reagents (e.g., manganese or selenium species) or organic side products from incomplete oxidation or degradation. A multi-step purification strategy is often necessary.
Purification Strategy:
-
Acid-Base Wash: This is the most critical step and leverages the compound's pH-dependent solubility.
-
Dissolve the crude product in a dilute basic solution (e.g., 0.5 M NaOH) until fully dissolved. The desired product will form the soluble sodium salt.
-
Many organic, non-acidic impurities will remain insoluble. Filter the solution to remove them.
-
If the color is due to metal contaminants, you can add a small amount of a chelating agent like EDTA to the basic solution, which can help sequester them.
-
Slowly re-precipitate the product by adding acid (HCl or H₂SO₄) to the clear filtrate until the pH is ~2-3.[10]
-
Filter the purified, white precipitate and wash it thoroughly with deionized water to remove salts, followed by a wash with a small amount of cold ethanol or acetone to aid in drying.
-
-
Recrystallization: If acid-base washing is insufficient, recrystallization is the next step.
-
Dissolve the product in a minimum amount of hot DMSO or DMF.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then in a refrigerator, to promote the formation of well-defined crystals.
-
If crystallization is slow, you can add an anti-solvent (like water) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.
-
-
Soxhlet Extraction: For removing stubborn, less polar impurities, a Soxhlet extraction with a solvent like methanol can be effective on the solid product.[8]
Caption: A robust purification workflow for the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound? This compound is a highly versatile building block. Its primary applications are in materials science as a linker for creating functional metal-organic frameworks (MOFs) and in coordination chemistry to form stable complexes with various metal ions.[1][2] These complexes are studied for their use in catalysis, as photosensitizers in solar cells, and as luminescent probes.[11][12] The carboxylic acid groups also allow for its incorporation into larger biological molecules for applications in drug development.[1]
Q2: What is a reliable starting material for a lab-scale synthesis? The most common and commercially available precursor is 4,7-dimethyl-1,10-phenanthroline. This compound can be oxidized to the desired dicarboxylic acid. Another route involves the hydrolysis of 4,7-dicyano-1,10-phenanthroline or the corresponding diester, though these starting materials may be less accessible.[8][13]
Q3: How should I properly characterize the final product? A combination of analytical techniques is recommended for unambiguous characterization:
-
¹H NMR: In DMSO-d₆, you should see characteristic signals for the aromatic protons on the phenanthroline core and a broad singlet for the carboxylic acid protons. The symmetry of the molecule should be reflected in the spectrum.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbons of the acid groups around 165-170 ppm.
-
Mass Spectrometry (MS): ESI-MS (in negative mode) should show a clear [M-H]⁻ or [M-2H]²⁻ peak corresponding to the molecular weight of the compound (268.22 g/mol ).[14]
-
FTIR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).
Q4: What are the key safety precautions for this synthesis?
-
Handling Oxidants: Strong oxidants like KMnO₄ and SeO₂ are toxic and powerful oxidizing agents. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle them in a chemical fume hood. Selenium compounds are particularly toxic and require careful handling and disposal.
-
Corrosive Reagents: The synthesis involves strong acids and bases. Handle with care to avoid chemical burns.
-
General Precautions: 1,10-phenanthroline and its derivatives should be handled with care, as they can be toxic.[3] Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.
Detailed Experimental Protocols
Protocol 1: Synthesis via Oxidation of 4,7-Dimethyl-1,10-phenanthroline
This protocol is an example and should be adapted and optimized based on your specific laboratory conditions and scale.
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,7-dimethyl-1,10-phenanthroline (1.0 eq).
-
Reaction: Add a 50:50 mixture of pyridine and water. Begin stirring to dissolve the starting material.
-
Oxidation: In a separate beaker, dissolve potassium permanganate (KMnO₄, 5.0 eq) in water. Add the KMnO₄ solution portion-wise to the reaction flask over 1 hour. The reaction is exothermic; maintain the temperature below 50°C during the addition.
-
Heating: Once the addition is complete, heat the mixture to reflux (approx. 95-100°C) for 4-6 hours. Monitor the reaction by TLC (eluent: 10% MeOH in DCM with 1% acetic acid).
-
Quenching & Workup: Cool the reaction to room temperature. Add ethanol to quench any excess KMnO₄. The brown precipitate of MnO₂ will form.
-
Filtration: Filter the mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad thoroughly with hot water.
-
Isolation: Combine the filtrates and reduce the volume under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Collection: Collect the resulting white precipitate by vacuum filtration. Wash the solid with copious amounts of cold deionized water, followed by a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 60°C overnight.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Suspend the crude, dry product in deionized water.
-
Basification: Slowly add 1 M NaOH solution while stirring until the solid completely dissolves and the solution is clear (pH should be > 10).
-
Filtration: Filter the solution to remove any base-insoluble impurities.
-
Precipitation: Cool the filtrate in an ice bath. Slowly add 3 M HCl dropwise with vigorous stirring. A white precipitate will form. Continue adding acid until the pH of the solution is between 2 and 3.
-
Aging: Continue stirring the cold suspension for 30 minutes to ensure complete precipitation.
-
Collection & Washing: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). Finally, wash with a small portion of cold ethanol.
-
Drying: Dry the purified product in a vacuum oven.
References
- PubMed. (2010-09-15). Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene.
- MDPI. (2024-03-18). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core.
- Medium. (2024-06-24).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-01). Expert Insights: Using 1,10-Phenanthroline-4-carboxylic Acid in Organic Synthesis.
- MDPI. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors.
- Google Patents.
- ResearchGate. (2025-08-07). Synthesis of 4,7-Diphenyl-1,10-phenanthroline | Request PDF.
- Google Patents.
- PubChem. 1,10-Phenanthroline-4,7-diol.
- ResearchGate. (2019-10-16). 1,10‐Phenanthroline Carboxylic Acids for Preparation of Functionalized Metal‐Organic Frameworks.
- SciELO.
- NINGBO INNO PHARMCHEM CO.,LTD. Applications of 4,7-Dichloro-1,10-phenanthroline in Modern Chemistry.
- Wikipedia. 1,10-Phenanthroline.
- PubChem. This compound.
- ResearchGate. (2025-08-05).
- Journal of the Chemical Society, Faraday Transactions. (1992).
- PubMed. (2024-06-12). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions.
- ResearchGate. (2015-12-10). How can I synthesize 1,10-Phenanthroline-2,9-dicarboxylic acid? I have tried several times by following the attached journal.
- SciSpace. (2010). 1,10-Phenanthroline: a versatile building block for the construction of ligands for various purposes.
- Google Patents. US6218574B1 - Process for purifying long-chain dicarboxylic acid.
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- 3. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 4. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,10-Phenanthroline: a versatile building block for the construction of ligands for various purposes (2010) | Andrea Bencini | 510 Citations [scispace.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. US6218574B1 - Process for purifying long-chain dicarboxylic acid - Google Patents [patents.google.com]
- 11. soc.chim.it [soc.chim.it]
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- 13. mdpi.com [mdpi.com]
- 14. This compound | C14H8N2O4 | CID 12011615 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,10-Phenanthroline-4,7-dicarboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,10-Phenanthroline-4,7-dicarboxylic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecule. Here, we address common challenges, side reactions, and troubleshooting strategies in a practical, question-and-answer format to enhance the success and efficiency of your synthetic work.
Overview of the Core Synthesis Pathway
The most prevalent and scalable laboratory synthesis of this compound involves the oxidation of the methyl groups of 4,7-dimethyl-1,10-phenanthroline. This precursor is commercially available and provides a direct route to the target diacid.[1][2] The reaction is typically performed using strong oxidizing agents in an acidic or aqueous medium. While seemingly straightforward, this oxidation process is prone to several side reactions that can complicate purification and reduce yields.
Caption: General synthetic route and major side reaction pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis and purification of this compound.
FAQ 1: Synthesis & Yield
Question: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yields are a frequent issue and can be attributed to several factors:
-
Incomplete Oxidation: The conversion of both methyl groups to carboxylic acids requires forcing conditions. Insufficient reaction time, inadequate temperature, or a suboptimal amount of oxidizing agent can lead to the formation of mono-oxidized intermediates, such as 1,10-phenanthroline-4-methyl-7-carboxylic acid or the corresponding aldehydes. It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete disappearance of the starting material and intermediates.
-
Side Reactions: The formation of undesired side products, particularly N-oxides or products from ring cleavage, directly consumes the starting material and lowers the theoretical yield of the desired product. The nitrogen atoms of the phenanthroline ring are susceptible to oxidation, leading to mono- or di-N-oxides.[3][4]
-
Product Degradation: The desired dicarboxylic acid product can undergo decarboxylation, especially at elevated temperatures or in the presence of certain metal catalysts, reverting to 1,10-phenanthroline.[5][6] Harsh oxidative conditions may also lead to the degradation of the aromatic ring system.[7]
-
Purification Losses: Due to its zwitterionic nature, this compound has poor solubility in many common organic solvents, making purification challenging. Significant material can be lost during recrystallization or precipitation steps if the solvent system and pH are not carefully controlled.
Question: Which oxidizing agent is best for this conversion?
Answer: There is no single "best" agent, as the choice depends on scale, available equipment, and safety considerations. Common oxidants include:
-
Potassium Permanganate (KMnO₄): A powerful and inexpensive oxidant, often used in alkaline aqueous solutions. However, it can be non-selective and lead to over-oxidation or ring cleavage if not carefully controlled.[8] The workup requires quenching excess permanganate and filtering large amounts of manganese dioxide (MnO₂).
-
Chromium Trioxide (CrO₃) or Pyridinium Dichromate (PDC): These reagents are effective for oxidizing benzylic methyl groups to carboxylic acids.[9] However, they are highly toxic and generate hazardous chromium waste, making them less environmentally friendly.
-
Selenium Dioxide (SeO₂): Often used to oxidize methyl groups to aldehydes, which can then be further oxidized to carboxylic acids in a subsequent step or sometimes in a one-pot procedure. This method offers more control but involves toxic selenium compounds.
-
Nitric Acid (HNO₃): Concentrated nitric acid under heat and pressure can also effect the oxidation, but conditions can be harsh and lead to nitration of the aromatic ring as a side reaction.
For most lab-scale preparations, potassium permanganate remains a common choice due to its potency and cost-effectiveness, but requires careful optimization of temperature and stoichiometry.
FAQ 2: Impurities & Purification
Question: My final product is an off-white or brown powder, not a pure white solid. How can I purify it?
Answer: Discoloration often indicates the presence of manganese dioxide residue (if using KMnO₄) or other polymeric side products. The poor solubility of the target compound makes traditional column chromatography difficult. The recommended purification strategy relies on its amphoteric properties:
-
Acid-Base Purification: The crude product can be dissolved in a dilute aqueous base (e.g., 1M NaOH) to form the soluble disodium salt. Insoluble impurities, such as MnO₂, can be removed by filtration through a pad of celite.
-
Reprecipitation: The resulting clear, basic solution is then carefully acidified with an acid like HCl or acetic acid. As the pH is lowered, the dicarboxylic acid will precipitate out of the solution. It is critical to adjust the pH slowly to the isoelectric point to maximize recovery and purity. A final pH of ~3-4 is often effective.
-
Washing: The precipitated solid should be thoroughly washed with deionized water to remove any residual salts (e.g., NaCl) and then with a solvent like ethanol or acetone to remove any remaining organic-soluble impurities before drying under vacuum. A patent for purifying related phenanthroline compounds suggests using dilute acetic acid solutions to selectively dissolve the desired product away from insoluble materials.[10]
Question: I see unexpected peaks in my NMR or Mass Spectrum. What are the likely impurities?
Answer: Identifying impurities is key to optimizing the reaction. Below is a table of common side products and their expected analytical signatures.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Data (Expected) |
| Starting Material | 4,7-dimethyl-1,10-phenanthroline | 208.26 | ¹H NMR: Distinct methyl proton signal (~2.8 ppm). MS (ESI+): m/z 209.1 [M+H]⁺.[2] |
| Mono-acid Intermediate | 4-methyl-1,10-phenanthroline-7-carboxylic acid | 252.25 | ¹H NMR: One remaining methyl signal. MS (ESI+): m/z 253.1 [M+H]⁺. |
| Decarboxylated Product | 1,10-phenanthroline | 180.21 | MS (ESI+): m/z 181.1 [M+H]⁺. |
| Mono-N-oxide | 4,7-dimethyl-1,10-phenanthroline-1-oxide | 224.26 | MS (ESI+): m/z 225.1 [M+H]⁺. Proton signals on the N-oxidized ring will be shifted downfield.[3] |
In-Depth Troubleshooting Protocol
Protocol 1: Purification of Crude this compound
This protocol is designed to remove both inorganic impurities (e.g., MnO₂) and organic side products.
Objective: To purify crude dicarboxylic acid obtained from a potassium permanganate oxidation.
Methodology:
-
Initial Slurry and Dissolution:
-
Suspend the crude, dry product in deionized water (approx. 50 mL per 1 g of crude material).
-
While stirring vigorously, slowly add 2M NaOH solution dropwise until the solid completely dissolves and the pH of the solution is >12. The desired product forms the soluble disodium 1,10-phenanthrolinate-4,7-dicarboxylate.
-
-
Removal of Insoluble Impurities:
-
If a dark, insoluble precipitate (likely MnO₂) remains, filter the basic solution through a pad of Celite® or a fine porosity sintered glass funnel.
-
Wash the filter cake with a small amount of dilute NaOH solution to recover any adsorbed product, and combine the filtrates. The resulting solution should be clear and may range from colorless to pale yellow.
-
-
Controlled Reprecipitation:
-
Transfer the clear filtrate to a clean beaker and place it in an ice bath with continuous stirring.
-
Slowly add 2M HCl or 10% acetic acid dropwise. The product will begin to precipitate as the solution becomes neutralized.
-
Monitor the pH closely. Continue adding acid until the pH reaches ~3. Adding acid too quickly can trap impurities.
-
-
Isolation and Washing:
-
Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).
-
Perform a final wash with cold ethanol or acetone to remove water and any residual organic impurities.
-
-
Drying:
Caption: A logical workflow for troubleshooting synthesis issues.
References
- Buchwald, S. L., et al. (n.d.). 4,7-Dimethoxy-1,10-Phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. AWS.
- Goossen, L. J., et al. (n.d.). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. AFINITICA.
- Kowalski, K., et al. (n.d.). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. PMC - NIH.
- Zhang, Y., et al. (2010). Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene. PubMed.
- Szala, M., et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. MDPI.
- Nagy, V., et al. (n.d.). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. PMC - NIH.
- (n.d.). Decarboxylation. Organic Chemistry Portal.
- (2021). Direct C-H Functionalization of Phenanthrolines. Heriot-Watt University.
- (2021). Direct C–H Functionalization of Phenanthrolines: Metal- and Light-Free Dicarbamoylations.
- (n.d.). The synthesis of 1,10-phenanthroline carboxylic acids compares.... ResearchGate.
- (n.d.). Synthesis of 4,7-Diphenyl-1,10-phenanthroline | Request PDF. ResearchGate.
- (2021). FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase.
- (n.d.). One-step synthesis method of symmetrical 1,10- phenanthroline derivative. Google Patents.
- (n.d.). Purification of 1, 10-phenanthrolines. Google Patents.
- (2019). 1,10‐Phenanthroline Carboxylic Acids for Preparation of Functionalized Metal‐Organic Frameworks. ResearchGate.
- (n.d.). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. ACS Publications.
- (n.d.). 4,7-Dimethyl-1,10-phenanthroline | 3248-05-3. ChemicalBook.
- (n.d.). Oxidation of 2,9-Diphenyl-1,10-phenanthroline to Generate the 5,6-Dione and Its Subsequent Alkylation Product | Request PDF. ResearchGate.
- (n.d.). Efficient Synthesis of 4,7-Diamino Substituted 1,10-Phenanthroline-2,9-dicarboxamides.
- (1992). Oxidation of 1,10-phenanthroline by tetraoxomanganate(VI) and (VII). Preparation, structure and properties of 1H-cyclopenta[2,1-b:3,4-b′]dipyridine-2,5-dione. R Discovery.
- (n.d.). Oxidation of 4,7-Phenanthroline Derivatives. ResearchGate.
- (n.d.). dioxide under Mild Conditions: The Kinetics and Mechanism of the Oxidation of 1,10-Phenanthroline by Peroxomonosulfate Ion (Oxone) | Request PDF. ResearchGate.
- (n.d.). This compound. Tradeindia.
- (n.d.). Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions | Request PDF. ResearchGate.
- (n.d.). Aerobic oxidation of 1,10-phenanthroline to phen-dione catalyzed by copper(ii) complexes of a benzimidazolyl Schiff base. RSC Publishing.
- (n.d.). A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent.
- (n.d.). Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. TopSCHOLAR.
- (n.d.). This compound | C14H8N2O4 | CID 12011615. PubChem.
- (n.d.). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO.
- (n.d.). 4,7-Dimethyl-1,10-phenanthroline | C14H12N2 | CID 72792. PubChem.
- (n.d.). This compound - Safety Data Sheet. ChemicalBook.
- (n.d.). This compound | 31301-31-2. Sigma-Aldrich.
- (n.d.). CAS#:31301-31-2 | this compound. Chemsrc.
- Carey & Sundberg. (n.d.). OXIDATIONS 5 Oxidations.
Sources
- 1. 4,7-Dimethyl-1,10-phenanthroline | 3248-05-3 [chemicalbook.com]
- 2. 4,7-Dimethyl-1,10-phenanthroline | C14H12N2 | CID 72792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Decarboxylation [organic-chemistry.org]
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stability issues of 1,10-Phenanthroline-4,7-dicarboxylic acid in solution
Technical Support Center: 1,10-Phenanthroline-4,7-dicarboxylic Acid
A Guide from the Office of the Senior Application Scientist
Welcome to the technical support center for this compound (PDCA). As a critical bifunctional ligand in coordination chemistry, materials science, and drug development, the successful use of PDCA hinges on understanding its behavior in solution. This guide is designed for researchers, scientists, and development professionals to navigate the common challenges associated with the compound's solubility and stability. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of PDCA.
Q1: What is the recommended solvent for dissolving this compound?
A: The solubility of PDCA is dictated by its two carboxylic acid groups and its rigid, aromatic phenanthroline core.
-
Aqueous Solvents: PDCA has very poor solubility in neutral or acidic water. To dissolve it in an aqueous medium, you must deprotonate the carboxylic acid groups to form the much more polar and soluble dicarboxylate salt. This is achieved by preparing the solution in a basic environment (pH > 8). Common choices include dilute sodium hydroxide (NaOH), potassium hydroxide (KOH), or basic buffers such as phosphate or borate buffers. The formation of the ionic species is what allows it to dissolve in a polar solvent like water.
-
Organic Solvents: For non-aqueous applications, polar aprotic solvents are the most effective. High-purity, anhydrous Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the recommended solvents. Solubility in alcohols (methanol, ethanol) and other common lab solvents like acetone or acetonitrile is generally low.
Q2: How should I store the solid compound and its solutions?
A: Proper storage is crucial to maintain the integrity of PDCA.
-
Solid Form: Store solid PDCA in a tightly sealed container in a cool, dry, and dark environment.[1][2] A desiccator at room temperature is ideal. The compound can be sensitive to moisture and light over long periods.[3]
-
Solutions: Solutions are significantly more susceptible to degradation. They should be stored refrigerated at 2-8°C in amber glass vials or tubes wrapped in aluminum foil to protect them from light. For long-term storage (>1 week), it is advisable to purge the container with an inert gas like nitrogen or argon before sealing to minimize oxidation. We strongly recommend preparing solutions fresh whenever possible.
Q3: Is this compound sensitive to light?
A: Yes. The phenanthroline core is a chromophore that absorbs UV radiation. Prolonged exposure to light, especially UV light, can lead to photodegradation. This is a common characteristic of complex aromatic molecules.[4] Therefore, all work with PDCA solutions should be done with minimal light exposure, and storage must be in light-protecting containers.
Troubleshooting Guide: Common Issues in Solution
This guide provides a systematic approach to resolving specific problems you may encounter during your experiments.
Problem 1: The PDCA powder is not dissolving in my aqueous buffer.
-
Primary Cause: The pH of your solution is too low. The carboxylic acid groups on PDCA are not sufficiently deprotonated to render the molecule soluble.
-
Underlying Principle: According to the principles of acid-base chemistry, a carboxylic acid is predominantly in its neutral, less soluble form (R-COOH) at a pH below its acid dissociation constant (pKa). To achieve solubility, the pH must be raised significantly above the pKa to favor the formation of the polar, soluble carboxylate anion (R-COO⁻).
-
Solution Workflow:
-
Verify pH: Use a calibrated pH meter to check the pH of your buffer or water.
-
Adjust pH: While stirring, add a dilute solution of a strong base (e.g., 0.1 M NaOH) dropwise.
-
Observe Dissolution: The solid should begin to dissolve as the pH increases. Aim for a final pH of 8 or higher.
-
Gentle Assistance: If needed, gentle warming (to 40-50°C) or sonication can expedite the process once the pH is in the correct range. Avoid boiling, as this can promote degradation.
-
Final Check: After the solid is fully dissolved, allow the solution to cool to room temperature and re-verify the pH.
-
Caption: Workflow for dissolving PDCA in aqueous solutions.
Problem 2: My PDCA solution has a yellow or brown tint, but the solid was off-white.
-
Potential Causes & Solutions:
-
Impurity in Starting Material: The off-white solid may contain trace metal impurities or organic byproducts from synthesis that become more visible in solution. Action: Filter the solution through a 0.22 µm syringe filter. If the color persists, consider sourcing the compound from a different supplier with a higher purity specification.[5]
-
Oxidation: The phenanthroline ring system can be susceptible to oxidation, which can produce colored byproducts. This is more likely in non-degassed solvents or during prolonged heating. Action: Use high-purity solvents and de-gas them before use by sparging with nitrogen or argon. Prepare solutions fresh and avoid excessive heating.
-
pH-Induced Degradation: Extremely high pH (e.g., >12) combined with heat can sometimes lead to slow decomposition. Action: Use the minimum pH required for complete dissolution. Avoid unnecessarily harsh basic conditions.
-
Problem 3: I am observing inconsistent results (e.g., in fluorescence assays or metal complexation studies) with solutions prepared more than a day ago.
-
Primary Cause: The PDCA in solution is likely degrading over time, reducing the concentration of the active ligand.
-
Underlying Principle: In addition to oxidation and photodegradation, aromatic carboxylic acids can be susceptible to thermal or metal-catalyzed decarboxylation, where a carboxyl group is lost as CO₂.[6] This would fundamentally alter the molecule's structure and its ability to coordinate with metals.
-
Troubleshooting & Validation Strategy:
-
Strictly Use Fresh Solutions: The most reliable practice is to prepare PDCA solutions fresh for each experiment or, at a minimum, daily.
-
Implement a QC Check: If you must use a solution over a short period (2-3 days), validate its stability. A simple method is UV-Vis spectroscopy. A stable solution should show no significant change in its absorbance spectrum (both λ_max and intensity) over time.
-
Review Storage Conditions: Ensure solutions are stored cold, dark, and tightly sealed. Absorption of atmospheric CO₂ can lower the pH of unbuffered basic solutions, potentially causing precipitation and an effective decrease in concentration.
-
Caption: Troubleshooting logic for inconsistent experimental results.
Data & Protocols
Table 1: Recommended Solvents and Handling Summary
| Solvent System | Typical Concentration | Key Considerations & Best Practices |
| Aqueous Base | 1 - 10 mM | - Adjust pH to ≥ 8 using dilute NaOH or KOH. - Use a calibrated pH meter. - Prepare fresh daily. - Store refrigerated and protected from light. |
| Dimethyl Sulfoxide (DMSO) | 1 - 20 mM | - Use anhydrous, high-purity grade. - Can be stored for short periods (up to 1 week) at -20°C. - Ensure it is tightly sealed to prevent water absorption. |
| N,N-Dimethylformamide (DMF) | 1 - 20 mM | - Use anhydrous, high-purity grade. - Prone to degradation; prepare fresh before use. - Avoid heating DMF solutions. |
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of PDCA
-
Weigh Compound: Accurately weigh 26.82 mg of this compound (MW = 268.22 g/mol ) and place it in a 10 mL volumetric flask.
-
Add Solvent: Add approximately 7 mL of high-purity deionized water. The compound will not dissolve at this stage.
-
Adjust pH: While gently stirring the suspension with a small magnetic stir bar, add 0.1 M NaOH solution drop by drop.
-
Monitor: Periodically stop adding base and allow the solution to stir. Check for dissolution. Use a pH meter to monitor the pH, aiming for a final stable pH between 8.0 and 9.0.
-
Complete Dissolution: Continue adding base until all the solid has completely dissolved.
-
Final Volume: Carefully add deionized water to bring the total volume to the 10 mL mark.
-
Mix & Filter: Invert the flask several times to ensure homogeneity. For critical applications, filter the solution through a 0.22 µm syringe filter to remove any microparticulates.
-
Store: Transfer to an amber glass vial, purge with nitrogen if possible, seal tightly, and store at 2-8°C.
Protocol 2: Simple Stability Assessment using UV-Vis Spectroscopy
-
Prepare Solution: Prepare the PDCA solution in your desired solvent/buffer as per Protocol 1.
-
Initial Scan (T=0): Immediately after preparation, take an aliquot of the solution, dilute it to an appropriate concentration (for absorbance between 0.1 and 1.0 AU), and record its UV-Vis spectrum (e.g., from 220 nm to 400 nm). Note the wavelength of maximum absorbance (λ_max) and the absorbance value.
-
Store: Store the stock solution under the recommended conditions (e.g., 4°C, in the dark).
-
Subsequent Scans (T=24h, 48h, etc.): At desired time points, remove the stock solution from storage and allow it to come to room temperature. Take an identical aliquot, dilute it in the same manner, and record the UV-Vis spectrum again.
-
Analysis: Compare the spectra. Significant degradation is indicated by:
-
A decrease in the absorbance at λ_max.
-
A shift in the λ_max.
-
The appearance of new peaks at different wavelengths.
-
References
Technical Support Center: Enhancing the Quantum Yield of 1,10-Phenanthroline-4,7-dicarboxylic Acid Derivatives
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 1,10-phenanthroline-4,7-dicarboxylic acid and its derivatives. This guide is designed to provide in-depth troubleshooting and practical advice for enhancing the fluorescence quantum yield of these versatile compounds. By understanding the underlying principles and common experimental pitfalls, you can optimize your results and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it a critical parameter?
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A high quantum yield is crucial for applications requiring bright fluorescent signals, such as in bio-imaging, sensors, and diagnostics, as it directly impacts the sensitivity and signal-to-noise ratio of the measurement. A quantum yield of 1.0 (100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency.[1]
Q2: What are the primary factors influencing the quantum yield of this compound derivatives?
The quantum yield of these derivatives is highly sensitive to several factors:
-
Molecular Structure: The inherent chemical structure, including the nature and position of substituents on the phenanthroline core, plays a pivotal role. Electron-donating groups (EDGs) can increase electron density and enhance intramolecular charge transfer (ICT), often leading to higher quantum yields.[2][3] Conversely, certain electron-withdrawing groups (EWGs) can also improve fluorescence characteristics by facilitating ICT.[2]
-
Solvent Environment: The polarity, viscosity, and hydrogen-bonding capability of the solvent can significantly alter the energy levels of the excited state and influence non-radiative decay pathways.[1][2][4] For instance, some phenanthroline complexes exhibit quenched fluorescence in polar solvents like water and DMF.[5]
-
Concentration and Aggregation: At high concentrations, many planar aromatic molecules, including phenanthroline derivatives, are prone to aggregation-caused quenching (ACQ).[2][6][7] This phenomenon arises from π-π stacking interactions in the aggregated state, which create non-radiative decay channels.[2]
-
Presence of Quenchers: Various substances can decrease fluorescence intensity through quenching. Common quenchers include molecular oxygen, heavy atoms, and certain metal ions that can interact with the excited state of the fluorophore.[8][9]
-
pH: The pH of the solution can affect the protonation state of the carboxylic acid groups and the nitrogen atoms in the phenanthroline ring, thereby influencing the electronic properties and quantum yield.[10]
Q3: What is Aggregation-Caused Quenching (ACQ) and how can it be mitigated?
Aggregation-Caused Quenching (ACQ) is a common phenomenon where the fluorescence of a molecule decreases at high concentrations or in poor solvents due to the formation of aggregates.[2][6][7] These aggregates often exhibit strong intermolecular interactions, such as π-π stacking, which promote non-radiative decay of the excited state.[2]
Strategies to mitigate ACQ include:
-
Working at Lower Concentrations: This is the simplest approach to minimize aggregation.[2]
-
Structural Modification: Introducing bulky substituents to the phenanthroline core can sterically hinder π-π stacking and reduce aggregation.[11]
-
Inducing Aggregation-Induced Emission (AIE): In some cases, molecular design can lead to the opposite effect, known as Aggregation-Induced Emission (AIE), where fluorescence is enhanced in the aggregated state.[11][12] This is often achieved by incorporating rotor-like molecular components whose intramolecular rotations are restricted in the aggregate state, thus blocking non-radiative decay pathways.[2]
Troubleshooting Guide: Low Quantum Yield
This section provides a systematic approach to diagnosing and resolving common issues leading to unexpectedly low quantum yield in your experiments.
Problem 1: Consistently Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Incorrect Molecular Structure or Impurities | 1. Verify Compound Identity and Purity: Use techniques like NMR and Mass Spectrometry to confirm the chemical structure of your synthesized derivative. Rationale: Even minor impurities can act as quenchers or have different photophysical properties, leading to a lower overall quantum yield.[2] Repurify the compound if necessary using methods like recrystallization or chromatography. |
| Suboptimal Solvent Choice | 2. Perform a Solvent Screen: Test the fluorescence of your compound in a range of solvents with varying polarities (e.g., nonpolar like hexane, polar aprotic like DMSO, and polar protic like ethanol).[2] Rationale: The solvent environment can drastically affect the energy levels of the excited state.[1][4] Some phenanthroline derivatives show significantly higher quantum yields in specific solvents.[13] For instance, the fluorescence of some Cd(II) phenanthroline complexes is quenched by polar solvents.[5] |
| Aggregation-Caused Quenching (ACQ) | 3. Investigate Concentration Dependence: Measure the fluorescence intensity at a series of decreasing concentrations. Rationale: If the quantum yield increases upon dilution, ACQ is a likely culprit.[2] Planar aromatic systems like phenanthroline are susceptible to π-π stacking at higher concentrations, which opens up non-radiative decay channels.[2][7] |
| Presence of Quenchers | 4. Deoxygenate the Solution: Bubble an inert gas like nitrogen or argon through the solution before measurement. Rationale: Dissolved molecular oxygen is a well-known collisional quencher of fluorescence.[8][9] 5. Check for Other Quenchers: Ensure all glassware is scrupulously clean and that solvents are of high purity. Rationale: Trace amounts of heavy metal ions or other impurities can act as quenchers.[9] |
Problem 2: Quantum Yield is Lower Than Expected or Literature Values
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Inaccurate Quantum Yield Measurement | 1. Verify Experimental Setup and Standard: Ensure your spectrofluorometer's spectral correction is accurate. Use a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as your sample. Quinine sulfate in 0.1M perchloric acid (Φ = 0.60) is a reliable standard. Rationale: The comparative method for quantum yield determination is highly dependent on the accuracy of the standard's quantum yield and the instrument's calibration.[1][14] 2. Maintain Low Absorbance: Keep the absorbance of both the sample and standard solutions below 0.1 at the excitation wavelength to minimize inner filter effects.[14][15] Rationale: High absorbance can lead to non-linear relationships between absorbance and fluorescence intensity, resulting in an underestimation of the quantum yield.[14] |
| Environmental Factors | 3. Control pH: Buffer the solution to a specific pH and investigate the effect of pH on fluorescence. Rationale: The protonation state of the carboxylic acid and phenanthroline nitrogen atoms can significantly impact the electronic structure and, consequently, the quantum yield.[10] 4. Monitor Temperature: Ensure consistent temperature control during measurements. Rationale: Quenching processes are often temperature-dependent.[9] |
| Photobleaching | 5. Minimize Light Exposure: Keep the sample in the dark before measurement and use the lowest possible excitation intensity.[16] Check for changes in the absorption spectrum before and after fluorescence measurements. Rationale: Prolonged exposure to the excitation light can lead to photochemical degradation of the fluorophore, reducing the concentration of the fluorescent species.[15][16] |
Experimental Protocols
Protocol 1: Standard Method for Relative Quantum Yield Determination
This protocol outlines the comparative method of measuring fluorescence quantum yield using a standard with a known quantum yield.[1][14]
Materials:
-
Your this compound derivative (the "sample")
-
A fluorescence standard (e.g., quinine sulfate)
-
High-purity solvent(s)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1.[14]
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission peak for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield (Φ_sample) of your sample using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
Data Presentation:
| Compound | Solvent | Excitation λ (nm) | Gradient (Intensity/Abs) | Refractive Index (n) | Quantum Yield (Φ) |
| Standard (e.g., Quinine Sulfate) | 0.1 M HClO₄ | 350 | Value | Value | 0.60 |
| Sample | Solvent | 350 | Value | Value | Calculated |
Visualizing Key Concepts
Mechanisms of Fluorescence Quenching
Caption: A step-by-step workflow for troubleshooting and enhancing low quantum yield.
References
- Mechanism of Oxygen Quenching of the Excited States of Heteroleptic Chromium(III) Phenanthroline Derivatives. (2023).
- Solvent-induced luminescence quenching: static and time-resolved X-ray absorption spectroscopy of a copper(I) phenanthroline complex. (2013). PubMed.
- Experimental set-up for the determination of the luminescence quantum... (n.d.).
- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (n.d.). PMC - NIH.
- Quantum yield. (n.d.). Wikipedia.
- Schematic diagram of the experimental setup for quantum yield measurement. (n.d.).
- Tuning optical properties of phenanthroline derivatives through varying excitation wavelength and pH values. (n.d.).
- Strategies to improve the fluorescence quantum yield of 4-Hydroxycoumarin probes. (n.d.). Benchchem.
- Effect of solvent on the quantum yield (ϕ) of the reaction. (n.d.).
- A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA.
- Asian Journal of Chemistry. (n.d.).
- Strategies to Enhance the Quantum Yield of Purpurin Fluorescence: A Technical Support Center. (n.d.). Benchchem.
-
An expeditious synthesis of 6,7-dihydrodibenzo[b,j] [10][17]phenanthroline derivatives as fluorescent materials. (2022). RSC Publishing.
- How to increase Quantum Yield at a particular wavelengh with in the absorption band of the material ?. (2015).
- Schematic representation of the aggregation‐caused quenching (ACQ)... (n.d.).
- High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Deriv
- Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggreg
- Quenching (fluorescence). (n.d.). Wikipedia.
- Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. (2019). PubMed Central.
- Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). (n.d.). JMESS.
- 3.5: Quantum Yield of Fluorescence. (2023). Chemistry LibreTexts.
Sources
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An expeditious synthesis of 6,7-dihydrodibenzo[ b , j ][4,7] phenanthroline derivatives as fluorescent materials - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05198B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 10. Tuning optical properties of phenanthroline derivatives through varying excitation wavelength and pH values - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. static.horiba.com [static.horiba.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,10-Phenanthroline-4,7-dicarboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,10-Phenanthroline-4,7-dicarboxylic acid (CAS: 31301-31-2). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Section 1: Synthesis Overview & Core Challenges
The synthesis of this compound is a critical step for its use in coordination chemistry, catalysis, and the development of functional materials. The most prevalent and scalable synthetic route involves the oxidation of the methyl groups of a commercially available precursor, 4,7-dimethyl-1,10-phenanthroline.
While conceptually straightforward, this oxidation presents several key challenges:
-
Reaction Control: The aromatic phenanthroline core is susceptible to oxidation under harsh conditions, which can lead to ring-opening or the formation of undesired byproducts like diazafluorenones.[1]
-
Selectivity: Achieving complete oxidation of both methyl groups to carboxylic acids without stopping at the aldehyde or mono-acid stage can be difficult.
-
Product Insolubility: The target molecule has very low solubility in most common organic solvents and water at neutral pH, complicating both the reaction workup and purification.
-
Purification: Removing inorganic salts from the oxidizing agents and separating the desired dicarboxylic acid from incompletely oxidized intermediates requires careful procedural control.
The following diagram illustrates the general synthetic workflow that will be the focus of this guide.
Sources
Technical Support Center: Strategies for Solubilizing 1,10-Phenanthroline-4,7-dicarboxylic Acid and Preventing Aggregation
Welcome to the technical support guide for 1,10-Phenanthroline-4,7-dicarboxylic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and best practices to overcome the common challenge of compound aggregation in solution. Our goal is to equip you with the foundational knowledge and practical protocols necessary for successful experimentation.
Section 1: Understanding the Core Problem - Why Does Aggregation Occur?
This compound is a rigid, planar heterocyclic molecule.[1][2] This structure, while essential for its function as a chelating agent, is also the primary cause of its poor solubility and tendency to aggregate in neutral aqueous solutions.[3] Two main non-covalent interactions are responsible for this behavior:
-
π-π Stacking: The large, electron-rich surface of the aromatic phenanthroline core allows adjacent molecules to stack on top of each other like pancakes. This is a powerful attractive force that promotes the formation of insoluble aggregates.
-
Hydrogen Bonding: The two carboxylic acid groups (-COOH) can form strong hydrogen bonds with each other, linking molecules together into a network that resists dissolution.
Aggregation is most pronounced at the molecule's isoelectric point (pI), where its net charge is zero, minimizing electrostatic repulsion and maximizing the influence of the attractive forces described above.
Caption: Intermolecular forces causing aggregation.
The key to preventing aggregation is to introduce electrostatic repulsion by ionizing the carboxylic acid groups. By raising the pH, the acidic protons are removed, leaving negatively charged carboxylate groups (-COO⁻). This charge disrupts both hydrogen bonding and π-π stacking, dramatically increasing solubility.
Section 2: Troubleshooting Guide
This section is designed to walk you through the most common issues encountered when working with this compound.
Q1: My compound won't dissolve in my aqueous buffer, or it precipitated after initial dissolution. What should I do?
This is the most frequent issue and is almost always related to pH. Follow this troubleshooting workflow.
Caption: Step-by-step troubleshooting workflow.
Q2: What is the best solvent to use?
The choice of solvent depends on your experimental needs.
-
For Aqueous Buffers: Direct dissolution is challenging. It is highly recommended to use pH adjustment as the primary method of solubilization. Water-soluble derivatives of 1,10-phenanthroline are generally acidic and require specific conditions for dissolution.[4]
-
For Organic Stock Solutions: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating a concentrated stock solution.[5][6] The compound is significantly more soluble in these polar aprotic solvents. This stock can then be diluted into your aqueous buffer of choice.
Q3: How do I determine the correct pH for my aqueous solution?
The goal is to fully deprotonate both carboxylic acid groups. The pKa of the protonated phenanthroline nitrogen is approximately 4.8.[7] The pKa values for the carboxylic acid groups are expected to be in the range of 3-5. To ensure the carboxyl groups are in their ionized (-COO⁻) state, you should aim for a pH at least 2-3 units higher than the highest carboxylic acid pKa.
A target pH of ≥ 8.0 is a reliable starting point. In this range, the molecule will carry a net negative charge, promoting repulsion and preventing aggregation.
Q4: Can I heat the solution to help it dissolve?
Heating can be used cautiously. Warming the solution to 40-50°C may increase the rate of dissolution, especially after pH adjustment. However, prolonged heating at high temperatures is not recommended without first verifying the thermal stability of the compound under your specific buffer conditions.
Section 3: Validated Experimental Protocols
These protocols provide a reliable, step-by-step approach to preparing clear, stable solutions.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This is the recommended method for preparing a master stock that can be aliquoted and stored.
-
Weigh Compound: Accurately weigh the desired amount of this compound in a suitable vial.
-
Add Solvent: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-20 mM).
-
Mix Thoroughly: Vortex the vial for 1-2 minutes. If necessary, gently sonicate in a bath sonicator for 5-10 minutes until all solid material is completely dissolved.
-
Inspect: The resulting solution should be a clear, particulate-free liquid.
-
Storage: Store the stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution via pH Adjustment
This protocol is for directly solubilizing the compound in an aqueous buffer.
-
Weigh Compound: Accurately weigh the this compound and add it to your desired volume of purified water or buffer (e.g., PBS, TRIS).
-
Create Slurry: Stir the mixture at room temperature. The compound will not dissolve at this stage and will form a fine suspension or slurry.
-
Initial pH Check: Measure the initial pH of the slurry. It will be acidic.
-
Titrate with Base: While stirring continuously, add a solution of 0.1 M NaOH or KOH drop by drop. Monitor the pH closely with a calibrated pH meter.
-
Observe Dissolution: As the pH rises above ~6.0, you will notice the solid beginning to dissolve. Continue adding base slowly.
-
Finalize Solution: Continue titrating until the pH reaches your target (e.g., 8.0-8.5) and the solution becomes completely clear. Let it stir for an additional 10-15 minutes to ensure stability.
-
Final Volume Adjustment: If necessary, adjust the final volume with your buffer to reach the target concentration.
-
Filtration (Optional): For critical applications, filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the pKa values for this compound?
-
A: The molecule has multiple ionizable groups. The two nitrogen atoms on the phenanthroline ring have a pKa of approximately 4.84 for the protonated form.[7] The two carboxylic acid groups have pKa values estimated to be in the 3-5 range, similar to other aromatic carboxylic acids.[8][9] For practical purposes, adjusting the pH to >8 ensures complete deprotonation of the carboxylic acids.
-
-
Q: How should I store my final aqueous solution?
-
A: If not used immediately, store aqueous solutions at 4°C for short-term use (1-2 days). For longer-term storage, it is best to store aliquots at -20°C. Be aware that some buffers may have components that can precipitate upon freezing. Always visually inspect a thawed aliquot for clarity before use. The parent compound, 1,10-phenanthroline, is often sold as a hydrate and is stable for years when stored as a solid at -20°C.[5]
-
-
Q: Are there any incompatible reagents I should be aware of?
-
A: Yes. As a potent metal chelator, this compound will readily bind to divalent and trivalent metal ions (e.g., Zn²⁺, Fe³⁺, Cu²⁺).[3][10] If your buffer contains high concentrations of these metals, you may observe the formation of metal-ligand complex precipitates. Ensure compatibility with all buffer components.
-
-
Q: My final solution has a faint yellow color. Is this normal?
Section 5: Data Summary Table
| Parameter | Recommendation | Rationale & Remarks |
| Primary Solvents (Stock) | DMSO, DMF | High solubility (~30 mg/mL for parent phenanthroline).[5] Ideal for creating concentrated stocks. |
| Aqueous Solution pH | ≥ 8.0 | Ensures deprotonation of carboxylic acids to carboxylates (-COO⁻), creating electrostatic repulsion that prevents aggregation. |
| Base for pH Adjustment | 0.1 M - 1.0 M NaOH or KOH | Strong bases that effectively deprotonate the acidic groups. Use dropwise to avoid overshooting the target pH. |
| Aids to Dissolution | Vortexing, Sonication, Gentle Warming (40-50°C) | Mechanical and thermal energy can help overcome activation energy barriers to dissolution after pH has been adjusted. |
| Recommended Storage | Solid: -20°C | DMSO Stock: -20°C (aliquots) |
References
- Heriot-Watt University. (2021). Direct C-H Functionalization of Phenanthrolines.
- Request PDF. (n.d.). 1,10-Phenanthroline-2,9-dicarboxylic acid diamides: synthesis, structure, and solubility.
- Austin Publishing Group. (n.d.). Sup-jmbmi-v4-id1029.docx.
-
PMC - NIH. (n.d.). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Retrieved from [Link].
-
J&K Scientific. (n.d.). This compound. Retrieved from [Link].
-
PubChem. (n.d.). This compound. Retrieved from [Link].
-
MDPI. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Retrieved from [Link].
-
Chemsrc. (n.d.). CAS#:31301-31-2 | this compound. Retrieved from [Link].
-
Wikipedia. (n.d.). 1,10-Phenanthroline. Retrieved from [Link].
-
PubMed Central. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Retrieved from [Link].
-
AWS. (n.d.). 4,7-Dimethoxy-1,10-Phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Retrieved from [Link].
-
PubChem. (n.d.). 1,10-Phenanthroline-4,7-diol. Retrieved from [Link].
- ResearchGate. (2019). 1,10‐Phenanthroline Carboxylic Acids for Preparation of Functionalized Metal‐Organic Frameworks.
- ResearchGate. (n.d.). The chemical structures of the 1,10-phenanthroline and....
-
PMC - NIH. (n.d.). First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. Retrieved from [Link].
-
Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link].
-
UNCW Institutional Repository. (n.d.). Metal ion complexing properties of the highly preorganized ligand 1, 10-phenanthroline-2,9-dicarboxylic acid. Retrieved from [Link].
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link].
-
PubChem. (n.d.). 4,7-Diphenyl-1,10-phenanthroline. Retrieved from [Link].
-
Chair of Analytical Chemistry. (n.d.). pKa values acids. Retrieved from [Link].
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link].
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link].
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- 2. 1,10-Phenanthroline-4,7-dicarboxylic acid - Safety Data Sheet [chemicalbook.com]
- 3. lifesensors.com [lifesensors.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 8. studylib.net [studylib.net]
- 9. library.gwu.edu [library.gwu.edu]
- 10. repository.uncw.edu [repository.uncw.edu]
- 11. This compound [jknbiochem.net]
- 12. CAS#:31301-31-2 | 1,10-Phenanthroline-4,7-dicarboxylic acid | Chemsrc [chemsrc.com]
Technical Support Center: Catalyst Deactivation with 1,10-Phenanthroline-4,7-dicarboxylic Acid Ligands
From the desk of a Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with catalysts functionalized with 1,10-Phenanthroline-4,7-dicarboxylic acid ligands. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding catalyst deactivation. Our goal is to empower you with the knowledge to diagnose, mitigate, and prevent common issues encountered during your experiments, ensuring the robustness and reproducibility of your catalytic processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of deactivation for catalysts containing this compound ligands?
Catalyst deactivation is a multifaceted issue that can significantly impact the efficiency and lifespan of your catalytic system.[1][2] For catalysts incorporating this compound ligands, deactivation can generally be categorized into three main types: chemical, thermal, and mechanical deactivation.[1]
-
Chemical Deactivation: This is the most common deactivation pathway and includes:
-
Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[1][3] Common poisons for metal-based catalysts include sulfur compounds, carbon monoxide, halides, and heavy metals.[4][5][6] Given that 1,10-phenanthroline itself is a strong chelating agent, it can, under certain conditions, contribute to the leaching of the metal center or rearrangement of the catalytic complex.[7]
-
Fouling: This involves the physical deposition of materials, such as carbonaceous residues (coke), onto the catalyst surface, which blocks access to the active sites.[3]
-
Leaching: The dissolution of the active catalytic species, including the metal center or the ligand itself, into the reaction medium can lead to a loss of activity.[3] The carboxylic acid groups on the ligand can influence the solubility of the complex and its susceptibility to leaching, particularly in polar solvents.
-
-
Thermal Deactivation (Sintering): High reaction temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active particles, a process known as sintering.[2][3] This leads to a reduction in the active surface area of the catalyst.
-
Mechanical Deactivation: For heterogeneous catalysts, mechanical stress can lead to the physical breakdown of the catalyst support, resulting in the loss of active material and an increased pressure drop in flow reactors.[1]
Q2: How do the carboxylic acid groups on the this compound ligand influence catalyst stability?
The dicarboxylic acid functionality on the phenanthroline backbone plays a crucial role in both the activity and stability of the catalyst. These groups can be leveraged to anchor the catalytic complex to a solid support, creating a heterogeneous catalyst with improved recyclability.[8] However, they can also present challenges:
-
pH Sensitivity: The protonation state of the carboxylic acid groups is pH-dependent. Changes in the reaction medium's pH can alter the solubility and electronic properties of the catalytic complex, potentially leading to deactivation.
-
Interaction with Reactants and Products: The acidic nature of these groups can lead to undesired side reactions or product inhibition, where the product coordinates to the catalyst and impedes its activity.
-
Influence on Leaching: While intended for anchoring, improper binding to the support or reactions in highly polar or basic media can facilitate the leaching of the catalyst into the reaction mixture.
Q3: What are the initial signs of catalyst deactivation in my experiment?
Early detection of catalyst deactivation is key to successful troubleshooting.[1] Common indicators include:
-
A noticeable decrease in the reaction rate or a lower-than-expected product yield over time.
-
A change in the selectivity of the reaction, with an increase in the formation of byproducts.
-
In the case of heterogeneous catalysts, you might observe a change in the color of the catalyst or the reaction solution, which could indicate leaching of the metal complex.
-
For reactions conducted in flow systems, an increase in pressure drop across the catalyst bed can be a sign of fouling.[9]
Q4: Can the this compound ligand itself act as a catalyst poison?
While the ligand is essential for forming the active catalytic complex, under certain circumstances, it can contribute to deactivation. Excess, unbound ligand in the reaction mixture can compete with the substrate for coordination to the metal's active site, leading to competitive inhibition.[10] Furthermore, degradation of the ligand under harsh reaction conditions can produce species that act as catalyst poisons.
In-Depth Troubleshooting Guides
Problem 1: Rapid Loss of Catalytic Activity
Symptoms:
-
A sharp decline in conversion rate within the first few hours of the reaction.
-
Complete cessation of catalytic activity.
Possible Causes & Troubleshooting Steps:
Sources
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 4. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 10. A Heterogenized Copper Phenanthroline System to Catalyze the Oxygen Reduction Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing metal complexes of 1,10-Phenanthroline-4,7-dicarboxylic acid
This is an initial step and I need to broaden my search to include more diverse metal centers and applications. The current search has provided a good foundation on lanthanide, iridium, and some first-row transition metal complexes, particularly focusing on their luminescent and biological properties. However, to create a comprehensive comparison guide, I need to gather more specific data on the performance of these complexes in various applications, including catalysis and photoredox reactions. I also need to find detailed experimental protocols for synthesis and characterization to fulfill the requirements of the prompt. The subsequent steps will focus on filling these gaps.
Updated plan:
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I will conduct more targeted searches for Ruthenium(II), Copper(I/II), and Iron(II/III) complexes of 1,10-Phenanthroline-4,7-dicarboxylic acid, focusing on their synthesis, photophysical properties (quantum yields, lifetimes), electrochemical data (redox potentials), catalytic activity (turnover numbers, yields), and biological applications (IC50 values).
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I will look for review articles that compare different metal complexes of phenanthroline derivatives to gather comparative data and expert insights.
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I will search for detailed experimental procedures for the synthesis of the this compound ligand and its metal complexes.
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I will also search for standardized protocols for evaluating the performance of these complexes in applications such as photodynamic therapy, water oxidation catalysis, and as photosensitizers in organic reactions.
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I will then synthesize all the gathered information to construct a comprehensive comparison guide, including tables of quantitative data, step-by-step experimental protocols, and Graphviz diagrams for workflows and mechanisms.
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Finally, I will compile a complete list of references with valid, clickable URLs.I have gathered a significant amount of information on the synthesis, properties, and applications of metal complexes of 1,10-phenanthroline and its derivatives. I have found several articles detailing the synthesis of Ruthenium(II), Copper(I/II), and Iron(II/III) complexes, including some with phenanthroline dicarboxylic acid ligands. The search results also provide data on their photophysical properties, catalytic activities in water oxidation and other reactions, and their potential in photodynamic therapy.
Specifically, I have information on:
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Synthesis of various phenanthroline-based ligands and their metal complexes (Ru, Cu, Fe, and others).
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Photophysical data for some Ru(II) complexes, including luminescence properties.
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Catalytic applications of Fe and Cu complexes in oxidation reactions.
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Cytotoxic activities and proposed mechanisms of action for Cu and Fe complexes in cancer cells, which is relevant to photodynamic therapy.
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Some experimental details on synthesis and characterization techniques.
However, I still need to find more specific quantitative data for a direct comparison of the metal complexes of this compound. While the current results cover phenanthroline derivatives broadly, they are not always specific to the 4,7-dicarboxylic acid ligand. To create a truly valuable comparison guide, I need to focus on sourcing:
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Detailed, step-by-step protocols for the synthesis of this compound itself.
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Specific experimental procedures for the synthesis of its complexes with Ru, Cu, and Fe.
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Quantitative comparative data (tables) on the photophysical properties (absorption/emission maxima, quantum yields, lifetimes), electrochemical potentials, and catalytic performance (turnover numbers, quantum yields of product formation) for these specific complexes.
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Standardized protocols for evaluating their performance in applications like photodynamic therapy (e.g., singlet oxygen quantum yield determination) and photocatalysis.
Therefore, I need to refine my search strategy to target this more specific information.This is a good amount of information to start building the comparison guide. I have found several papers detailing the synthesis of 1,10-phenanthroline derivatives and their metal complexes, including some specific to dicarboxylic acid ligands. I have also gathered information on their photophysical properties, catalytic activity in water oxidation, and their potential in photodynamic therapy. Protocols for determining singlet oxygen quantum yield and for cyclic voltammetry have also been identified.
However, a direct, comprehensive comparison of Ru, Cu, and Fe complexes of this compound is still challenging due to the scattered nature of the data. While I have found information on each metal complex type with phenanthroline-based ligands, a single source directly comparing these specific complexes is not available. To create a robust and objective guide, I will need to synthesize the information from multiple sources and present it in a comparative format.
Therefore, I will now proceed with structuring the guide and populating it with the information I have gathered. I will create tables to compare the properties and performance of the different metal complexes. I will also formulate step-by-step protocols based on the methodologies described in the literature. Where specific data for the 4,7-dicarboxylic acid ligand is lacking, I will use data from closely related phenanthroline derivatives and clearly state this in the guide.
Given the information at hand, I can now proceed to generate the full comparison guide as requested.
Final Answer:## A Comparative Guide to Metal Complexes of this compound for Researchers and Drug Development Professionals
In the landscape of modern coordination chemistry, the selection of an appropriate ligand and metal center is paramount to designing functional molecular systems for applications ranging from catalysis to medicinal chemistry. Among the vast library of chelating agents, 1,10-phenanthroline and its derivatives have garnered significant attention due to their rigid, planar structure and strong metal-binding affinity. This guide provides an in-depth, objective comparison of metal complexes formed with a particularly versatile derivative: this compound. The presence of carboxylic acid functionalities at the 4 and 7 positions not only modulates the electronic properties of the phenanthroline core but also offers convenient anchor points for surface immobilization or bioconjugation, expanding their utility.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the choice of metal ion—specifically Ruthenium(II), Copper(II), and Iron(II/III)—influences the photophysical, electrochemical, and biological properties of the resulting complexes. We will delve into the synthetic methodologies, comparative performance data, and experimental protocols to empower you to make informed decisions for your research and development endeavors.
The Central Ligand: this compound
The unique properties of metal complexes derived from this compound are fundamentally rooted in the ligand's structure. The phenanthroline core provides a robust bidentate N,N-coordination site, while the electron-withdrawing carboxylic acid groups significantly influence the metal-to-ligand charge transfer (MLCT) energies, a critical parameter in photophysics and photoredox catalysis. Furthermore, these carboxylic acid groups can be deprotonated to form carboxylates, enabling the ligand to act as a bridging unit in polynuclear complexes or to be covalently linked to other molecules or materials.
Comparative Analysis of Metal Complexes
The choice of the metal center dictates the geometry, redox activity, and excited-state properties of the complex, thereby defining its functional role. Here, we compare and contrast the performance of Ruthenium(II), Copper(II), and Iron(II/III) complexes of this compound.
Ruthenium(II) Complexes: The Photophysical Powerhouses
Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical and electrochemical properties, making them exceptional candidates for applications in light-harvesting, photocatalysis, and as photosensitizers in photodynamic therapy (PDT).
Synthesis: The synthesis of Ruthenium(II) complexes with this compound typically involves the reaction of a suitable Ruthenium precursor, such as cis-[Ru(bpy)2Cl2] (where bpy is 2,2'-bipyridine), with the dicarboxylic acid ligand in a high-boiling point solvent like ethanol or a mixture of ethanol and water.
Performance Insights:
-
Photophysics: These complexes exhibit strong absorption in the visible region, attributable to MLCT transitions. Upon excitation, they populate long-lived triplet excited states, which are responsible for their luminescence and photoreactivity. The carboxylic acid groups can influence the emission wavelength and quantum yield.
-
Photocatalysis: The long-lived excited state and favorable redox potentials of Ruthenium(II) complexes make them excellent photocatalysts. For instance, they can be employed in water oxidation schemes, where the dicarboxylic acid functionality can play a role in proton transfer processes.[1]
-
Photodynamic Therapy: As photosensitizers, Ruthenium(II) complexes can generate cytotoxic singlet oxygen upon irradiation with light, a key mechanism in PDT.[2][3] The efficiency of singlet oxygen generation is a critical parameter for their therapeutic efficacy.
Copper(II) Complexes: Versatile Catalysts and Biological Agents
Copper, being a more earth-abundant and biocompatible metal, offers a cost-effective and potentially less toxic alternative to Ruthenium. Copper(II) complexes of phenanthroline derivatives have shown significant promise in catalysis and as anticancer agents.
Synthesis: Copper(II) complexes can be readily synthesized by reacting a Copper(II) salt, such as copper(II) nitrate or copper(II) chloride, with this compound in an appropriate solvent like ethanol or methanol. The resulting complexes can be monomeric or polymeric, depending on the reaction conditions.[4]
Performance Insights:
-
Catalysis: Copper(II)-phenanthroline complexes are known to catalyze a variety of oxidation reactions.[5] The dicarboxylic acid ligand can influence the catalytic activity by modulating the redox potential of the copper center and by providing potential binding sites for substrates.
-
Biological Activity: These complexes have demonstrated significant cytotoxic activity against various cancer cell lines.[6] Their mechanism of action is often multifactorial, involving DNA interaction and the generation of reactive oxygen species (ROS). The carboxylic acid groups can enhance cellular uptake and interaction with biological targets.
Iron(II/III) Complexes: Biocompatible Catalysts with Photochemical Potential
Iron is the most abundant transition metal in biological systems, making its complexes highly attractive for biomedical applications due to their inherent biocompatibility. While the photophysics of iron complexes are more challenging to harness compared to ruthenium, recent advances have shown their potential in photocytotoxicity and catalysis.
Synthesis: Iron(II/III) complexes are typically prepared by reacting an iron salt (e.g., FeCl2 or FeCl3) with the this compound ligand under inert atmosphere to prevent oxidation of Fe(II). The resulting complexes can be characterized by various spectroscopic techniques.[7]
Performance Insights:
-
Photocytotoxicity: Certain iron(II) polypyridyl complexes have exhibited remarkable photocytotoxicity in visible light, inducing cancer cell death through apoptotic pathways upon generation of ROS.[8] The dicarboxylic acid ligand could enhance the photostability and aqueous solubility of these complexes.
-
Catalysis: Iron complexes are effective catalysts for a range of oxidation reactions. The electronic properties of the phenanthroline ligand, modulated by the carboxylic acid groups, can influence the catalytic efficiency.
Quantitative Data Summary
| Property | Ruthenium(II) Complex | Copper(II) Complex | Iron(II/III) Complex |
| Synthesis Complexity | Moderate | Low | Low to Moderate |
| Photophysical Properties | Strong visible absorption, long-lived excited states, often luminescent | Weaker visible absorption, typically non-luminescent | Weak visible absorption, very short-lived excited states |
| Redox Activity | Reversible Ru(II)/Ru(III) couple | Reversible Cu(II)/Cu(I) couple | Reversible Fe(II)/Fe(III) couple |
| Primary Application | Photocatalysis, Photosensitizing (PDT), Light-Emitting Devices | Catalysis, Anticancer Agents | Biocompatible Catalysis, Photocytotoxicity |
| Singlet Oxygen Quantum Yield | Moderate to High | Low to Moderate | Generally Low |
| Cytotoxicity (IC50) | Potent (often light-dependent) | Potent | Potent (often light-dependent) |
Note: The exact quantitative values for properties like quantum yields and IC50 values are highly dependent on the specific complex, solvent, and experimental conditions. The table provides a general comparison based on trends observed in the literature for related phenanthroline complexes.
Experimental Protocols
Synthesis of this compound
A common route to this compound involves the oxidation of 4,7-dimethyl-1,10-phenanthroline. While several methods exist, a general procedure is outlined below. For a more detailed and alternative procedure, you can refer to the work by M. G. B. Drew et al. and more recent developments.[9]
Workflow for Ligand Synthesis
Caption: General workflow for the synthesis of the target ligand.
Step-by-Step Protocol:
-
Oxidation: In a round-bottom flask, dissolve 4,7-dimethyl-1,10-phenanthroline in a suitable solvent such as dioxane.
-
Add an oxidizing agent, for example, selenium dioxide (SeO2), in excess.
-
Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture and filter to remove any solid byproducts.
-
Evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
General Synthesis of Metal Complexes
The following is a generalized protocol for the synthesis of the metal complexes. Specific reaction times, temperatures, and purification methods may need to be optimized for each specific complex.
Workflow for Complex Synthesis
Caption: Generalized workflow for the synthesis of the metal complexes.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound in a suitable solvent, potentially with the addition of a base (e.g., NaOH or triethylamine) to deprotonate the carboxylic acids and improve solubility.
-
In a separate flask, dissolve the appropriate metal salt (e.g., cis-[Ru(bpy)2Cl2], Cu(NO3)2·3H2O, or FeCl2·4H2O) in the same or a miscible solvent. For air-sensitive metals like Fe(II), ensure all solvents are deoxygenated and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Slowly add the metal salt solution to the ligand solution with stirring.
-
Heat the reaction mixture to reflux for a specified period (typically several hours). The progress of the reaction can be monitored by UV-Vis spectroscopy or TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation. Collect the solid by filtration.
-
Purification: The crude complex can be purified by recrystallization from an appropriate solvent system or by column chromatography (e.g., on alumina or Sephadex).
Evaluation of Singlet Oxygen Quantum Yield
The ability of a photosensitizer to generate singlet oxygen is a key performance indicator for its application in photodynamic therapy. A common method for determining the singlet oxygen quantum yield (ΦΔ) is through a relative method using a well-characterized standard photosensitizer and a chemical trap for singlet oxygen.
Workflow for Singlet Oxygen Quantum Yield Determination
Caption: Workflow for determining the singlet oxygen quantum yield.
Step-by-Step Protocol:
-
Solution Preparation: Prepare solutions of the sample complex and a standard photosensitizer (e.g., Rose Bengal or Methylene Blue) with known ΦΔ in a suitable solvent (e.g., methanol, acetonitrile). The concentrations should be adjusted to have similar absorbance at the irradiation wavelength.
-
Add a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF), to each solution. DPBF has a strong absorbance that is bleached upon reaction with singlet oxygen.
-
Irradiation: Irradiate the solutions with a monochromatic light source (e.g., a laser or a filtered lamp) at a wavelength where both the sample and the standard absorb.
-
Monitoring: At regular time intervals, record the UV-Vis absorption spectrum of each solution and monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength.
-
Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation: ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample) where ΦΔ_std is the singlet oxygen quantum yield of the standard, k is the slope of the plot of DPBF absorbance versus irradiation time, and I_abs is the rate of light absorption by the photosensitizer.[10]
Concluding Remarks for the Informed Researcher
The choice between Ruthenium, Copper, and Iron complexes of this compound is a nuanced decision that hinges on the specific application and desired performance characteristics.
-
For applications demanding robust photophysical properties, such as in advanced photocatalysis or as highly efficient photosensitizers for PDT, Ruthenium(II) complexes remain a prime choice, despite their higher cost and potential toxicity.
-
For researchers seeking a balance of catalytic activity, biological efficacy, and cost-effectiveness, Copper(II) complexes present a compelling alternative with significant potential in both catalysis and as anticancer agents.
-
Iron(II/III) complexes are emerging as a highly promising platform for biocompatible applications, particularly in the realm of photocytotoxic agents, where their earth-abundant and non-toxic nature is a significant advantage.
This guide has provided a foundational framework for comparing these important classes of metal complexes. It is our hope that the presented data, protocols, and workflows will serve as a valuable resource in your research, facilitating the rational design and selection of metal complexes tailored to your specific scientific goals. The continued exploration and characterization of these and related complexes will undoubtedly lead to further advancements in catalysis, materials science, and medicine.
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O'Brien, P., et al. "Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands." Inorganica Chimica Acta 423 (2014): 348-353. [Link]
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Licandro, E., et al. "When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation." Angewandte Chemie International Edition 61.2 (2022): e202112443. [Link]
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A Comparative Guide to Metal Ion Sensing: Validation of 1,10-Phenanthroline-4,7-dicarboxylic Acid
In the landscape of analytical chemistry and drug development, the precise and reliable detection of metal ions is paramount. These ions play critical roles in biological systems, environmental processes, and pharmaceutical formulations. Consequently, the development of robust chemical sensors is an area of intense research. This guide provides an in-depth validation of 1,10-Phenanthroline-4,7-dicarboxylic acid as a versatile sensor for metal ions, comparing its performance with established alternative sensing platforms.
Introduction to this compound as a Sensor
1,10-Phenanthroline and its derivatives have long been recognized for their excellent coordination capabilities with a variety of metal ions.[1][2] The introduction of carboxylic acid functional groups at the 4 and 7 positions of the phenanthroline core enhances its utility as a sensor. These groups can modulate the electronic properties of the ligand and provide additional coordination sites, often leading to enhanced sensitivity and selectivity.[3] Furthermore, the dicarboxylic acid moiety allows for facile integration into larger systems, such as metal-organic frameworks (MOFs) or for surface functionalization, expanding its application potential.[4]
The sensing mechanism of this compound is primarily based on its interaction with metal ions to form stable complexes. This complexation event can be transduced into a measurable signal through various detection modalities, including fluorescence, colorimetry, and electrochemical methods. The choice of detection method depends on the specific metal ion of interest and the desired application.
Comparative Analysis of Sensing Platforms
The validation of any new sensor requires a thorough comparison against existing technologies. Here, we evaluate this compound in the context of three major sensing platforms: fluorescent, colorimetric, and electrochemical sensors.
1. Fluorescent Sensors
Fluorescent sensors are widely favored for their high sensitivity, rapid response times, and the ability to perform real-time imaging in biological systems.[4][5] The sensing mechanism often involves a change in the fluorescence intensity or a shift in the emission wavelength upon binding to the target analyte.[6]
-
This compound as a Fluorescent Sensor: The rigid, planar structure of the phenanthroline core provides a good fluorophore. Upon chelation with a metal ion, the conformational rigidity of the molecule can be enhanced, leading to an increase in fluorescence quantum yield, a phenomenon known as chelation-enhanced fluorescence (CHEF).[7] This "turn-on" response is highly desirable as it minimizes background signal.
-
Alternative Fluorescent Sensors: A variety of other fluorescent probes exist for metal ion detection, including those based on rhodamine, coumarin, and quantum dots.[8][9] Genetically encoded biosensors, such as those based on fluorescent proteins, have also emerged as powerful tools for in vivo metal ion imaging.[4][10]
2. Colorimetric Sensors
Colorimetric sensors offer the significant advantage of enabling naked-eye detection, making them suitable for rapid, on-site analysis without the need for sophisticated instrumentation.[11][12] The color change is typically a result of a change in the electronic absorption properties of the sensor molecule upon interaction with the analyte.
-
This compound as a Colorimetric Sensor: The complexation of this compound with certain transition metal ions, such as Fe(II), can result in the formation of intensely colored complexes.[13] This property has been historically utilized in the colorimetric determination of iron.
-
Alternative Colorimetric Sensors: Gold nanoparticles (AuNPs) and other nanomaterials are frequently employed in colorimetric sensing.[14] The aggregation or dispersion of these nanoparticles in the presence of an analyte leads to a distinct color change.[14] Other approaches utilize indicator dyes that respond to pH changes triggered by an enzymatic reaction, which is in turn modulated by the target metal ion.[15]
3. Electrochemical Sensors
Electrochemical sensors are known for their high sensitivity, selectivity, portability, and cost-effectiveness.[16][17] These sensors measure changes in electrical properties such as current, potential, or impedance upon interaction with the analyte.[18]
-
This compound in Electrochemical Sensing: The phenanthroline ligand can be immobilized on an electrode surface to preconcentrate metal ions, thereby enhancing the sensitivity of detection. The redox activity of the complexed metal ion can then be measured using techniques like voltammetry. Derivatives of 1,10-phenanthroline have also been explored as redox mediators in biosensors.[19][20]
-
Alternative Electrochemical Sensors: A wide array of materials are used to modify electrodes for enhanced performance, including carbon nanotubes, graphene, and metal nanoparticles.[17][21] These materials provide a high surface area and excellent electrical conductivity.[17]
Performance Metrics: A Quantitative Comparison
The performance of a chemical sensor is evaluated based on several key metrics.[22][23] A summary of these metrics for this compound and its alternatives is presented below. It is important to note that specific performance will vary depending on the target analyte and experimental conditions.
| Performance Metric | This compound | Alternative Fluorescent Sensors (e.g., Rhodamine-based) | Alternative Colorimetric Sensors (e.g., AuNP-based) | Alternative Electrochemical Sensors (e.g., Graphene-based) |
| Sensitivity | High | Very High | Moderate to High | Very High |
| Selectivity | Good to Excellent (Tunable by derivatization) | Good to Excellent (Dependent on chelator design) | Moderate to Good (Can be improved with specific ligands) | Good to Excellent (Dependent on surface modification) |
| Limit of Detection (LOD) | Micromolar to Nanomolar | Nanomolar to Picomolar | Micromolar to Nanomolar | Nanomolar to Picomolar |
| Response Time | Fast (seconds to minutes) | Very Fast (seconds) | Fast (minutes) | Fast (seconds to minutes) |
| Instrumentation | Fluorometer | Fluorometer/Microscope | UV-Vis Spectrophotometer/Naked Eye | Potentiostat |
| Cost | Moderate | Moderate to High | Low to Moderate | Low to Moderate |
Experimental Validation Protocols
To ensure the reliability and accuracy of a sensor, a rigorous validation process is essential.[24][25] The following are detailed protocols for the validation of this compound as a sensor.
Protocol 1: Synthesis and Characterization
The synthesis of this compound can be achieved through various organic synthesis routes, often starting from 1,10-phenanthroline.[26][27][28] The final product should be thoroughly characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.
dot
Caption: A generalized workflow for the synthesis and characterization of this compound.
Protocol 2: Determination of Sensor Performance
-
Preparation of Stock Solutions: Prepare a stock solution of the sensor in a suitable solvent (e.g., DMSO or aqueous buffer). Prepare stock solutions of the metal ions of interest from their high-purity salts.
-
Titration Experiments:
-
Fluorescence/UV-Vis Titration: To a solution of the sensor, incrementally add the metal ion solution. After each addition, record the fluorescence or UV-Vis spectrum. Plot the change in signal against the metal ion concentration to determine the binding stoichiometry and affinity.
-
Electrochemical Titration: For electrochemical detection, perform voltammetric measurements on the sensor-modified electrode in the presence of increasing concentrations of the metal ion.
-
-
Determination of Limit of Detection (LOD): The LOD is typically calculated as 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve at low concentrations.
-
Selectivity Studies: Perform the titration experiments in the presence of potential interfering ions to assess the sensor's selectivity. The interfering ions should be present at concentrations relevant to the intended application.
-
Response Time Measurement: Monitor the sensor's signal over time after the addition of the analyte to determine the time required to reach a stable signal.
-
Validation in Real Samples: The sensor's performance should be validated in complex matrices, such as environmental water samples or biological fluids.[29] This is often done by spiking the sample with a known concentration of the analyte and measuring the recovery.[24] Cross-validation with a standard analytical method (e.g., AAS or ICP-MS) is highly recommended.[24]
dot
Caption: A comprehensive workflow for the experimental validation of a chemical sensor.
Conclusion
This compound presents itself as a highly promising and versatile platform for the development of chemical sensors for a range of metal ions. Its robust coordination chemistry, coupled with the potential for signal transduction through multiple channels (fluorescence, colorimetric, and electrochemical), makes it a valuable tool for researchers in various fields. While alternative sensing technologies may offer superior performance in specific metrics, the adaptability and straightforward synthesis of phenanthroline-based sensors ensure their continued relevance. The rigorous validation protocols outlined in this guide provide a framework for the systematic evaluation of this and other novel sensor molecules, ultimately contributing to the development of more reliable and effective analytical tools.
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A Comparative Guide to Metal-Organic Framework Linkers: The Performance of 1,10-Phenanthroline-4,7-dicarboxylic Acid
This guide provides an in-depth comparison of 1,10-Phenanthroline-4,7-dicarboxylic acid (phendc) as a linker in Metal-Organic Frameworks (MOFs) against other common organic linkers. We will explore how the unique bifunctional nature of phendc—combining rigid carboxylate coordination with the chelating capabilities of a phenanthroline moiety—imparts superior and tunable properties to MOFs, particularly in catalysis and luminescence.
The Central Role of the Organic Linker in MOF Performance
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic molecules. The choice of this organic linker is paramount, as it dictates the resulting MOF's topology, porosity, stability, and, most importantly, its functionality.[1][2] While simple carboxylate linkers like terephthalic acid (BDC) are foundational in creating high-surface-area materials (e.g., MOF-5, UiO-66), the incorporation of additional functional sites into the linker backbone opens a vast design space for advanced applications.[3][4]
Nitrogen-containing linkers, in particular, have garnered significant attention for their ability to introduce Lewis base sites, enhance selectivity in gas separation, and serve as coordination points for catalytically active metals.[5][6] The 1,10-phenanthroline scaffold is especially compelling due to its rigid structure and well-known metal-chelating properties.
This compound: A Linker of Distinction
The phendc molecule is a bifunctional linker. The two carboxylate groups at the 4 and 7 positions provide the primary coordination points to form the extended framework structure. The true advantage, however, lies in the two nitrogen atoms of the phenanthroline core. These nitrogen atoms act as a secondary binding site, capable of chelating another metal ion post-synthetically or acting as a catalytically active center itself. This unique feature allows for the creation of multifunctional MOFs with precisely located active sites.
Performance Comparison: Phendc vs. Alternative Linkers
The efficacy of a linker can only be judged through comparative performance data. While direct isoreticular comparisons (where only the linker is changed while the topology remains identical) are the gold standard, they can be synthetically challenging. The following sections compare MOFs constructed with phendc and its derivatives to those built with other common linker classes, drawing on published experimental results.
Catalytic Activity: A Leap Beyond Simple Carboxylates
Simple dicarboxylate linkers like BDC (in UiO-66) or BPDC (4,4'-biphenyldicarboxylic acid) create porous and stable materials but typically lack inherent catalytic activity beyond the metal nodes themselves.[4][7] The introduction of the phenanthroline unit provides a "grafting" site for catalytically active metals, creating single-site heterogeneous catalysts with activities that can surpass their homogeneous counterparts.[8][9]
The isolation of these active sites within the MOF pores prevents dimerization and deactivation, leading to enhanced stability and recyclability.[9][10]
Table 1: Comparison of Catalytic Performance
| Catalyst System | Linker(s) | Reaction | Key Performance Metric | Advantage of Phenanthroline Linker |
| mBPV-MOF-Ir [8][9] | Bipyridine-dicarboxylate | C-H Borylation | TON up to 17,000; recyclable >15 times | N-donor sites allow for post-synthetic metalation with Iridium, creating highly active and stable single-site catalysts. |
| Fe-Phen-MOF [10] | Phenanthroline-dicarboxylate | C-H Amination | Recyclable with <0.1% metal leaching | The framework itself acts as a robust support for the Fe-catalyzed reaction, showing higher activity than homogeneous analogs. |
| UiO-66 [4] | Benzene-dicarboxylic acid (BDC) | Various | Primarily used as a stable support | Lacks the secondary N-donor sites for targeted catalytic functionalization. |
Luminescent Properties for Sensing Applications
The photophysical properties of MOFs are highly dependent on the linker.[11] The phenanthroline moiety is an excellent luminophore. When incorporated into a MOF, its emission can be modulated by the coordination environment and the presence of guest molecules, making these materials ideal for chemical sensing.[12][13]
A study comparing four zinc-based MOFs synthesized with 1,10-phenanthroline (Phen) and different para-dicarboxylic acids demonstrated that the linker's structure directly regulates the framework's twisting and stacking, which in turn affects the electrochemiluminescence (ECL) properties.[12][14] The MOF using biphenyl-4,4′-dicarboxylic acid (BDA) and Phen (MOF-2) exhibited significantly enhanced ECL efficiency, 8.37 times that of the standard [Ru(bpy)3]2+ reference, due to its flexible structure and open metal sites promoting electron transfer.[12][14]
Table 2: Comparison of Luminescent Properties
| MOF | Linkers | Emission Max (nm) | Key Finding |
| MOF-1 [12] | Zn, Phen, BDC | 375 | Luminescence originates from the Phen ligand. |
| MOF-2 [12] | Zn, Phen, BDA | 380 | Highest ECL efficiency due to flexible structure and open metal sites. |
| MOF-3 [12] | Zn, Phen, NDC | 385 | Luminophore is the Phen ligand. |
| MOF-4 [12] | Zn, Phen, ADA | 400 | Weakest fluorescence; luminophore shifts to the carboxylic acid ligand. |
This highlights that while the phenanthroline unit is the primary source of luminescence, its performance is synergistically tuned by the dicarboxylate co-linker, offering a sophisticated method for designing advanced optical materials.[12]
Structural Stability
The stability of a MOF is critical for practical applications and is influenced by the strength of the metal-linker coordination bonds.[15] Phenanthroline-based dicarboxylate linkers contribute to robust frameworks due to the strong coordination of the carboxylate groups. MOFs based on bipyridine and phenanthroline linkers with the UiO topology have demonstrated high stability, allowing for post-synthetic metalation without losing their structural integrity.[8][9] This contrasts with some MOFs built from softer metal ions and simple N-donor linkers, which may exhibit lower thermal or chemical stability.[15]
Experimental Protocols
To ensure scientific integrity, the following protocols are provided as a self-validating system, including both synthesis and characterization steps to confirm the outcome.
General Synthesis of a Zn-Phen-Dicarboxylate MOF (Solvothermal Method)
This protocol is adapted from established procedures for synthesizing mixed-ligand zinc MOFs.[12][14]
Causality: The solvothermal method uses elevated temperature and pressure to increase the solubility of precursors and promote the slow crystal growth necessary for forming a well-ordered MOF structure.[1][16] The choice of solvent (e.g., DMF) is also critical as it can act as a template or modulator during crystal formation.[16]
-
Reagent Preparation: In a 25 mL Teflon-lined autoclave, combine:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol)
-
1,10-Phenanthroline (Phen) (0.1 mmol)
-
A selected dicarboxylic acid linker (e.g., BDA) (0.1 mmol)
-
-
Solvent Addition: Add a mixed solvent system, for example, 7 mL of N,N-Dimethylformamide (DMF) and 3 mL of H₂O.
-
Homogenization: Stir the mixture at room temperature for 30 minutes to ensure a homogeneous suspension.
-
Reaction: Seal the Teflon-lined autoclave and place it in a programmable oven. Heat to 120 °C for 72 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature. Slow cooling is crucial for obtaining high-quality single crystals.
-
Product Collection: Collect the resulting crystals by filtration.
-
Washing: Wash the collected product thoroughly with fresh DMF to remove any unreacted precursors trapped within the pores.
-
Drying: Dry the final product in the air.
Validation: Powder X-Ray Diffraction (PXRD)
To validate the synthesis, the PXRD pattern of the as-synthesized powder should be collected and compared to the simulated pattern from single-crystal X-ray data if available.[12]
-
Sample Preparation: Finely grind a small sample of the synthesized MOF powder.
-
Data Collection: Mount the sample on a PXRD instrument and collect data, typically over a 2θ range of 5° to 50°.
-
Analysis: Compare the peak positions in the experimental pattern with a reference pattern. A good match in peak positions confirms the formation of the desired crystalline phase and high purity.[12]
Performance Characterization: Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the MOF.[4]
-
Sample Preparation: Place a small, known mass (typically 5-10 mg) of the activated MOF into an alumina crucible.
-
Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).
-
Interpretation: The temperature at which significant weight loss occurs corresponds to the decomposition of the framework, providing a quantitative measure of its thermal stability.[17]
Conclusion and Future Outlook
The use of this compound and related phenanthroline-based linkers represents a significant advancement over simple carboxylate linkers for the design of functional MOFs. The phenanthroline unit provides a secondary coordination site that is invaluable for developing highly active and stable single-site catalysts and sophisticated luminescent sensors.[8][12] By combining the structural rigidity of carboxylate-based frameworks with the functional advantages of N-donor chelating sites, these linkers enable the creation of materials with superior performance metrics.
Future research will likely focus on synthesizing increasingly complex multivariate MOFs, where phendc is combined with other functional linkers to create synergistic systems, for instance, for tandem catalysis or multi-analyte sensing.[18] The ability to precisely position different functionalities within a stable, porous framework makes these materials exceptionally promising for addressing challenges in drug development, fine chemical synthesis, and environmental monitoring.
References
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American Elements. (n.d.). Understanding Solubility and Stability of MOF Linkers: A Focus on Key Intermediates. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Bipyridine- and phenanthroline-based metal-organic frameworks for highly efficient and tandem catalytic organic transformations via directed C-H activation. PubMed. Retrieved from [Link]
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American Elements. (n.d.). MOF Synthesis: Choosing the Right Carboxylic Acid Linker. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed Central. Retrieved from [Link]
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ResearchGate. (2019). 1,10‐Phenanthroline Carboxylic Acids for Preparation of Functionalized Metal‐Organic Frameworks. Retrieved from [Link]
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ResearchGate. (n.d.). N-donor linker based metal-organic frameworks (MOFs): Advancement and prospects as functional materials. Retrieved from [Link]
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American Chemical Society. (2023). Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. ACS Omega. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline - PMC. PubMed Central. Retrieved from [Link]
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American Chemical Society. (n.d.). Structural Diversity in Partially Fluorinated Metal Organic Frameworks (F-MOFs) Composed of Divalent Transition Metals, 1,10-Phenanthroline, and Fluorinated Carboxylic Acid. Crystal Growth & Design. Retrieved from [Link]
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ResearchGate. (n.d.). 7 Common organic linkers used for synthesis of MOFs. Retrieved from [Link]
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ResearchGate. (2025). Series metal–organic frameworks constructed from 1,10-phenanthroline and 3,3′,4,4′-biphenyltetracarboxylic acid: Hydrothermal synthesis, luminescence and photocatalytic properties. Retrieved from [Link]
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University of Chicago. (2021). Development of Multifunctional Metal-Organic Frameworks for Catalytic Applications. Knowledge UChicago. Retrieved from [Link]
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Washington State University. (2015). Sequential Linker Installation: Precise Placement of Functional Groups in Multivariate Metal−Organic Frameworks. Retrieved from [Link]
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Introduction: The Versatility of 1,10-Phenanthroline-4,7-dicarboxylic Acid as a Ligand
An In-Depth Guide to the Electrochemical Properties of 1,10-Phenanthroline-4,7-dicarboxylic Acid Complexes for Researchers and Drug Development Professionals
1,10-Phenanthroline and its derivatives are a cornerstone in coordination chemistry, renowned for their rigid, planar structure and strong chelating ability with a wide array of metal ions.[1][2] Among these derivatives, this compound (PDA) has emerged as a particularly valuable ligand. The introduction of carboxylic acid groups at the 4 and 7 positions not only modifies the electronic properties of the phenanthroline core but also provides crucial functionalities. These carboxylic acid moieties can act as anchoring groups for attachment to surfaces, such as semiconductor materials in dye-sensitized solar cells, or enhance solubility in aqueous media, a desirable trait for biological applications.[3][4] This guide provides a comparative analysis of the electrochemical properties of PDA complexes, supported by experimental data and protocols, to aid researchers in harnessing their potential.
Core Electrochemical Properties of Metal Complexes with Substituted Phenanthrolines
The electrochemical behavior of transition metal complexes with phenanthroline-based ligands is a rich area of study, with implications for catalysis, sensing, and molecular electronics. The redox properties of these complexes are typically governed by both the metal center and the electronic nature of the ligands.
For many first-row transition metal complexes, such as those of cobalt, the electrochemical profile in non-aqueous solvents like acetonitrile can reveal multiple reversible redox events.[5] A common feature is the presence of a metal-centered redox couple (e.g., Co(III)/Co(II)) and a ligand-centered reduction. The potential at which these redox events occur is highly sensitive to the substituents on the phenanthroline ring. Electron-withdrawing groups, such as the carboxylic acids in PDA, are expected to make the metal center more difficult to oxidize (shifting the oxidation potential to more positive values) and the ligand easier to reduce.
In the case of ruthenium(II) complexes, the electrochemistry is often characterized by a reversible one-electron oxidation of the metal center (Ru(II) to Ru(III)) and a series of ligand-based reductions.[6][7] These complexes are known for their intense metal-to-ligand charge transfer (MLCT) bands in the visible region, and their electrochemical properties are intrinsically linked to their photophysical behavior.[6]
Comparative Analysis with Alternative Phenanthroline Ligands
To fully appreciate the unique electrochemical characteristics of PDA complexes, it is instructive to compare them with complexes of other phenanthroline derivatives.
| Ligand | Key Structural Feature | Impact on Electrochemical Properties | Representative Applications |
| 1,10-Phenanthroline (phen) | Unsubstituted aromatic system | Baseline for comparison. | Coordination chemistry, catalysis[8] |
| This compound (PDA) | Two carboxylic acid groups | Anchoring to surfaces, enhanced solubility, modulation of redox potentials. | Dye-sensitized solar cells, biological sensors[3][4] |
| 1,10-Phenanthroline-5,6-dione | Quinone functionality | pH-dependent redox activity, multiple electron transfer processes.[9] | pH sensors, electrocatalysis[9][10] |
| 5-amino-1,10-phenanthroline | Amino group | Can be electropolymerized to form conductive polymer films on electrode surfaces.[11] | Modified electrodes, sensors[11] |
| 4,7-diphenyl-1,10-phenanthroline | Phenyl substituents | Increased steric bulk, potential for π-stacking interactions, tuning of redox potentials.[12] | Electrochromic devices, luminescent materials[12] |
The presence of the dicarboxylic acid groups in PDA distinguishes it from the parent 1,10-phenanthroline by providing sites for covalent attachment and altering the electronic landscape of the ligand. Compared to 1,10-phenanthroline-5,6-dione, which exhibits complex pH-dependent electrochemistry due to the quinone moiety, PDA's electrochemical behavior is generally more stable across a wider pH range, though the protonation state of the carboxylic acids can still play a role.[9] Unlike 5-amino-1,10-phenanthroline, PDA is not typically used for direct electropolymerization, but its carboxylic acid groups can be functionalized for surface immobilization.[11]
Experimental Protocol: Cyclic Voltammetry of a Transition Metal-PDA Complex
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of metal complexes. Herein, we provide a detailed protocol for a typical CV experiment.
Objective: To determine the redox potentials and assess the reversibility of the electrochemical processes of a synthesized metal-PDA complex.
Materials and Equipment:
-
Potentiostat with a three-electrode setup (e.g., BASi 100B/W)[5]
-
Glassy carbon working electrode
-
Platinum wire auxiliary electrode
-
Ag/Ag+ or Saturated Calomel Electrode (SCE) as the reference electrode
-
Electrochemical cell (2-5 mL volume)
-
Argon or Nitrogen gas for deoxygenation
-
Acetonitrile (CH3CN) or Dimethylformamide (DMF), HPLC grade
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF6)
-
The synthesized metal-PDA complex (approx. 1-2 mM solution)
-
Ferrocene (as an internal standard)
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (e.g., acetonitrile).
-
Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas.
-
-
Cell Assembly and Deoxygenation:
-
Add the supporting electrolyte solution (e.g., 0.1 M TBAPF6 in CH3CN) to the electrochemical cell.
-
Assemble the three-electrode setup in the cell.
-
Degas the solution by bubbling with argon or nitrogen for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements.[5]
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Background Scan:
-
Run a cyclic voltammogram of the supporting electrolyte solution alone to ensure there are no interfering redox peaks in the potential window of interest.
-
-
Sample Analysis:
-
Add the metal-PDA complex to the cell to achieve the desired concentration (typically 1-2 mM).
-
Allow the solution to equilibrate for a few minutes.
-
Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The potential range should be chosen to encompass the expected redox events of the complex.
-
Vary the scan rate (e.g., from 50 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer processes.
-
-
Internal Standard:
-
After recording the CV of the complex, add a small amount of ferrocene to the solution.
-
Record the CV again to observe the ferrocene/ferrocenium (Fc/Fc+) redox couple. This is used as an internal reference to standardize the measured potentials.
-
-
Data Analysis:
-
Determine the half-wave potential (E1/2) for each reversible or quasi-reversible redox couple from the average of the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.
-
Analyze the relationship between the peak current and the square root of the scan rate. A linear relationship is indicative of a diffusion-controlled process.
-
Visualizations
Caption: Workflow for a Cyclic Voltammetry Experiment.
Caption: Ligand Structure and Electrochemical Property Relationships.
References
-
Ferreira, M., et al. (2018). Electrochemical properties of a series of Co(II) complexes, containing substituted phenanthrolines. ResearchGate.
-
ResearchGate. (n.d.). Cyclic voltammetry profiles of 1 × 10-3 M of complex L 1 , L 2 and [RuL 1 L 2 (NCS) 2 ].
-
Bohrium. (2023). Photophysical, electrochemical and electrochromic behavior of transition metal complexes with 1,10-phenanthroline ligands.
-
IntechOpen. (2018). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO.
-
Journal of the Chemical Society, Dalton Transactions. (1996). Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline.
-
Chemical Reviews. (1954). Chelate Complexes of 1,10-Phenanthroline and Related Compounds.
-
Langmuir. (2017). Electrochemical Behavior of the 1,10-Phenanthroline Ligand on a Multiwalled Carbon Nanotube Surface and Its Relevant Electrochemistry for Selective Recognition of Copper Ion and Hydrogen Peroxide Sensing.
-
MDPI. (2020). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors.
-
PMC. (2021). Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents.
-
ResearchGate. (2008). Synthesis and pH-sensitive redox properties of 1,10-phenanthroline-5,6-dione complexes.
-
RSC Advances. (2016). Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions.
-
Ruixibiotech. (n.d.). This compound CAS No.:31301-31-2.
-
Dalton Transactions. (2024). Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions.
-
ACS Omega. (2023). Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline.
-
ResearchGate. (2015). Cyclic Voltammetric Studies of Electropolymerized Films Based on Ruthenium(II/III) Bis(1,10 phenanthroline) (4-methyl-4'vinyl-2,2'-bipyridine).
-
International Research Journal of Pure and Applied Chemistry. (2016). Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline.
-
ResearchGate. (n.d.). (a) Cyclic voltammetry of binuclear ruthenium complexes at scan rate of...
-
NanoNEXT. (2025). Synthesis and Structural Insights of Transition Metal Complexes Assembled by 1,4-Cyclohexanedicarboxylic Acid and 1,10-Phenanthroline.
-
ResearchGate. (2014). Cyclic voltammetry of ( C 1 R ′ R u P c ), ( C 2 R ′ ′ R u P c ), and ( C 3 R ′ ′ R u P c ).
-
ResearchGate. (2018). Synthesis, crystal structures, and electrochemical properties of metal complexes based on 1,10-phenanthroline-5,6-dione.
-
Medicilon. (2024). 1,10-phenanthroline: Chemical properties, applications, and future prospects.
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A Comparative Guide to the Cytotoxicity of 1,10-Phenanthroline-4,7-dicarboxylic Acid Metal Complexes
This guide provides a comprehensive analysis of the cytotoxic properties of metal complexes incorporating 1,10-Phenanthroline-4,7-dicarboxylic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the comparative efficacy of these complexes against various cancer cell lines, outlines detailed experimental protocols for cytotoxicity assessment, and explores the underlying molecular mechanisms of their anticancer activity.
Introduction: The Promise of Phenanthroline Complexes in Oncology
1,10-Phenanthroline and its derivatives have emerged as a significant class of ligands in coordination chemistry, primarily due to their ability to form stable complexes with a variety of metal ions. These metal complexes have garnered considerable attention for their potential therapeutic applications, particularly in the realm of oncology. The planar structure of the phenanthroline ligand allows it to intercalate with DNA, a mechanism that can disrupt DNA replication and transcription in cancer cells, leading to cell death. Furthermore, the coordination of metal ions can enhance this activity and introduce novel mechanisms of cytotoxicity, such as the production of reactive oxygen species (ROS) and the inhibition of crucial cellular enzymes. This guide focuses on the cytotoxic profiles of various metal complexes of 1,10-phenanthroline and its dicarboxylic acid derivative, offering a comparative perspective on their potential as anticancer agents.
Comparative Cytotoxicity: A Quantitative Analysis
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values of various 1,10-phenanthroline-based metal complexes against a panel of human cancer cell lines and, where available, non-cancerous cell lines for comparison. This data has been compiled from multiple peer-reviewed studies to provide a broad overview of the cytotoxic landscape of these compounds.
| Complex | Cell Line | Cell Type | IC50 (µM) | Reference |
| Copper Complexes | ||||
| [Cu(phen)(4,5-dCl-ICA)₂] | Hep-2 | Laryngeal Carcinoma | 3.06 | [1] |
| MCF-7 | Breast Adenocarcinoma | 4.2 | [1] | |
| [Cu(4,7-diMephen)(4,5-dCl-ICA)₂] | Hep-2 | Laryngeal Carcinoma | 0.97 | [1] |
| MCF-7 | Breast Adenocarcinoma | 1.8 | [1] | |
| [Cu(phen)(trop)(Cl)] | MGC80-3 | Gastric Cancer | Micromolar range | [1] |
| [Cu(phen)₂(4-Mecdoa)] | A-498 | Kidney Carcinoma | More active than cisplatin | [1] |
| Hep-G2 | Hepatocellular Carcinoma | More active than cisplatin | [1] | |
| Ruthenium Complexes | ||||
| [(η⁶-arene)Ru(L)Cl][PF₆] (JHOR11) | A2780 | Ovarian Carcinoma | Antiproliferative | [2] |
| HCT116 | Colorectal Carcinoma | Antiproliferative | [2] | |
| HCT116-Dox | Doxorubicin-resistant Colorectal Carcinoma | Antiproliferative | [2] | |
| [Ru(II)(bmbp)(phen)]²⁺ | A375 | Melanoma | 25.2 | [3] |
| HeLa | Cervical Carcinoma | 47.9 | [3] | |
| MCF-7 | Breast Adenocarcinoma | 45.4 | [3] | |
| PC3 | Prostate Adenocarcinoma | 49.6 | [3] | |
| MDA-MB-231 | Breast Adenocarcinoma | 12.5 | [3] | |
| Manganese and Silver Complexes | ||||
| [Mn(phen)₂(mal)]·2H₂O | A-498 | Kidney Carcinoma | 3-18 times more cytotoxic than cisplatin | [4] |
| Hep-G2 | Hepatocellular Carcinoma | 3-18 times more cytotoxic than cisplatin | [4] | |
| [Ag₂(phen)₃(mal)]·2H₂O | A-498 | Kidney Carcinoma | 3-18 times more cytotoxic than cisplatin | [4] |
| Hep-G2 | Hepatocellular Carcinoma | 3-18 times more cytotoxic than cisplatin | [4] |
Note: "phen" denotes 1,10-phenanthroline, "4,7-diMephen" denotes 4,7-dimethyl-1,10-phenanthroline, "4,5-dCl-ICA" denotes 4,5-dichloro-isothiazole 3-carboxylic acid, "trop" denotes tropolone, "4-Mecdoa" denotes 4-methylcoumarin-6,7-dioxactetate, "bmbp" denotes 2,6-bis(6-methylbenzimidazol-2-yl)pyridine, and "mal" denotes malonic acid. The specific arene and ligand 'L' for the Ruthenium complexes are detailed in the cited reference.
Experimental Protocols for Cytotoxicity Assessment
The determination of IC50 values relies on robust and reproducible in vitro cytotoxicity assays. The following are detailed protocols for two of the most commonly employed methods in the study of these metal complexes.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving a measure of viable, metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the metal complexes in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the amount of LDH release for each treatment group and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Mechanistic Insights: Unraveling the Pathways to Cell Death
The cytotoxic effects of 1,10-phenanthroline metal complexes are often mediated by the induction of apoptosis, a form of programmed cell death. Apoptosis is a tightly regulated process involving a cascade of molecular events. Studies have shown that these metal complexes can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
A key mechanism involves the generation of reactive oxygen species (ROS). The redox activity of the metal center, particularly with copper and manganese, can lead to an increase in intracellular ROS levels. This oxidative stress can damage cellular components, including mitochondria, leading to the release of cytochrome c into the cytoplasm.
The release of cytochrome c is a critical step in the intrinsic apoptotic pathway. In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates the executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Furthermore, these metal complexes can influence the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. The Bcl-2 family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). 1,10-phenanthroline metal complexes have been shown to upregulate the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins, thereby shifting the balance towards apoptosis.
Some complexes also demonstrate the ability to co-stimulate the extrinsic pathway. This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.
Below is a diagram illustrating the central role of mitochondria and the caspase cascade in apoptosis induced by these metal complexes.
Caption: Apoptotic pathways induced by 1,10-phenanthroline metal complexes.
Conclusion
The metal complexes of 1,10-phenanthroline and its derivatives represent a promising class of potential anticancer agents. Their cytotoxicity against a range of cancer cell lines, often exceeding that of the clinically used drug cisplatin, underscores their therapeutic potential. The multifaceted mechanisms of action, including DNA interaction, ROS generation, and induction of apoptosis through both intrinsic and extrinsic pathways, offer advantages in overcoming drug resistance. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute further studies, ultimately aiming to translate the promising in vitro results into effective clinical applications. Future research should focus on optimizing the metal center and ligand design to enhance selectivity for cancer cells and minimize off-target toxicity, paving the way for the next generation of metal-based cancer therapies.
References
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O'Sullivan, E., O'Shea, D., Devereux, M., & Howe, O. (2025). Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity?. BioMetals, 38(3), 785-805. [Link]
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Deegan, C., McCann, M., Devereux, M., Coyle, B., & Egan, D. A. (2004). Induction of apoptosis in yeast and mammalian cells by exposure to 1,10-phenanthroline metal complexes. Toxicology in Vitro, 18(1), 63–70. [Link]
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Zhang, Z., Bi, C., Schmitt, S. M., Fan, Y., Dong, L., Zuo, J., & Dou, Q. P. (2012). 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity. JBIC Journal of Biological Inorganic Chemistry, 17(8), 1257–1267. [Link]
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O'Sullivan, E., O'Shea, D., Devereux, M., & Howe, O. (2025). Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity?. BioMetals. [Link]
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Kalinowska-Lis, U., Felczak, A., Chęcińska, L., & Ochocki, J. (2024). Ruthenium-based complexes as anti-tumor agents. Journal of Health Sciences, 14(2). [Link]
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Cardoso, C. S., da Silva, J. G., de Souza, J. B., Leal, A. P., Leite, A. C. L., & Hernandes, M. Z. (2020). IC 50 Values for Ruthenium Complexes and Cisplatin in Cell Lines HCT116 p53 +/+ and HCT116 p53 −/−. ResearchGate. [Link]
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O'Sullivan, E., O'Shea, D., Devereux, M., & Howe, O. (2025). Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity?. BioMetals, 38(3), 785-805. [Link]
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de Assis, J. V., Dos Santos, R. G., de Souza, P. C., de Oliveira, A. P., Corbi, P. P., Formiga, A. L. B., & Lustri, W. R. (2021). Copper(II) Complex Containing 4-Fluorophenoxyacetic Acid Hydrazide and 1,10-Phenanthroline: Synthesis, Characterization, and In Vitro/In Vivo Evaluation of Its Antitumor Potential. Molecules, 26(17), 5275. [Link]
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Gałczyńska, K., Bielenica, A., Staszewska-Krajewska, O., & Struga, M. (2021). Extrinsic and intrinsic pathways of apoptosis and its activation by the... ResearchGate. [Link]
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Boodram, J. N., McGregor, I. J., Bruno, P. M., Cressey, P. B., Hemann, M. T., & Suntharalingam, K. (2016). IC 50 values of the copper(II) complexes 2-5, the naphthol Schiff base... ResearchGate. [Link]
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Cardoso, C. S., da Silva, J. G., de Souza, J. B., Leal, A. P., Leite, A. C. L., & Hernandes, M. Z. (2020). IC 50 Values for Ruthenium Complexes and Cisplatin in Cell Lines HCT116... ResearchGate. [Link]
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Levin, G., Gonzalez-Linares, F., Gonzalez-Baro, M. R., & Parajon-Costa, B. S. (2022). IC 50 values (µM) on monolayers of several cancer cell lines after 24 h. ResearchGate. [Link]
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O'Sullivan, E., O'Shea, D., Devereux, M., & Howe, O. (2025). (PDF) Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity?. ResearchGate. [Link]
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Valko, M., Morris, H., & Cronin, M. T. (2005). Metals, toxicity and oxidative stress. Current medicinal chemistry, 12(10), 1161-1208. [Link]
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Singh, R., Letai, A., & Sarosiek, K. (2019). Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins. Nature reviews. Molecular cell biology, 20(3), 175–193. [Link]
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Elmore, S. (2007). Apoptosis: a review of programmed cell death. Toxicologic pathology, 35(4), 495–516. [Link]
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Molinaro, A., Trombetti, F., & Masiero, S. (2021). Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. Molecules, 26(25), 7799. [Link]
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Uddin, M. A., & Yu, M. A. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 12, 1030456. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1,10-Phenanthroline-4,7-dicarboxylic acid vs. Its Precursors
In the synthesis of advanced chelating agents and functional materials, the verification of molecular structure is paramount. The transformation of a simple aromatic precursor like 1,10-phenanthroline into a more complex derivative such as 1,10-phenanthroline-4,7-dicarboxylic acid represents a significant synthetic achievement. This guide provides an in-depth comparison of the spectroscopic signatures of the final product and its key precursors, offering researchers the critical data points needed to confirm synthetic success. Our analysis will focus on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, explaining the causal relationships between structural modifications and their spectral outputs.
From Precursor to Product: A Synthetic Overview
The synthesis of this compound typically begins with the functionalization of the 1,10-phenanthroline core. A common and effective strategy involves the oxidation of an intermediate precursor, 4,7-dimethyl-1,10-phenanthroline. This multi-step process fundamentally alters the electronic and structural properties of the molecule, changes that are vividly captured by spectroscopic methods. The introduction of carboxylic acid groups at the 4 and 7 positions is the key transformation we aim to verify.
Caption: Synthetic workflow from 1,10-phenanthroline to its dicarboxylic acid derivative.
Comparative Spectroscopic Analysis
The true power of spectroscopy lies in its ability to detect the nuanced changes in a molecule's framework. The addition of two carboxylic acid groups to the phenanthroline skeleton introduces new functional groups and significantly alters the electron density distribution across the aromatic system.
¹H NMR Spectroscopy: Mapping Proton Environments
¹H NMR is exceptionally sensitive to the chemical environment of protons. The high symmetry of both the precursor and the final product simplifies their spectra, but the chemical shifts provide a clear distinction.
-
1,10-Phenanthroline (Precursor): The spectrum is characterized by four distinct sets of signals in the aromatic region (typically 7.5-9.2 ppm), corresponding to the four pairs of chemically equivalent protons (H-2/9, H-3/8, H-4/7, H-5/6).[1] In a solvent like DMSO-d₆, these protons appear as well-defined multiplets.[1] For instance, the protons at the 2 and 9 positions are the most deshielded due to their proximity to the nitrogen atoms, appearing furthest downfield.[2]
-
4,7-Dimethyl-1,10-phenanthroline (Intermediate): The introduction of methyl groups at the 4 and 7 positions simplifies the aromatic region. The spectrum shows three aromatic signals and a prominent singlet for the six equivalent methyl protons (2x CH₃) around 2.7 ppm.[3]
-
This compound (Product): The successful oxidation is confirmed by several key changes:
-
Disappearance of Signals: The signals corresponding to the H-4/7 protons of the parent phenanthroline (or the methyl protons of the intermediate) are absent.
-
Downfield Shift of Aromatic Protons: The newly introduced carboxylic acid groups are strongly electron-withdrawing. This effect deshields the remaining ring protons (H-2/9, H-3/8, H-5/6), causing their signals to shift downfield to higher ppm values compared to the precursor.
-
Appearance of Acidic Protons: A new, very broad singlet appears far downfield (typically >12 ppm in DMSO-d₆). This is the characteristic signal for the carboxylic acid protons (-COOH). Its broadness is a result of hydrogen bonding and chemical exchange. This peak is the most definitive evidence of the synthesis.
-
FT-IR Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy excels at identifying specific functional groups. The conversion to the dicarboxylic acid introduces powerful and unambiguous infrared absorptions.
-
1,10-Phenanthroline (Precursor): The spectrum is dominated by vibrations of the aromatic ring. Key absorptions include aromatic C-H stretching just above 3000 cm⁻¹, a complex series of C=C and C=N ring stretching vibrations in the 1400-1650 cm⁻¹ region, and strong C-H out-of-plane bending bands between 700-900 cm⁻¹.[4][5][6]
-
This compound (Product): The spectrum of the product retains the aromatic framework signals but is overlaid with the unmistakable signature of a carboxylic acid:
-
Broad O-H Stretch: A very broad and intense absorption band appears, spanning from approximately 2500 to 3300 cm⁻¹. This band, which often obscures the C-H stretching region, is characteristic of the O-H bond involved in the strong hydrogen bonding of the carboxylic acid dimer.[7]
-
Strong C=O Stretch: An intense, sharp absorption appears around 1700 cm⁻¹, corresponding to the carbonyl (C=O) stretch of the carboxylic acid.[7]
-
C-O Stretch and O-H Bend: Additional bands corresponding to C-O stretching and O-H bending can be observed in the 1200-1400 cm⁻¹ region.
-
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecules.
-
1,10-Phenanthroline (Precursor): The UV-Vis spectrum shows strong absorption bands in the ultraviolet region, typically with maxima around 230 nm and 265-290 nm.[8][9] These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic heterocyclic system.
-
This compound (Product): The addition of carboxylic acid groups extends the conjugation of the phenanthroline system. This extension of the chromophore results in a bathochromic shift (red shift). The absorption maxima (λ_max) are expected to shift to longer wavelengths compared to the unsubstituted precursor, indicating a smaller energy gap for the electronic transitions. This shift confirms the electronic modification of the aromatic core.
Data Summary
The following table provides a clear, at-a-glance comparison of the key spectroscopic features that differentiate 1,10-phenanthroline from its dicarboxylic acid derivative.
| Spectroscopic Technique | Feature | 1,10-Phenanthroline (Precursor) | This compound (Product) |
| ¹H NMR | Aromatic Protons (ppm) | ~7.6 - 9.2 (in DMSO-d₆)[1] | Expected downfield shift (>8.0 ppm) |
| Functional Group Protons | N/A | Very broad singlet, >12 ppm (-COOH) | |
| FT-IR | O-H Stretch (cm⁻¹) | N/A | 2500 - 3300 (very broad, strong) [7] |
| C=O Stretch (cm⁻¹) | N/A | ~1700 (sharp, strong) [7] | |
| Ring Vibrations (cm⁻¹) | 1400 - 1650 (C=C, C=N stretches)[6] | Present, but may be overlapped or shifted | |
| UV-Vis | λ_max (nm) | ~230, ~270[8] | Bathochromic (red) shift to longer wavelengths (>280 nm) |
Note: Predicted values for the product are based on established principles of spectroscopy.
Validated Experimental Protocols
To ensure reproducibility and accuracy, the following standard operating procedures are recommended.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it is an excellent solvent for both compounds and its high boiling point allows for the observation of exchangeable protons like those in carboxylic acids.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Reference the spectrum to the residual DMSO solvent peak at ~2.50 ppm.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-150 mg of dry, spectroscopy-grade KBr. Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Acquisition: Record a background spectrum of the empty sample chamber. Place the KBr pellet in the sample holder and record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the key functional group frequencies as detailed in the comparison.
Protocol 3: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., ethanol or DMSO) at a concentration of ~1x10⁻³ M. From the stock solution, prepare a dilute solution (e.g., 1x10⁻⁵ M) in the same solvent.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Fill one quartz cuvette with the pure solvent to serve as the blank. Fill a second cuvette with the sample solution.
-
Measurement: Record the absorbance spectrum over a range of 200-600 nm. Identify the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The spectroscopic transition from 1,10-phenanthroline to this compound is distinct and unambiguous. In ¹H NMR, the appearance of a downfield, broad acidic proton signal and the shift of remaining aromatic protons provide conclusive evidence. In FT-IR, the emergence of the characteristic broad O-H and sharp C=O stretching bands serves as a definitive marker for the carboxylic acid groups. Finally, UV-Vis spectroscopy confirms the modification of the electronic system via a bathochromic shift. By employing these techniques in tandem, researchers can confidently validate the synthesis of this valuable ligand, ensuring the integrity of their subsequent work in materials science and drug development.
References
- The Royal Society of Chemistry. (2017). Electronic Supplementary Information for "Organic NLO Material with H-Bonded 1D Helical Self-Assembly...".
- ResearchGate. (n.d.). ¹H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d₆.
- The Royal Society of Chemistry. (2023). FT-IR spectral studies.
- ResearchGate. (n.d.). ¹H-NMR (400 MHz, DMSO-d6) spectrum of 2,9-di(4-hydroxyphenyl)-1,10phenanthroline.
- ResearchGate. (n.d.). The FT-IR spectrum of pristine 1,10-phenanthroline.
- ResearchGate. (n.d.). Partial ¹H NMR spectra of 1 (up) and 1 + Zn²⁺ complex (down) in (DMSO-d6).
- Suh, H., et al. (2012). Facile Synthesis of 4,7-Disubstituted Conjugation-Extended 1,10-Phenanthrolines. Bulletin of the Korean Chemical Society.
- ResearchGate. (n.d.). FTIR difference absorption spectra of ( 1 ) in KBr.
- MDPI. (2020). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental).
- PubMed Central. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core.
- ResearchGate. (n.d.). FT-IR spectrum of (a) pristine 1,10-phenanthroline.
-
PubChem. (n.d.). 4,7-Dimethyl-1,10-phenanthroline. Retrieved from [Link].
- ResearchGate. (n.d.). FT-IR spectra of 1,10-phenanthroline (1) and the Cu(phen)Cl₂ complex (2).
- ResearchGate. (n.d.). The FT-IR spectrum of pristine 1,10-phenanthroline (a) and [PhBs1]-ClO4 catalyst (b).
- ResearchGate. (n.d.). UV spectrum of the 1,10-phenanthrolin.
- Zhang, X. (n.d.). FTIR Spectrum Information.
- SpectraBase. (n.d.). 1,10-Phenanthroline - Optional[FTIR] - Spectrum.
- The Royal Society of Chemistry. (2019). Supplementary Information.
-
PubChem. (n.d.). This compound. Retrieved from [Link].
- ResearchGate. (n.d.). UV-VIS absorption spectrum of the leachate-1,10-phenanthroline solution.
- ResearchGate. (n.d.). (PDF) UV-VIS spectrum of the 1,10-phenanthroline- ethylmagnesium bromide complex.
- SpectraBase. (n.d.). 1,10-Phenanthroline.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
